Product packaging for Methyltricaprylylammonium bisulfate(Cat. No.:CAS No. 59158-14-4)

Methyltricaprylylammonium bisulfate

Cat. No.: B1589292
CAS No.: 59158-14-4
M. Wt: 465.8 g/mol
InChI Key: MWSPFHZPVVWJCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyltricaprylylammonium bisulfate is a useful research compound. Its molecular formula is C25H55NO4S and its molecular weight is 465.8 g/mol. The purity is usually 95%.
The exact mass of the compound Methyltrioctylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H55NO4S B1589292 Methyltricaprylylammonium bisulfate CAS No. 59158-14-4

Properties

IUPAC Name

hydrogen sulfate;methyl(trioctyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPFHZPVVWJCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H55NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449043
Record name Methyltrioctylammonium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59158-14-4
Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59158-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltricaprylylammonium bisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanainium, N-methyl-N,N-dioctyl-, sulfate (1:1)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRICAPRYLYLAMMONIUM BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5C0BIA55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of Quaternary Ammonium Salts in Modern Chemistry

Methyltricaprylylammonium bisulfate, a member of the quaternary ammonium salt family, represents a class of compounds with immense utility in both research and industrial applications. Often derived from the well-known phase transfer catalyst Aliquat 336 (primarily methyltricaprylylammonium chloride), the bisulfate variant offers unique properties owing to the presence of the hydrogen sulfate anion. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Synthesis of this compound: An Anion Exchange Approach

The most direct and efficient route to synthesize this compound is through an anion exchange reaction. This method leverages the high solubility of the starting quaternary ammonium halide in both aqueous and organic phases and the relative insolubility of the resulting inorganic halide salt in the organic phase, which drives the reaction to completion.

The Underlying Chemistry: Driving the Equilibrium

The synthesis is predicated on the following equilibrium:

[CH₃(C₈H₁₇)₃N]⁺Cl⁻ (org) + Na⁺HSO₄⁻ (aq) ⇌ [CH₃(C₈H₁₇)₃N]⁺HSO₄⁻ (org) + Na⁺Cl⁻ (aq)

The reaction is typically performed in a biphasic system, consisting of an organic solvent in which the starting material, methyltricaprylylammonium chloride (Aliquat 336), is dissolved, and an aqueous solution of a bisulfate salt, such as sodium bisulfate. The choice of sodium bisulfate is strategic; it is readily available, inexpensive, and the resulting sodium chloride byproduct has high solubility in water but is virtually insoluble in the organic phase. This insolubility of NaCl in the organic layer effectively shifts the equilibrium towards the formation of the desired this compound.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Methyltricaprylylammonium chloride (Aliquat 336)

  • Sodium bisulfate (NaHSO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Starting Material: Dissolve a known quantity of methyltricaprylylammonium chloride in an equal volume of toluene in a flask equipped with a magnetic stir bar. The use of toluene is advantageous due to its ability to effectively dissolve the long-chain quaternary ammonium salt and its immiscibility with water.

  • Preparation of the Bisulfate Solution: Prepare a saturated aqueous solution of sodium bisulfate. The high concentration of bisulfate ions in the aqueous phase maximizes the driving force for the anion exchange.

  • Anion Exchange Reaction: Transfer the organic solution to a separatory funnel and add the saturated sodium bisulfate solution. Shake the mixture vigorously for 15-20 minutes. The vigorous mixing increases the interfacial area between the two phases, facilitating efficient ion exchange.

  • Phase Separation: Allow the layers to separate. The upper organic layer now contains the product, this compound, while the lower aqueous layer contains the sodium chloride byproduct and any unreacted sodium bisulfate.

  • Aqueous Washing: Drain the aqueous layer. Wash the organic layer with several portions of deionized water to remove any remaining inorganic salts and impurities. Repeat the washing until the aqueous layer is free of chloride ions (this can be tested by adding a few drops of silver nitrate solution to the wash water; the absence of a white precipitate indicates the absence of chloride).

  • Drying the Organic Phase: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Stir for 30 minutes to remove any residual water.

  • Solvent Removal: Filter off the drying agent and transfer the organic solution to a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator. The final product should be a viscous liquid.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction & Purification A Dissolve Aliquat 336 in Toluene C Combine in Separatory Funnel (Vigorous Shaking) A->C B Prepare Saturated NaHSO4 Solution B->C D Phase Separation C->D E Aqueous Washing (Remove NaCl) D->E F Dry Organic Layer (MgSO4) E->F G Solvent Removal (Rotary Evaporator) F->G H Methyltricaprylylammonium Bisulfate (Product) G->H

Caption: Synthesis workflow for this compound.

Characterization of this compound: Confirming Identity and Purity

A suite of analytical techniques is employed to confirm the successful synthesis of this compound and to assess its purity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyltricaprylylammonium cation. The methyl group attached to the nitrogen will appear as a singlet at approximately 3.1-3.3 ppm. The methylene groups of the octyl chains will exhibit a series of multiplets between 0.8 and 3.4 ppm. The terminal methyl groups of the octyl chains will appear as a triplet around 0.9 ppm. The proton of the bisulfate anion may be observable as a broad singlet, though its chemical shift can be highly variable and dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure. The methyl carbon attached to the nitrogen will resonate around 50-55 ppm. The carbons of the octyl chains will appear in the range of 14-65 ppm.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
N-CH₃~3.1-3.3 (singlet)~50-55
N-CH₂-(CH₂)₆-CH₃~3.2-3.4 (multiplet)~60-65
N-CH₂-CH₂-(CH₂)₅-CH₃~1.6-1.8 (multiplet)~28-32
-(CH₂)₅-~1.2-1.4 (broad multiplet)~22-31
-CH₂-CH₃~0.9 (triplet)~14
HSO₄⁻Broad, variable-

Table 1: Expected NMR chemical shifts for this compound.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing clear evidence of the anion exchange.

  • Methyltricaprylylammonium Cation: The C-H stretching vibrations of the alkyl chains will be prominent in the 2850-2960 cm⁻¹ region. C-N stretching vibrations may be observed around 1470 cm⁻¹.[1][2]

  • Bisulfate Anion: The presence of the bisulfate anion is confirmed by strong absorption bands corresponding to the S-O stretching vibrations. Typically, a strong, broad band is observed around 1050 cm⁻¹ (symmetric SO₃ stretch) and another complex set of bands between 1150 and 1250 cm⁻¹ (asymmetric SO₃ stretch).[3] The S-OH stretching and bending vibrations are expected around 850-900 cm⁻¹ and 1350 cm⁻¹, respectively.[3] The disappearance of any peaks associated with the chloride anion from the starting material and the appearance of these characteristic bisulfate peaks confirm the successful anion exchange.

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Quaternary ammonium salts can decompose via Hofmann elimination or nucleophilic substitution.[4] The thermal decomposition of ammonium bisulfate itself is known to occur in stages.[5] Therefore, the TGA thermogram of this compound is expected to show a multi-step decomposition pattern. The initial weight loss may be attributed to the loss of volatile impurities, followed by the decomposition of the quaternary ammonium cation and the bisulfate anion at higher temperatures.

Logical Flow of Characterization

CharacterizationFlow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR TGA Thermogravimetric Analysis (TGA) Start->TGA Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion FTIR->Conclusion TGA->Conclusion

Caption: Logical workflow for the characterization of this compound.

Applications and Field-Proven Insights

Methyltricaprylylammonium salts, particularly Aliquat 336, are widely used as phase transfer catalysts (PTCs) in a variety of organic reactions.[6][7] As a PTC, it facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The bisulfate form of this cation is expected to exhibit similar catalytic activity.

Furthermore, these quaternary ammonium salts are extensively used as extractants in solvent extraction processes for the recovery and separation of metals.[8] The choice of the anion can influence the extraction efficiency and selectivity for different metal ions. This compound, being an ionic liquid, also holds promise as a "green" solvent and catalyst in various chemical processes.[6]

Conclusion: A Versatile and Accessible Compound

The synthesis of this compound via anion exchange is a straightforward and efficient process that can be readily implemented in a standard laboratory setting. The characterization techniques outlined in this guide provide a robust framework for confirming the identity and purity of the final product. The versatility of this compound as a phase transfer catalyst, extractant, and ionic liquid makes it a valuable tool for researchers and professionals in various fields of chemistry and drug development. This guide serves as a foundational resource for the synthesis and comprehensive characterization of this important quaternary ammonium salt.

References

An In-Depth Technical Guide to the Thermal Stability of Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and advanced material science, ionic liquids (ILs) continue to present a frontier of innovation. Their unique physicochemical properties, including negligible vapor pressure and high thermal stability, position them as compelling alternatives to volatile organic solvents. Among these, methyltricaprylylammonium bisulfate, a quaternary ammonium salt, offers a distinct profile of interest. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of its thermal behavior. We move beyond mere data points to explore the causality behind its stability, the experimental methodologies to probe its limits, and the safety considerations paramount to its application. This document serves as both a reference and a practical handbook, grounded in established scientific principles and validated analytical techniques.

Foundational Chemistry and Synthesis

This compound is an ionic liquid comprised of a methyltricaprylylammonium cation ([MTC]⁺) and a bisulfate (HSO₄⁻) anion. The cation, commonly derived from Aliquat 336, features a central nitrogen atom bonded to one methyl group and three caprylyl (octyl) chains.[1][2][3] This bulky, asymmetric cation structure is key to the salt's low melting point and its nature as an ionic liquid.

The synthesis of this compound is typically achieved through an anion exchange reaction. A common precursor is methyltricaprylylammonium chloride (Aliquat 336), which is reacted with a bisulfate salt, such as sodium bisulfate monohydrate. The reaction proceeds via metathesis, precipitating the less soluble inorganic salt (in this case, sodium chloride) and yielding the desired ionic liquid.

Diagram: Synthesis Pathway

G cluster_reactants Reactants cluster_products Products Aliquat336 Methyltricaprylylammonium Chloride (Aliquat 336) IL Methyltricaprylylammonium Bisulfate Aliquat336->IL NaHSO4 Sodium Bisulfate Monohydrate NaHSO4->IL NaCl Sodium Chloride (Precipitate) IL->NaCl Precipitation H2O Water IL->H2O

Caption: Synthesis of this compound.

Core Principles of Thermal Stability in Ionic Liquids

The thermal stability of an ionic liquid is not a single temperature but a range influenced by several factors. It is fundamentally dictated by the strength of the bonds within the cation and anion, and the interaction between them.[4] Key influencing factors include:

  • Anion and Cation Structure: The nature of the anion plays a predominant role in the thermal stability of ionic liquids.[5] For quaternary ammonium salts, the decomposition is often initiated by the nucleophilicity of the anion.

  • Heating Rate: Faster heating rates in thermogravimetric analysis can lead to an overestimation of the decomposition temperature.[6]

  • Atmosphere: The presence of oxygen can lower the thermal stability of ionic liquids compared to an inert atmosphere like nitrogen.[6]

  • Impurities: The presence of water, halides, or other residual reactants from synthesis can significantly reduce the thermal stability.[4]

Predicted Thermal Decomposition Mechanisms

While specific experimental data for the thermal decomposition products of this compound is limited, a mechanistic pathway can be predicted based on the known chemistry of its constituent ions. The decomposition is likely to proceed through a combination of pathways involving both the cation and the anion.

Cation-Driven Decomposition

The methyltricaprylylammonium cation can decompose via two primary routes common to quaternary ammonium salts:

  • Hofmann Elimination: This is a β-elimination reaction where the anion acts as a base, abstracting a proton from a carbon atom beta to the nitrogen. This results in the formation of an alkene (1-octene), a tertiary amine (methyldicaprylylamine), and sulfuric acid (from the protonated bisulfate).[7]

  • Nucleophilic Substitution (Sₙ2): The bisulfate anion can also act as a nucleophile, attacking one of the alkyl groups attached to the nitrogen. This would lead to the formation of an alcohol (e.g., octanol) and a tertiary amine, or methyl sulfate and tricaprylylamine.

Anion-Driven Decomposition

The bisulfate anion itself is thermally unstable and decomposes at elevated temperatures. The decomposition of inorganic ammonium bisulfate is known to proceed in stages, first forming ammonium pyrosulfate and then decomposing to ammonia, sulfur dioxide, and water.[8] In the context of the ionic liquid, the bisulfate anion will likely decompose to yield sulfur oxides (SO₂ and SO₃) and water.

Diagram: Predicted Decomposition Pathways

G cluster_cation Cation Decomposition cluster_anion Anion Decomposition cluster_products Potential Products IL Methyltricaprylylammonium Bisulfate Hofmann Hofmann Elimination IL->Hofmann SN2 SN2 Substitution IL->SN2 Anion_Decomp Bisulfate Breakdown IL->Anion_Decomp Alkene 1-Octene Hofmann->Alkene Amine Tertiary Amine Hofmann->Amine SN2->Amine Alcohol Octanol SN2->Alcohol SulfurOxides SOx Anion_Decomp->SulfurOxides Water H2O Anion_Decomp->Water

Caption: Potential thermal decomposition pathways.

Experimental Analysis of Thermal Stability

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of an ionic liquid.[4]

Key Parameters from TGA:

ParameterDescription
T_onset The onset temperature of decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve.
T_peak The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetry (DTG) curve.
T₁₀% The temperature at which 10% mass loss has occurred, often used as a conservative estimate of thermal stability.
Protocol: TGA Analysis
  • Sample Preparation:

    • Ensure the ionic liquid sample is free of residual solvents and water by drying under high vacuum for several hours.

    • Place 5-10 mg of the dried sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup:

    • Analyzer: Perkin Elmer model-7HT TGA or equivalent.[5]

    • Atmosphere: High-purity nitrogen at a flow rate of 20 mL/min to provide an inert environment.[5]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Calculate T_onset, T_peak, and T₁₀% from the TGA and DTG curves.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Key Parameters from DSC:

ParameterDescription
T_g Glass transition temperature: the temperature at which an amorphous solid becomes rubbery.
T_c Crystallization temperature: the temperature at which a substance crystallizes from a liquid or amorphous state (exothermic).
T_m Melting temperature: the temperature at which a crystalline solid becomes a liquid (endothermic).
ΔH Enthalpy change associated with a phase transition.
Protocol: DSC Analysis
  • Sample Preparation:

    • Hermetically seal 5-10 mg of the dried ionic liquid in an aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Calorimeter: Mettler Toledo DSC 822e or equivalent.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Cool to -90 °C at 10 °C/min.

      • Hold at -90 °C for 5 minutes.

      • Heat from -90 °C to 200 °C at 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine T_g, T_c, and T_m from the thermogram.

Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides real-time analysis of the gases evolved during thermal decomposition.

  • TGA-MS: Can identify volatile decomposition products by their mass-to-charge ratio. This would be effective in detecting smaller molecules like ammonia, water, SO₂, and 1-octene.[11]

  • TGA-FTIR: Identifies gaseous products based on their infrared absorption spectra. This is particularly useful for identifying functional groups and confirming the presence of species like amines, alkenes, and sulfur oxides.[12]

Diagram: Integrated Thermal Analysis Workflow

G cluster_analysis Thermal Analysis Suite cluster_data Data Output Sample IL Sample (Dried) TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC TGA_MS_FTIR TGA-MS / TGA-FTIR (Evolved Gas Analysis) Sample->TGA_MS_FTIR DecompTemp Decomposition Temperatures (Tonset, Tpeak) TGA->DecompTemp PhaseTrans Phase Transitions (Tg, Tm, Tc) DSC->PhaseTrans Products Decomposition Products TGA_MS_FTIR->Products

Caption: Integrated workflow for thermal characterization.

Safety, Handling, and Storage

Quaternary ammonium salts require careful handling to minimize risk. While this compound has low volatility, direct contact and inhalation of aerosols should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating aerosols. In case of skin or eye contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture, as water can affect the thermal stability of the ionic liquid.

  • Incompatibilities: Keep away from strong oxidizing agents.

Concluding Remarks

The thermal stability of this compound is a complex interplay of its cation and anion chemistry. A comprehensive evaluation necessitates a multi-faceted analytical approach, combining TGA, DSC, and evolved gas analysis. While the precise decomposition temperature and products require empirical determination, the theoretical framework presented in this guide provides a robust foundation for predicting its behavior. By understanding the underlying mechanisms and employing rigorous analytical protocols, researchers can confidently assess the suitability of this ionic liquid for high-temperature applications and ensure its safe and effective use.

References

An In-depth Technical Guide to the Solubility of Methyltricaprylylammonium Bisulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of methyltricaprylylammonium bisulfate, a quaternary ammonium salt with increasing relevance in various scientific and industrial applications, including pharmaceuticals. The guide delves into the molecular characteristics of this compound that govern its solubility, explores its known solubility in select solvents, and presents a detailed, field-proven experimental protocol for determining its solubility in a broader range of organic solvents. Furthermore, this guide discusses the application of theoretical models for predicting solubility and the practical implications of understanding the solubility of this compound in drug development and other research areas.

Introduction: The Significance of Solubility in Application

This compound, also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium salt that has garnered significant interest as a phase transfer catalyst, an extraction solvent, and an electrolyte in various chemical and electrochemical processes.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics in different media. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient extraction protocols, and formulating novel drug delivery systems.

The solubility of a compound dictates its bioavailability, reaction kinetics, and the overall feasibility of its application in a given system. In the context of drug development, poor solubility can be a major obstacle, leading to low bioavailability and therapeutic efficacy. Therefore, a detailed understanding of the solubility of a compound like this compound is a critical first step in harnessing its full potential.

This guide aims to provide a deep dive into the solubility of this compound, offering both theoretical insights and practical, actionable protocols for its determination and application.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features a large, nonpolar cationic component and a smaller, polar anionic component.

  • Cation: Methyltricaprylylammonium ([MTOA]+) : The cation consists of a central nitrogen atom bonded to three long octyl (or capryl) chains and one methyl group. These long alkyl chains impart a significant hydrophobic character to the molecule, promoting its solubility in nonpolar organic solvents. The total number of carbon atoms in the organic substituent groups of a quaternary ammonium salt plays a crucial role in its solubility in organic solvents, with a total of about 16 or more carbons generally imparting good solubility.[3]

  • Anion: Bisulfate (HSO₄⁻) : The bisulfate anion is a polar, inorganic ion capable of hydrogen bonding. This part of the molecule contributes to its solubility in more polar solvents.

The interplay between the hydrophobic cation and the hydrophilic anion results in an amphiphilic character, leading to a complex solubility profile that is highly dependent on the nature of the solvent.

A visual representation of the factors influencing the solubility of this compound is provided in the following diagram:

G cluster_solute This compound cluster_solvent Organic Solvent Properties cluster_factors External Factors Solute [CH3(C8H17)3N]+[HSO4]- Cation Methyltricaprylylammonium Cation (Hydrophobic 'Head') Solute->Cation Dominant in nonpolar solvents Anion Bisulfate Anion (Hydrophilic 'Tail') Solute->Anion Contributes to polar solvent interaction Polarity Polarity (e.g., dielectric constant) Solute->Polarity Like dissolves like H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) Solute->H_Bonding Specific interactions Dispersion Van der Waals Forces (Dispersion) Solute->Dispersion Non-specific interactions Solubility Solubility Cation->Solubility Anion->Solubility Polarity->Solubility H_Bonding->Solubility Dispersion->Solubility Temperature Temperature Temperature->Solubility Generally increases solubility

Caption: Factors influencing the solubility of this compound.

Known Solubility Profile

Table 1: Physical and Known Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₅H₅₅NO₄S[4][5]
Molecular Weight 465.77 g/mol [4]
Appearance White to light yellow powder/crystal[6]
Melting Point 61-65 °C[4][7]
Density 0.91 g/cm³[4][7]
Solubility in Ethanol Soluble[4][6][7][8]
Aqueous Solubility Limited to moderate[8]

The good solubility in ethanol can be attributed to ethanol's ability to solvate both the ionic head group through its polar hydroxyl functionality and the alkyl chains through its hydrocarbon portion.[8] This dual solvation mechanism makes alcoholic solvents particularly effective for dissolving amphiphilic quaternary ammonium salts.[8]

For the closely related compound, methyltricaprylylammonium chloride (Aliquat 336), it is known to be highly soluble in both non-polar and polar organic solvents due to its long hydrocarbon chains, while exhibiting limited water solubility.[9] This suggests that this compound is also likely to be soluble in a range of common organic solvents such as toluene, dichloromethane, and other alcohols, although the exact solubility will differ due to the different anion.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[10][11] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution. The following is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE-lined septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G start Start prep 1. Preparation of Supersaturated Solution - Add excess solid to a known volume of solvent. start->prep equilibrate 2. Equilibration - Shake at a constant temperature for an extended period (e.g., 24-72 hours). prep->equilibrate separate 3. Phase Separation - Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sample Collection - Carefully withdraw an aliquot of the supernatant. separate->sample filter 5. Filtration - Filter the aliquot through a syringe filter. sample->filter dilute 6. Dilution - Dilute the filtered sample to a concentration within the analytical range. filter->dilute analyze 7. Analysis - Quantify the concentration using a suitable analytical method (e.g., HPLC). dilute->analyze calculate 8. Calculation - Calculate the solubility based on the measured concentration and dilution factor. analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Supersaturated Solutions :

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment. A good starting point is to add enough solid to make a suspension that is at least 2-3 times the expected solubility.

    • Add a precise volume of the desired organic solvent to the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration :

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 72 hours is adequate.[10][12] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation :

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.

  • Sample Collection and Filtration :

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet at the bottom.

    • Attach a syringe filter (chemically compatible with the solvent) to the syringe and filter the aliquot into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Dilution and Analysis :

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility :

    • Calculate the solubility (S) using the following formula: S = C_measured × DF where:

      • S is the solubility (e.g., in mg/mL or mol/L)

      • C_measured is the concentration of the diluted sample determined from the analytical measurement

      • DF is the dilution factor

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluid mixtures, including solubility.[9][13][14]

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecules. This allows for the prediction of solubility without the need for experimental data, making it a valuable tool for screening potential solvents and for gaining a deeper understanding of the factors that govern solubility. The model considers various interactions, including electrostatic (misfit), hydrogen bonding, and van der Waals forces, to predict the overall solubility.[9][15]

Implications for Researchers and Drug Development Professionals

A comprehensive understanding of the solubility of this compound in organic solvents has several important implications:

  • Process Optimization : For applications in chemical synthesis and extraction, knowing the solubility allows for the selection of the optimal solvent system to maximize yield and efficiency.

  • Formulation Development : In the pharmaceutical industry, solubility data is critical for the development of stable and effective drug formulations. For example, understanding the solubility in various excipients and solvent systems is essential for creating liquid dosage forms or for processes like spray drying and crystallization.

  • Predictive Modeling : Experimental solubility data can be used to validate and refine theoretical models like COSMO-RS, improving their predictive power for other ionic liquids and solvent systems.

  • Green Chemistry : By understanding the solubility in a wide range of solvents, researchers can identify more environmentally friendly alternatives to traditional volatile organic compounds.

Conclusion

While quantitative solubility data for this compound in organic solvents remains sparse in the public domain, this guide provides a robust framework for its experimental determination and theoretical prediction. The amphiphilic nature of this quaternary ammonium salt, with its large hydrophobic cation and polar bisulfate anion, results in a nuanced solubility profile that is highly dependent on the properties of the organic solvent. By following the detailed shake-flask protocol outlined herein, researchers can generate reliable solubility data to inform their work. Furthermore, the use of predictive models like COSMO-RS offers a valuable complementary approach for solvent screening and for gaining a deeper mechanistic understanding of the solvation process. A thorough grasp of the solubility of this compound is a critical enabler for its effective application in diverse fields, from industrial chemistry to pharmaceutical sciences.

References

Methyltricaprylylammonium Bisulfate: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyltricaprylylammonium bisulfate, a quaternary ammonium compound (QAC), finds application in various industrial processes. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational and environmental safety, particularly in the context of research and drug development where novel applications may arise. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its structurally related analogs. It delves into the key toxicological endpoints, including acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Furthermore, this guide outlines standardized experimental protocols, based on internationally recognized guidelines, for the robust safety assessment of this compound. The environmental fate and ecotoxicological profile are also considered to provide a holistic view of its potential impact. This document is intended to be a vital resource for researchers, scientists, and drug development professionals to inform risk assessments and guide safe handling and development practices.

Introduction: The Quaternary Ammonium Compound Landscape

Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups. Their amphiphilic nature imparts surface-active properties, making them valuable in a multitude of applications, including as disinfectants, preservatives, and phase transfer catalysts. This compound belongs to this class, featuring a central nitrogen atom with one methyl group and three caprylyl (octyl) chains, paired with a bisulfate anion.

The toxicological profile of QACs is largely influenced by their structure, particularly the length of the alkyl chains. While many QACs are considered safe for their intended uses when handled appropriately, some have been associated with adverse health effects, including dermal and respiratory irritation, and at high concentrations, more severe effects.[1][2][3] Therefore, a substance-specific evaluation is crucial.

This guide will synthesize the available data for this compound and its close structural analog, methyltricaprylylammonium chloride (commonly known as Aliquat 336), to provide a comprehensive safety profile. Due to the limited publicly available data for the bisulfate form, a read-across approach from the chloride salt and the broader QAC class is employed to infer potential hazards.

Physicochemical Properties and Their Toxicological Relevance

The physical and chemical properties of a substance are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

PropertyValue/InformationToxicological Implication
Chemical Name This compound-
CAS Number Not available-
Molecular Formula C25H55NO4SInfluences molecular weight and potential for membrane transport.
Molecular Weight 465.78 g/mol -
Appearance Likely a viscous liquid or solidAffects potential routes of exposure (e.g., inhalation of aerosols, dermal contact).
Water Solubility Expected to be low to moderateInfluences environmental fate and bioavailability. Lower solubility may reduce absorption from the gastrointestinal tract but could increase dermal absorption if lipophilic.
Vapor Pressure Expected to be lowLow volatility suggests a lower risk of inhalation exposure at room temperature.

Data for this compound is limited; some properties are inferred from structurally similar compounds.

Mammalian Toxicology

This section details the potential health effects of this compound on mammalian systems, drawing on data from the QAC class and specific analogs.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

  • Oral: For the structurally similar methyltricaprylylammonium chloride (Aliquat 336), the oral LD50 in rats is reported to be in the range of 300 to 2000 mg/kg body weight, classifying it as "Toxic if swallowed".[4] Symptoms of acute oral toxicity in rats for similar compounds include diarrhea and respiratory depression.

  • Dermal: Significant dermal absorption is not anticipated for QACs in general, but irritation is a primary concern.

  • Inhalation: Due to its low vapor pressure, the risk of acute inhalation toxicity at ambient temperatures is considered low. However, inhalation of aerosols could lead to respiratory irritation.

Irritation and Sensitization
  • Skin Irritation: According to GHS classifications from notifications to ECHA, this compound is classified as causing skin irritation.[5] Concentrated solutions of QACs can be corrosive to the skin.[3]

  • Eye Irritation: this compound is also classified as causing serious eye irritation.[5] QACs, in general, are known to be severe eye irritants, with the potential to cause serious eye damage.[3]

  • Skin Sensitization: There is some evidence to suggest that certain QACs may act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.

Repeated Dose Toxicity

Chronic exposure to some QACs has been associated with various adverse health outcomes. Studies on other QACs have suggested potential effects on the respiratory, immune, reproductive, and metabolic systems.[1] For Aliquat 336, prolonged or repeated exposure may cause damage to organs.[6] Establishing a No-Observed-Adverse-Effect Level (NOAEL) through sub-chronic (e.g., 28-day or 90-day) oral toxicity studies in rodents is a critical step in risk assessment.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can induce genetic mutations, which may lead to cancer or heritable diseases. A standard battery of tests is typically required.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a screening test for point mutations. Some QACs have shown mutagenic potential in bacterial assays.

  • In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.

  • In Vivo Genotoxicity Test (e.g., Micronucleus Test): This test evaluates chromosomal damage in a whole animal model.

There is no specific public data on the genotoxicity of this compound.

Carcinogenicity

Long-term carcinogenicity studies in animals are necessary to evaluate the cancer-causing potential of a substance. There are no specific carcinogenicity studies available for this compound. The need for such studies is often determined by the results of genotoxicity assays and evidence of pre-neoplastic changes in repeated dose toxicity studies.

Reproductive and Developmental Toxicity

Some studies on certain QACs have raised concerns about their potential to cause reproductive and developmental toxicity.[4] These effects can include reduced fertility and adverse effects on offspring. Specific studies on this compound are not publicly available.

Environmental Fate and Ecotoxicology

Understanding the environmental behavior of a chemical is essential for a complete safety assessment.

Environmental Fate
  • Biodegradation: The biodegradability of QACs is variable and depends on the length of the alkyl chains. Longer alkyl chains, such as the caprylyl chains in this compound, tend to increase adsorption to sludge and soil, which can limit their bioavailability for biodegradation.[1] While some QACs are biodegradable under aerobic conditions, their persistence can increase in anaerobic environments.

  • Abiotic Degradation: Hydrolysis is not expected to be a significant degradation pathway for QACs. Photodegradation in air or water may occur but is generally not considered a primary removal mechanism.

  • Bioaccumulation: Due to their surfactant properties and potential for adsorption to organic matter, there is a possibility for bioaccumulation in aquatic organisms.

Ecotoxicology

QACs are known to be toxic to aquatic organisms. The cationic nature of these compounds can lead to interactions with the negatively charged cell membranes of aquatic life.

  • Acute Aquatic Toxicity: Data on structurally similar compounds suggest that this compound is likely to be very toxic to aquatic life.[6]

  • Chronic Aquatic Toxicity: Long-term exposure to low concentrations of QACs can have adverse effects on the growth, reproduction, and survival of aquatic organisms.

Experimental Protocols for a Comprehensive Safety Assessment

To address the data gaps for this compound, a comprehensive toxicological evaluation following internationally recognized guidelines is necessary. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) test guidelines.[1][2]

Workflow for Toxicological Evaluation

Toxicology_Workflow cluster_physchem Physicochemical Characterization cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity cluster_genotox Genotoxicity cluster_advanced Advanced Toxicity PhysChem Identity, Purity, Solubility, etc. Acute_Oral Acute Oral Toxicity (OECD 423/425) PhysChem->Acute_Oral Ames Ames Test (OECD 471) PhysChem->Ames Subchronic_Oral 28-Day or 90-Day Oral Toxicity Study (OECD 407/408) Acute_Oral->Subchronic_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Skin_Irritation Skin Irritation/Corrosion (OECD 404) Eye_Irritation Eye Irritation/Damage (OECD 405) Skin_Sensitization Skin Sensitization (OECD 429) Repro_Devo Reproductive/Developmental Toxicity Screening (OECD 421/422) Subchronic_Oral->Repro_Devo Carcinogenicity Carcinogenicity Study (OECD 451) Subchronic_Oral->Carcinogenicity Chrom_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Ames->Chrom_Aberration Micronucleus In Vivo Micronucleus Test (OECD 474) Chrom_Aberration->Micronucleus Micronucleus->Carcinogenicity

Caption: A stepwise workflow for the comprehensive toxicological evaluation of a chemical substance.

Detailed Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The procedure is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

Methodology:

  • Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at the appropriate concentrations.

  • Administration: A single dose is administered by gavage to fasted animals.

  • Starting Dose: A starting dose of 300 mg/kg body weight is typically used unless there is prior knowledge of the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in the first animal, the dose for the next animal is lowered.

    • If the first animal survives, two more animals are dosed at the same level.

    • The procedure continues based on the outcomes, following the decision criteria outlined in OECD TG 423.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

Detailed Protocol: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis Test Method)

Objective: To determine the skin irritation potential of this compound using an in vitro model.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. The test substance is applied topically to the tissue. Cell viability is measured by enzymatic conversion of MTT into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation.

Methodology:

  • Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

  • Test Substance Preparation: The substance is applied neat or diluted in a suitable solvent.

  • Application: A defined amount of the test substance is applied to the surface of the epidermis tissue.

  • Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing: The test substance is removed by rinsing with a buffered saline solution.

  • MTT Assay: The tissues are incubated with MTT solution.

  • Formazan Extraction: The formazan dye is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

  • Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: The cell viability is calculated relative to negative controls. The substance is classified as an irritant or non-irritant based on the mean cell viability.

Risk Assessment and Management

Based on the available data, this compound should be handled as a substance that is potentially toxic if swallowed and is a skin and eye irritant.

Hazard Identification and Exposure Control

Hazard_Control cluster_hazards Identified Hazards cluster_controls Control Measures Oral_Tox Acute Oral Toxicity Handling Safe Handling Procedures (Avoid contact and aerosol generation) Oral_Tox->Handling Skin_Eye_Irritation Skin & Eye Irritation PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Skin_Eye_Irritation->PPE Eng_Controls Engineering Controls (Fume Hood, Ventilation) Skin_Eye_Irritation->Eng_Controls Aquatic_Tox Aquatic Toxicity Disposal Proper Waste Disposal (Prevent environmental release) Aquatic_Tox->Disposal

Caption: Key hazards of this compound and corresponding control measures.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: Laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest.

  • Wash hands thoroughly after handling.

Environmental Precautions:

  • Avoid release to the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound, as a member of the quaternary ammonium compound family, warrants a careful and thorough safety assessment. The available data, primarily through read-across from structurally similar compounds, indicates a profile of acute oral toxicity and significant skin and eye irritation potential. Furthermore, its ecotoxicological profile suggests a high toxicity to aquatic life.

Significant data gaps remain for this specific substance, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment. It is imperative for researchers and drug development professionals to adhere to strict safety protocols when handling this compound and to consider the need for further toxicological testing, especially for novel applications or scenarios involving increased human or environmental exposure. A proactive and data-driven approach to safety is essential for the responsible innovation and application of this chemical.

References

Early Research on Methyltricaprylylammonium Bisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Workhorse of Biphasic Catalysis

Methyltricaprylylammonium bisulfate emerges from the broader family of quaternary ammonium compounds (QACs), a class of chemicals that gained significant attention in the mid-20th century for their diverse applications.[1][2] While its sibling compound, methyltricaprylylammonium chloride (Aliquat 336), is more widely documented, the bisulfate variant holds unique potential owing to the specific properties of the bisulfate anion. This technical guide synthesizes the foundational principles and early research directions pertinent to this compound, offering a window into its core chemistry, synthesis, and nascent applications for researchers, scientists, and drug development professionals. The narrative is constructed from the fundamental chemistry of QACs and the well-established principles of phase transfer catalysis and ion exchange, fields where this compound would have found its initial utility.

Synthesis and Molecular Architecture

The fundamental structure of this compound consists of a central nitrogen atom quaternized with one methyl group and three caprylyl (octyl) chains, paired with a bisulfate (HSO₄⁻) anion. The long alkyl chains impart significant lipophilicity to the cation, rendering it soluble in organic solvents, while the ionic nature of the quaternary nitrogen and the bisulfate anion allows for interaction with aqueous phases.

Postulated Synthesis Pathway: Anion Exchange

Early synthesis of specific quaternary ammonium salts often relied on the quaternization of a tertiary amine followed by anion exchange. Given the prevalence of methyltricaprylylammonium chloride, a logical and established route to the bisulfate salt would be through an ion exchange reaction. This process is predicated on the selective exchange of anions between the quaternary ammonium salt and a source of the desired anion.

Experimental Protocol: Synthesis of this compound via Anion Exchange

  • Preparation of Reactants:

    • Dissolve methyltricaprylylammonium chloride in a suitable organic solvent, such as toluene or dichloromethane.

    • Prepare an aqueous solution of a bisulfate salt, for example, sodium bisulfate (NaHSO₄). The concentration should be sufficiently high to drive the equilibrium towards the desired product.

  • Biphasic Reaction:

    • Combine the organic solution of the quaternary ammonium chloride with the aqueous solution of sodium bisulfate in a separatory funnel or a reaction vessel equipped with vigorous stirring.

    • Agitate the mixture vigorously for a prolonged period to ensure efficient mass transfer and ion exchange across the phase boundary. The exchange equilibrium is depicted as: [N(CH₃)(C₈H₁₇)₃]⁺Cl⁻ (org) + Na⁺HSO₄⁻ (aq) ⇌ [N(CH₃)(C₈H₁₇)₃]⁺HSO₄⁻ (org) + Na⁺Cl⁻ (aq)

  • Phase Separation and Washing:

    • Allow the layers to separate. The organic phase now contains the desired this compound.

    • Separate the organic layer and wash it multiple times with deionized water to remove any residual sodium chloride and sodium bisulfate.

  • Isolation of Product:

    • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the final product, this compound.

Synthesis_Pathway QCl_org [Q]⁺Cl⁻ (Organic Phase) Reaction Anion Exchange (Vigorous Mixing) QCl_org->Reaction NaHSO4_aq Na⁺HSO₄⁻ (Aqueous Phase) NaHSO4_aq->Reaction QHSO4_org [Q]⁺HSO₄⁻ (Organic Phase) Reaction->QHSO4_org NaCl_aq Na⁺Cl⁻ (Aqueous Phase) Reaction->NaCl_aq caption Fig. 1: Anion exchange for synthesis.

Fig. 1: Anion exchange for synthesis.

Physicochemical Properties and Early Characterization

The anticipated physicochemical properties of this compound are a direct consequence of its molecular structure.

PropertyAnticipated CharacteristicRationale
Solubility High solubility in non-polar organic solvents; limited solubility in water.The three long octyl chains dominate the molecule's character, making it lipophilic. The ionic headgroup provides some affinity for polar environments.
Physical State Likely a viscous liquid or a low-melting solid at room temperature.Similar to other quaternary ammonium salts with long alkyl chains.
Thermal Stability Moderate thermal stability. Decomposition temperature would be influenced by the nature of the bisulfate anion.Quaternary ammonium salts, in general, have limited thermal stability and can undergo Hofmann elimination at elevated temperatures.
Early Analytical Characterization Techniques

In the early stages of research, the characterization of a novel compound like this compound would have relied on a suite of classical analytical techniques:

  • Elemental Analysis: To determine the empirical formula and confirm the presence of carbon, hydrogen, nitrogen, and sulfur in the correct ratios.

  • Titration: Acid-base titration to quantify the bisulfate content.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the C-H bonds in the alkyl chains, the C-N bond of the quaternary ammonium group, and the S-O and O-H bonds of the bisulfate anion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): As NMR techniques became more widespread, they would have been employed to provide detailed structural information, confirming the presence and connectivity of the methyl and caprylyl groups.

Core Application: Phase Transfer Catalysis

The primary driver for the synthesis and investigation of compounds like this compound was undoubtedly its potential as a phase transfer catalyst. Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically an aqueous and an organic phase).[1][3]

The Mechanism of Action in PTC

The catalytic cycle of this compound in a typical nucleophilic substitution reaction where the nucleophile is in the aqueous phase and the substrate is in the organic phase can be visualized as follows:

PTC_Mechanism cluster_phases Biphasic System cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Nucleophile (Nu⁻) Q_Nu [Q]⁺Nu⁻ Nu_aq->Q_Nu 2. Formation of Lipophilic Ion Pair MX Counter-ion (M⁺X⁻) R_X Organic Substrate (R-X) R_Nu Product (R-Nu) R_X->R_Nu 4. Nucleophilic Substitution Q_X [Q]⁺X⁻ R_Nu->Q_X 5. Product Formation Q_HSO4 [Q]⁺HSO₄⁻ (Catalyst) Q_X->Q_HSO4 6. Catalyst Regeneration at Interface Q_HSO4->Nu_aq 1. Anion Exchange at Interface Q_Nu->R_X 3. Migration to Organic Phase caption Fig. 2: Catalytic cycle in PTC.

Fig. 2: Catalytic cycle in PTC.

Step-by-Step Nucleophilic Substitution Workflow

  • Anion Exchange: At the interface of the aqueous and organic phases, the bisulfate anion of the catalyst is exchanged for the nucleophile (Nu⁻) from the aqueous phase.

  • Formation of Lipophilic Ion Pair: This forms a new ion pair, [N(CH₃)(C₈H₁₇)₃]⁺Nu⁻, where the large organic cation effectively shields the charge of the anion, rendering the entire complex soluble in the organic phase.

  • Migration: The ion pair migrates into the bulk organic phase.

  • Nucleophilic Substitution: The "naked" and highly reactive nucleophile attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a new quaternary ammonium salt with the leaving group as the anion ([N(CH₃)(C₈H₁₇)₃]⁺X⁻).

  • Catalyst Regeneration: This new salt migrates back to the interface, where the anion X⁻ is exchanged for another nucleophile Nu⁻ from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.

The Influence of the Bisulfate Anion

The choice of the anion in a phase transfer catalyst is not arbitrary and can significantly influence the catalytic efficiency. The bisulfate anion (HSO₄⁻) possesses distinct characteristics compared to the more common halide anions:

  • Hydrophilicity: The bisulfate anion is more hydrophilic than chloride or bromide. This property affects the partitioning of the catalyst between the two phases and can influence the rate of anion exchange at the interface.

  • Acidity: The bisulfate anion is the conjugate base of a strong acid (sulfuric acid) and can participate in acid-base equilibria, potentially influencing reactions that are sensitive to pH at the interface.

  • Ion Pairing: The nature of the ion pairing between the quaternary ammonium cation and the bisulfate anion in the organic phase can affect the reactivity of the transferred nucleophile.

Potential Early Application in Ion Exchange

Beyond catalysis, quaternary ammonium compounds are the functional backbone of strong base anion exchange resins.[4] Early research may have explored the use of this compound, or analogous structures, as liquid ion exchangers for the extraction and separation of metal anions from aqueous solutions. In such applications, the bisulfate form of the quaternary ammonium salt would be contacted with an aqueous solution containing target anions, leading to an exchange and subsequent extraction of those anions into the organic phase.

Conclusion and Future Outlook

While explicit early research documentation for this compound is sparse, its existence and utility can be confidently inferred from the fundamental principles of quaternary ammonium salt chemistry and the burgeoning field of phase transfer catalysis in the mid to late 20th century. Its synthesis via anion exchange is straightforward, and its properties make it a viable candidate for a phase transfer catalyst, with the bisulfate anion offering a unique set of characteristics that could be advantageous in specific reaction systems. For contemporary researchers, this guide serves as a foundational understanding of a potentially overlooked yet versatile chemical tool, encouraging further investigation into its catalytic and extractive properties.

References

methyltricaprylylammonium bisulfate as a phase-transfer catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyltricaprylylammonium Bisulfate as a Phase-Transfer Catalyst

Abstract

Phase-transfer catalysis (PTC) represents a cornerstone of modern synthetic chemistry, enabling reactions between reagents located in separate, immiscible phases. This guide provides a comprehensive technical overview of this compound, a quaternary ammonium salt that functions as a highly effective phase-transfer catalyst. We will delve into the fundamental principles of PTC, the specific molecular attributes of this catalyst that drive its efficacy, and its mechanistic action at the phase interface. This whitepaper offers researchers, scientists, and drug development professionals field-proven insights, detailed experimental protocols, and a robust framework for applying this catalyst to solve complex synthetic challenges, particularly in nucleophilic substitution and oxidation reactions.

The Foundational Principle: Phase-Transfer Catalysis (PTC)

In many essential chemical reactions, the reactants are mutually insoluble. For instance, an organic substrate dissolved in an organic solvent and an inorganic nucleophile dissolved in water will remain in their respective phases with minimal interaction. The reaction rate at the interface is negligible, and even with vigorous heating and stirring for extended periods, product formation is often nonexistent.[1][2]

Phase-transfer catalysis is a powerful technique that overcomes this fundamental barrier.[3][4] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[3][5] The catalyst, typically a quaternary ammonium or phosphonium salt, acts like a molecular shuttle.[2][4] It forms an ion pair with the reactant anion (e.g., a nucleophile) from the aqueous phase. The lipophilic (organic-loving) alkyl chains on the catalyst's cation allow this newly formed ion pair to dissolve in the organic phase, transporting the anion to the substrate where the reaction proceeds.[4] This technique offers numerous advantages that align with the principles of green chemistry:

  • Elimination of Hazardous Solvents: It reduces the need for expensive or dangerous solvents that would be required to dissolve all reactants in a single phase.[1][6]

  • Use of Inexpensive Reagents: It allows for the use of simple, cost-effective inorganic bases and nucleophiles (e.g., NaOH, KCN) instead of expensive organometallic alternatives.[6][7]

  • Improved Reaction Outcomes: PTC often leads to faster reaction rates, higher yields, and fewer byproducts under milder conditions.[1][8]

A Profile of the Catalyst: this compound

The efficacy of a phase-transfer catalyst is determined by the interplay between its cation and anion. This compound is a well-designed system where each component plays a critical role.

The Quaternary Ammonium Cation: Structure Dictates Function

The cation, methyltricaprylylammonium ([CH₃(C₈H₁₇)₃N]⁺), is the engine of the catalytic process. Its structure is analogous to the widely used Aliquat 336 (methyltrioctylammonium chloride), which contains a mixture of C8 (octyl/caprylyl) and C10 alkyl chains.[9][10]

  • High Lipophilicity: The three long C8 (caprylyl) alkyl chains render the cation highly soluble in a wide range of organic solvents. This "organophilicity" is paramount for its ability to extract the paired anion from the aqueous phase and transport it effectively into the organic bulk.[6]

  • Steric Shielding: The bulky alkyl groups create a sterically hindered environment around the positive nitrogen center. This shielding minimizes strong ion-pairing with the transported anion in the organic phase. The anion is thus "naked" and highly reactive, leading to a significant acceleration of the desired reaction.[2][4]

  • Structural Parameters: The selection of a PTC catalyst can be guided by empirical parameters. The "C#", or total number of carbon atoms in the alkyl chains (for this catalyst, 1 + 8 + 8 + 8 = 25), is a measure of its organophilicity. C# values between 16 and 32 are often ideal for reactions where the organic-phase reaction is the rate-determining step.[6]

Property Value / Description
Chemical Name This compound (or Methyltrioctylammonium hydrogen sulfate)
Synonyms MTOAHS
Molecular Formula C₂₅H₅₅NO₄S
Cation Structure [CH₃(C₈H₁₇)₃N]⁺
Anion Structure [HSO₄]⁻
Key Structural Feature Asymmetric quaternary ammonium cation with high lipophilicity due to three C8 alkyl chains.
Primary Application Phase-Transfer Catalyst for liquid-liquid and solid-liquid reactions.
The Role of the Bisulfate Anion

The initial counter-ion, bisulfate ([HSO₄]⁻), is not merely a spectator. While it is readily exchanged for the reactant anion at the phase interface, its properties can be advantageous. The synthesis of specific salts, such as bisulfates, can be achieved by reacting a precursor salt (e.g., the chloride form) with the corresponding acid.[11][12] This allows for the tuning of the catalyst's properties for specific applications. Compared to the more common halide anions (Cl⁻, Br⁻), the bisulfate anion is less nucleophilic and can be preferable in reactions where halide participation would be a detrimental side reaction.

The Catalytic Mechanism in Detail

The mechanism of this compound follows the well-established extraction mechanism proposed by Starks.[13] The process is a continuous cycle that shuttles the reactive anion into the organic phase.

The Starks Extraction Mechanism:

  • Anion Exchange: At the aqueous-organic interface, the catalyst (Q⁺HSO₄⁻, where Q⁺ is the methyltricaprylylammonium cation) exchanges its bisulfate anion for a reactant anion (Y⁻) from the aqueous phase to form a new ion pair, Q⁺Y⁻.

  • Phase Transfer: Due to the high lipophilicity of the Q⁺ cation, the Q⁺Y⁻ ion pair is extracted from the interface into the bulk organic phase.

  • Intrinsic Reaction: Within the organic phase, the now-solubilized and highly reactive "naked" anion (Y⁻) attacks the organic substrate (RX), leading to the formation of the product (RY) and a new catalyst-anion pair (Q⁺X⁻).

  • Catalyst Regeneration: The Q⁺X⁻ ion pair migrates back to the interface, where the leaving group anion (X⁻) is exchanged for a new reactant anion (Y⁻) from the aqueous phase, thus completing the catalytic cycle and regenerating the active catalyst.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Substrate Substrate (RX) Product Product (RY) Organic_Substrate->Product Catalyst_Return Catalyst-Leaving Group [Q⁺X⁻] Organic_Substrate->Catalyst_Return Catalyst_Organic Catalyst-Anion Pair [Q⁺Y⁻] Catalyst_Organic->Organic_Substrate 3. Intrinsic Reaction Interface -------------------------------------------------- Liquid-Liquid Interface -------------------------------------------------- Catalyst_Return->Interface 4. Return to Interface Aqueous_Anion Reactant Anion (M⁺Y⁻) Aqueous_Anion->Interface 1. Anion Exchange Aqueous_Leaving_Group Leaving Group (M⁺X⁻) Interface->Catalyst_Organic 2. Phase Transfer Interface->Aqueous_Leaving_Group Catalyst_Aqueous Initial Catalyst [Q⁺HSO₄⁻] Interface->Catalyst_Aqueous Regeneration Catalyst_Aqueous->Interface

Figure 1: Catalytic cycle of this compound.

Applications in Synthetic Chemistry

Methyltricaprylylammonium salts are versatile catalysts applicable to a wide range of reactions, most notably nucleophilic substitutions and oxidations.[10][14]

Nucleophilic Substitution Reactions

Nucleophilic substitution (Sₙ2) is a classic application for PTC.[6] Reactions such as cyanation, alkylation, and esterification, which often involve an inorganic salt nucleophile and an organic substrate, are dramatically accelerated.[13] For example, the reaction of an alkyl halide with sodium cyanide to produce a nitrile is notoriously difficult in a two-phase system but proceeds in high yield in a matter of hours with a PTC catalyst.[2] The catalyst efficiently transports the cyanide anion (CN⁻) into the organic phase, allowing for a rapid reaction.[1][2]

Oxidation Reactions

PTC is highly effective for oxidation reactions where the oxidant (e.g., permanganate, peroxydisulfate) is water-soluble and the organic substrate is not.[15] Methyltricaprylylammonium salts can transfer oxidizing anions into the organic phase, enabling controlled and efficient oxidation under milder conditions.[16] This approach is considered a greener alternative to methods that use strong acids or heavy metals in organic solvents.[9][16]

Experimental Protocols

The following protocols are presented as self-validating systems, with causality explained at each step.

Protocol: PTC-Mediated Nucleophilic Substitution (Synthesis of 1-Cyanooctane)

This protocol is adapted from the classic example demonstrating the power of PTC.[2]

Objective: To synthesize 1-cyanooctane from 1-chlorooctane and sodium cyanide using this compound as the catalyst.

Materials:

  • 1-Chlorooctane (Substrate)

  • Sodium Cyanide (NaCN) (Nucleophile)

  • This compound (Catalyst)

  • Toluene (Organic Solvent)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (e.g., 0.15 mol) and deionized water (e.g., 50 mL).

    • Causality: A biphasic system is established. NaCN is dissolved in the aqueous phase, where it is readily available but unable to react with the organic substrate.

  • Addition of Organic Phase: Add 1-chlorooctane (e.g., 0.10 mol) and toluene (e.g., 50 mL).

    • Causality: The substrate is dissolved in the immiscible organic phase. Toluene is chosen for its ability to dissolve the substrate and its suitable boiling point for the reaction temperature.

  • Catalyst Introduction: Add this compound (e.g., 0.005 mol, 5 mol% relative to the substrate).

    • Causality: This is the critical catalytic amount. The catalyst will now begin to shuttle cyanide ions from the aqueous phase into the toluene phase.

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress via GC or TLC. The reaction is typically complete within 2-4 hours.

    • Causality: Vigorous stirring is crucial to maximize the interfacial surface area, which increases the rate of anion exchange and phase transfer.[7] Heating provides the necessary activation energy for the substitution reaction.

  • Workup - Phase Separation: Cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel. The organic layer (top) will contain the product, and the aqueous layer (bottom) will contain excess NaCN and NaCl byproduct. Separate the layers.

    • Causality: The distinct phases allow for simple separation of the organic product from the inorganic salts and water. This is a key advantage of PTC workups.[14]

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual water-soluble impurities.

    • Causality: Washing ensures the removal of any remaining inorganic salts or dissolved catalyst from the product phase.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the 1-cyanooctane product.

Workflow start Start setup 1. Setup Reactor (Flask, Stirrer, Condenser) start->setup add_aqueous 2. Add Aqueous Phase (NaCN, Water) setup->add_aqueous add_organic 3. Add Organic Phase (Substrate, Toluene) add_aqueous->add_organic add_catalyst 4. Add PTC Catalyst add_organic->add_catalyst react 5. Heat & Stir (Reflux, 2-4h) add_catalyst->react workup 6. Cool & Separate Phases react->workup wash 7. Wash Organic Layer workup->wash isolate 8. Dry & Evaporate Solvent wash->isolate end End (Pure Product) isolate->end

Figure 2: Generalized experimental workflow for a PTC reaction.

Catalyst Selection and Reaction Optimization

While this compound is a robust catalyst, its performance can be fine-tuned by considering several factors.

ParameterEffect on ReactionOptimization Insight
Catalyst Structure The lipophilicity of the cation determines its partitioning between phases.For most applications involving common anions, a catalyst with a total carbon count (C#) of 16-32, like methyltricaprylylammonium, provides a good balance of organic solubility and interfacial activity.[6]
Agitation Speed Affects the interfacial surface area. Higher speeds lead to faster transfer rates.The reaction rate can be dependent on stirring speed, indicating a mass-transfer limited process. Use vigorous, reproducible stirring.[7]
Solvent Choice The organic solvent affects the solubility of the catalyst-anion pair and the substrate.Nonpolar solvents like toluene or heptane are often effective. The solvent choice can influence the intrinsic reaction rate in the organic phase.
Water Concentration A certain amount of water is necessary to dissolve the inorganic reactant, but excess water can hydrate the anion, reducing its nucleophilicity.The concentration of the aqueous solution is a key variable. Highly concentrated solutions often provide the best rates.
Catalyst Loading Typically 1-10 mol% is sufficient.Higher loading can increase the rate but may lead to issues during workup. Start with 5 mol% and optimize as needed.

Safety, Handling, and Storage

Quaternary ammonium salts require careful handling. Always consult the specific Safety Data Sheet (SDS) before use.

  • Hazards: These compounds can be toxic if swallowed and may cause severe skin irritation and serious eye damage.[17][18] They are also often classified as very toxic to aquatic life with long-lasting effects.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye/face protection, and lab coat.[17][19] Handle in a well-ventilated area or a chemical fume hood.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17] In case of contact, rinse the affected area immediately with plenty of water.[18][19]

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[17] Store locked up.[18]

  • Spills: In case of a spill, prevent it from entering drains.[18] Collect the spillage using an inert absorbent material and dispose of it as hazardous waste.[19]

Conclusion

This compound is a powerful and versatile phase-transfer catalyst that provides elegant solutions to longstanding challenges in biphasic synthesis. Its well-defined structure, combining a highly lipophilic cation with a tunable anion, allows for the efficient transport of reactive species across the phase divide. By enabling reactions under milder conditions, reducing reliance on hazardous organic solvents, and simplifying workup procedures, it stands as a prime example of a technology that enhances both chemical efficiency and environmental stewardship. For the modern researcher in pharmaceuticals and fine chemicals, a thorough understanding of this catalyst's mechanism and application is not just advantageous—it is essential for innovative and sustainable process development.

References

environmental fate of methyltricaprylylammonium bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of Methyltricaprylylammonium Bisulfate

This guide provides a comprehensive framework for evaluating the environmental fate and ecotoxicological profile of this compound. Given the limited publicly available data on this specific quaternary ammonium compound (QAC), this document emphasizes the scientific rationale and validated methodologies required to generate the necessary data. It is designed for researchers, environmental chemists, and drug development professionals who require a robust understanding of how to assess the environmental impact of such molecules.

Section 1: Chemical Identity and Physicochemical Profile

This compound (CAS RN: 59158-14-4), also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium salt.[1][2] It consists of a positively charged ammonium cation, where the nitrogen atom is bonded to one methyl group and three octyl (capryl) chains, and a negatively charged bisulfate (hydrogen sulfate) anion.[3]

The primary industrial application of this compound is as a phase-transfer catalyst.[2][4] This utility is crucial in processes like the epoxidation of olefins, where it facilitates reactions between reactants in different phases (e.g., aqueous and organic).[4] This application informs its potential environmental release scenarios, which would likely originate from industrial wastewater streams.

Table 1: Physicochemical Properties of this compound

PropertyValue / Expected CharacteristicSource / Rationale
CAS Number 59158-14-4[2][][6]
Molecular Formula C₂₅H₅₅NO₄S[1][2][7]
Molecular Weight 465.78 g/mol [3][]
Synonyms Methyltrioctylammonium hydrogen sulfate, Tri-n-octylmethylammonium hydrogen sulfate[2][]
Physical Form Powder / White solid[4][7]
Melting Point 61-65 °C[4]
Water Solubility Expected to be low to moderateInferred from its long alkyl chains and use as a phase-transfer catalyst. The bisulfate counter-ion may increase solubility compared to halide salts.
Vapor Pressure Expected to be very lowAs an ionic salt with a high molecular weight, volatilization is not a significant environmental transport pathway.
Log Kₒw (Octanol-Water Partition Coefficient) Expected to be high (>4)The three long octyl chains impart significant lipophilicity, suggesting a high potential for partitioning into organic matter and lipids.

Section 2: Framework for Environmental Fate Assessment

A comprehensive environmental fate assessment follows a logical progression, beginning with fundamental properties and moving through persistence, mobility, and potential biological effects. The causality is clear: physicochemical properties dictate how the substance partitions in the environment, which in turn influences its susceptibility to degradation, its movement through soil and water, and its potential to be taken up by organisms.

The following workflow provides a self-validating system for characterization. Each step generates data that informs the subsequent experimental design. For instance, water solubility and stability data from preliminary tests are critical for designing valid biodegradation and ecotoxicity assays.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Persistence & Mobility cluster_2 Phase 3: Ecotoxicity & Risk P1 Physicochemical Properties (Solubility, Log Kow, Vapor Pressure) P2 Abiotic Degradation (Hydrolysis - OECD 111) P1->P2 informs stability P3 Ready Biodegradation (OECD 301B) P1->P3 informs test conc. P4 Adsorption / Desorption (OECD 106) P1->P4 informs partitioning P2->P3 determines abiotic loss P6 Bioaccumulation Potential (OECD 305) P3->P6 determines persistence P7 Environmental Risk Assessment P4->P7 determines mobility P5 Acute Aquatic Toxicity (Algae, Daphnia, Fish - OECD 201, 202, 203) P5->P7 determines hazard P6->P7 determines bioaccumulation

Caption: High-level workflow for environmental fate assessment.

Section 3: Assessment of Environmental Persistence: Biodegradation

Biodegradation is the primary mechanism for the removal of many organic chemicals from the environment. For QACs, the molecular structure, particularly the length and nature of the alkyl chains, is a critical determinant of biodegradability. The long, unbranched octyl chains of methyltricaprylylammonium cation suggest that it may be resistant to rapid degradation.

A standard first-tier assessment is a ready biodegradability test. The OECD 301B: CO₂ Evolution Test is the chosen protocol because it is well-suited for poorly soluble and adsorptive substances, which is the expected nature of our target compound.[8][9] It directly measures the ultimate mineralization of the chemical to CO₂.

cluster_setup Experimental Setup cluster_process Incubation & Measurement A Test Flask Mineral Medium Test Substance (10-20 mg C/L) Microbial Inoculum (e.g., activated sludge) C Incubate 28 Days Dark, 22 ± 2°C Continuous Shaking A->C B CO₂-Free Air (via KOH solution) B->A D Evolved Gas C->D E CO₂ Trap Ba(OH)₂ or NaOH solution D->E F Quantify Trapped CO₂ (e.g., Titration) E->F

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

Experimental Protocol: OECD 301B - CO₂ Evolution Test

1. Rationale for Key Choices:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as it contains a diverse, adapted microbial community. The concentration is kept low (e.g., 30 mg solids/L) to minimize CO₂ evolution from the blank control.[10]

  • Test Concentration: The substance is tested at a concentration of 10-20 mg of organic carbon per liter. This is high enough for accurate CO₂ measurement but low enough to avoid toxic effects on the microbial inoculum.

  • CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide. The amount of CO₂ is then quantified, typically by titrating the remaining hydroxide. This provides a direct measure of mineralization.[8]

  • Duration: The standard test duration is 28 days.

2. Step-by-Step Methodology:

  • Preparation: Prepare a mineral salt medium as specified in the OECD 301 guideline.

  • Test Substance Addition: Add the test substance to the test flasks to achieve the target organic carbon concentration. For a poorly soluble substance like this compound, a carrier solvent or fine powder dispersion may be necessary.

  • Inoculation: Collect fresh activated sludge, wash, and resuspend it in the mineral medium. Add the inoculum to the test and control flasks.

  • Controls: Set up three types of controls:

    • Blank Control: Inoculum and mineral medium only (measures endogenous CO₂ production).

    • Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) (validates the activity of the inoculum).

    • Toxicity Control: Inoculum, medium, test substance, and reference substance (checks for inhibitory effects of the test substance).

  • Incubation: Connect the flasks to a CO₂-free air supply and the CO₂ trapping vessels. Incubate in the dark at a constant temperature (22 ± 2 °C) with continuous agitation for 28 days.[8]

  • Measurement: Periodically (e.g., every 2-3 days), sample the trapping solution and quantify the absorbed CO₂ by titration.

  • Calculation: Calculate the percentage biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂).

3. Interpretation of Results:

  • Readily Biodegradable: If >60% of the ThCO₂ is produced within a 10-day window during the 28-day study, the substance is considered readily biodegradable.

  • Expected Outcome: Due to its structure, this compound is unlikely to meet the strict criteria for ready biodegradability. A result of <60% degradation would classify it as not readily biodegradable and trigger the need for higher-tier testing (e.g., inherent biodegradability, OECD 302).

Section 4: Assessment of Environmental Mobility: Adsorption & Desorption

As a cationic substance, this compound will have a strong affinity for negatively charged surfaces in the environment, such as clay minerals and organic matter in soil and sediment. This adsorption process is a critical factor controlling its environmental mobility and bioavailability. High adsorption reduces leaching to groundwater but can lead to accumulation in soils and sediments.

The OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method is the standard protocol to quantify this behavior.[11][12][13] The experiment determines the distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc), which are essential inputs for environmental fate models.

cluster_tier1 Tier 1: Preliminary Tests cluster_tier2 Tier 2: Adsorption Phase cluster_tier3 Tier 3: Desorption Phase T1_1 Select ≥ 5 Soil Types (Varying pH, OC, Clay) T1_2 Determine Optimal Soil:Solution Ratio T1_1->T1_2 T1_3 Establish Equilibration Time T1_2->T1_3 T2_1 Prepare Test Solutions (e.g., 5 concentrations in 0.01M CaCl₂) T1_3->T2_1 informs design T2_2 Equilibrate Soil & Solution (Shake for established time) T2_1->T2_2 T2_3 Separate Phases (Centrifugation) T2_2->T2_3 T2_4 Analyze Aqueous Phase (e.g., by HPLC-MS) T2_3->T2_4 T3_1 Remove Supernatant T2_3->T3_1 use soil pellet T3_2 Add Fresh CaCl₂ Solution T3_1->T3_2 T3_3 Equilibrate & Analyze (Repeat for 1-2 steps) T3_2->T3_3

Caption: Tiered workflow for the OECD 106 Batch Equilibrium Method.

Experimental Protocol: OECD 106 - Batch Equilibrium Method

1. Rationale for Key Choices:

  • Multiple Soils: Using at least five different soils with varying properties (organic carbon content, pH, clay content) is crucial to understand how soil characteristics influence adsorption.[12][13] This provides a robust dataset for predicting behavior across different environments.

  • Background Electrolyte: The test is conducted in a 0.01 M CaCl₂ solution to maintain a constant ionic strength and mimic natural soil solutions, which minimizes variability in results.[14]

  • Batch Equilibrium: This method allows for the simultaneous testing of multiple concentrations and soils under controlled laboratory conditions, making it efficient for determining adsorption isotherms.

2. Step-by-Step Methodology:

  • Preliminary Tier: Conduct preliminary tests to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the stability of the test substance.[13]

  • Adsorption Phase:

    • Weigh a known amount of air-dried, sieved soil into centrifuge tubes.

    • Add a known volume of the test substance solution (prepared in 0.01 M CaCl₂) at several different concentrations.

    • Agitate the tubes at a constant temperature (e.g., 20 °C) in the dark for the pre-determined equilibration time.

    • Separate the solid and aqueous phases by centrifugation.

    • Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of the test substance (Cₑ).

  • Desorption Phase:

    • Remove the remaining supernatant from the centrifuge tubes.

    • Add a volume of fresh 0.01 M CaCl₂ solution (without the test substance) equal to the volume removed.

    • Resuspend the soil and agitate for the same equilibration time.

    • Centrifuge and analyze the concentration of the test substance in the aqueous phase to determine the amount desorbed.

  • Calculations:

    • Calculate the amount of substance adsorbed to the soil by mass balance.

    • Determine the distribution coefficient (Kd) for each concentration.

    • Normalize Kd to the organic carbon content of the soil to calculate Koc.

    • Fit the data to Freundlich or Langmuir isotherms to describe the concentration-dependent adsorption behavior.

Table 2: Template for Adsorption/Desorption Data Summary

Soil ID% Organic CarbonpHClay Content (%)Freundlich K_F^ads1/nK_oc (L/kg)
Soil 1
Soil 2
Soil 3
Soil 4
Soil 5

Section 5: Assessment of Ecotoxicological Effects

The ecotoxicological assessment focuses on the potential harm to non-target organisms. For QACs, the primary concern is the aquatic environment due to their surfactant properties, which can disrupt cell membranes. The assessment must consider both components of the salt:

  • Methyltricaprylylammonium Cation: This is expected to be the primary driver of toxicity, typical of cationic surfactants.

  • Bisulfate Anion (HSO₄⁻): At environmentally relevant concentrations, the bisulfate/sulfate anion itself can contribute to toxicity, particularly in soft waters with low hardness.[15][16]

The OECD 203: Fish, Acute Toxicity Test is a cornerstone study for determining the acute hazard of a chemical to aquatic vertebrates.[17][18]

cluster_prelim Phase 1: Range-Finding Test cluster_definitive Phase 2: Definitive Test R1 Expose small groups of fish to wide, logarithmic concentration range (e.g., 0.1, 1, 10, 100 mg/L) R2 Observe mortality over 24-96h R3 Determine concentration range causing 0-100% mortality D1 Prepare ≥ 5 concentrations in a geometric series (based on range-finder) R3->D1 informs design D2 Expose ≥ 7 fish per concentration + a control group D3 Incubate for 96 hours (Semi-static or flow-through) D4 Record mortality at 24, 48, 72, 96h D5 Calculate 96h LC50 (Probit analysis)

Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

1. Rationale for Key Choices:

  • Test Species: Standard species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are used due to their known sensitivity, availability, and historical data for comparison.[19][20]

  • Exposure Duration: A 96-hour exposure period is standard for assessing acute lethality.[17]

  • Semi-Static Renewal: For substances that may be unstable, adsorptive, or biodegradable, a semi-static design (daily renewal of test solutions) is critical to maintain consistent exposure concentrations. This is the recommended approach for this QAC.

2. Step-by-Step Methodology:

  • Range-Finding Test: Conduct a preliminary test with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to identify the approximate toxic range.

  • Definitive Test Setup:

    • Based on the range-finder, select at least five test concentrations in a geometric series (e.g., factor ≤ 2.2).[17]

    • Prepare the test solutions in a suitable dilution water. A solvent may be used if necessary, but a solvent control must be included.

    • Place a minimum of seven fish in each test chamber (per concentration) and in the control(s).

  • Exposure and Observation:

    • Maintain the fish for 96 hours under controlled conditions (temperature, light cycle, oxygen levels).

    • At least daily, renew the test solutions to maintain concentrations (semi-static method).

    • Record mortalities and any sublethal observations (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.[17]

  • Data Analysis:

    • Use statistical methods (e.g., Probit analysis, binomial probability) to calculate the concentration that is lethal to 50% of the test population (LC50) and its 95% confidence intervals.

Table 3: Template for Acute Aquatic Toxicity Data Summary

Test GuidelineSpeciesEndpointValue (mg/L)95% Confidence Interval
OECD 203Oncorhynchus mykiss (Rainbow Trout)96h LC50
OECD 202Daphnia magna (Water Flea)48h EC50 (Immobilisation)
OECD 201Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)

Section 6: Integrated Environmental Risk Assessment & Conclusion

While specific experimental data for this compound is lacking, its chemical structure allows for a scientifically grounded prediction of its environmental fate. The following conceptual model integrates the principles discussed in this guide.

Source Industrial Wastewater WWTP Wastewater Treatment Plant (WWTP) Source->WWTP Water Surface Water (Water Column) WWTP->Water Effluent (Low conc.) Soil Soil (via Biosolids) WWTP->Soil Biosolids (High conc.) Water->Water Slow Biodegradation Slow Photolysis Degradation Sediment Sediment Water->Sediment Strong Sorption (Primary Sink) Biota Aquatic Biota Water->Biota Uptake & Toxicity Sediment->Sediment Very Slow Biodegradation (Persistence) Degradation Sediment->Biota Benthic Exposure Soil->Soil Very Slow Biodegradation (Persistence) Degradation

Caption: Conceptual model of the environmental fate of this compound.

This compound, as a high molecular weight, lipophilic QAC, is predicted to exhibit the following environmental behavior:

  • Low Mobility: It will strongly adsorb to sewage sludge, soil organic carbon, and sediment, making it largely immobile in the environment. The primary environmental compartments of concern are therefore soil (if sludge is applied to land) and sediment.

  • High Persistence: It is not expected to be readily biodegradable. Degradation in soil and sediment is likely to be very slow, leading to potential long-term persistence. Abiotic degradation via hydrolysis and direct photolysis is expected to be negligible.

  • Potential for Toxicity: Like other QACs, it is expected to be toxic to aquatic organisms. Its high sorption tendency may mitigate exposure in the water column but could lead to high concentrations in sediment, posing a risk to benthic organisms.

This technical guide outlines the necessary, validated scientific protocols to definitively characterize the . Executing these studies is essential for conducting a thorough risk assessment and ensuring its responsible use in industrial applications.

Section 7: References

  • Test No. 203: Fish, Acute Toxicity Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-203-fish-acute-toxicity-test_9789264069961-en]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [URL: https://www.eurofins.it/media/82676/oecd-203-fish-acute-toxicity-test.pdf]

  • APPENDIX C: MEASUREMENT OF SORPTION (Kd). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-124-Appendix-C.pdf]

  • Acute toxicity of injected drugs and substances in fish. Protocols.io. [URL: https://www.protocols.io/view/acute-toxicity-of-injected-drugs-and-substances-i-bmq7k5z6]

  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [URL: https://www.situbiosciences.com/product/oecd-203-fish-acute-toxicity-test/]

  • OECD 301B Biodegradation Test - CO2 Evolution Test. Microbe Investigations. [URL: https://microbeinvestigations.com/oecd-301b-biodegradation-test-co2-evolution-test/]

  • OECD 301B: CO2 Evolution Ready Biodegradability Test. Aropha. [URL: https://aropha.com/service/oecd-301b-co2-evolution-ready-biodegradability-test/]

  • Test No. 203: Fish, Acute Toxicity Test. Tox Lab. [URL: https://toxlab.co.in/test-no-203-fish-acute-toxicity-test/]

  • Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-106-adsorption-desorption-using-a-batch-equilibrium-method_9789264069602-en]

  • This compound. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10939560]

  • OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. ibacon GmbH. [URL: https://www.ibacon.com/oecd-106-adsorption-desorption-using-a-batch-equilibrium-method/]

  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Situ Biosciences. [URL: https://www.situbiosciences.com/product/oecd-106-adsorption-desorption-using-a-batch-equilibrium-method/]

  • Environmental fate studies. Fera Science. [URL: https://www.fera.co.uk/our-services/environmental-fate-and-ecotoxicology/environmental-fate-studies]

  • OECD 301B - Biodegradation Test - CO2 Evolution. Situ Biosciences. [URL: https://www.situbiosciences.com/product/oecd-301b-biodegradation-test-co2-evolution/]

  • An Inherent Biodegradation Test using a modified OECD 301B Ready Biodegradation Test Design. Smithers. [URL: https://www.smithers.com/resources/2021/nov/inherent-biodegradation-test-modified-oecd-301b]

  • OECD 301B - Test Method Introduction. YouTube. [URL: https://www.youtube.com/watch?v=Fj-B9u64j9o]

  • Trioctyl Methyl Ammonium Hydrogen Sulfate CAS 59158-14-4. made-in-china.com. [URL: https://www.made-in-china.com/products-search/hot-china-products/Ammonium_Hydrogen_Sulfate.html]

  • This compound. FDA Global Substance Registration System. [URL: https://gsrs.ncats.nih.gov/substance/WK5C0BIA55]

  • Methyltrioctylammonium hydrogen sulfate. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/methyltrioctylammonium-hydrogen-sulfate-59158-14-4]

  • Methyltrioctylammonium hydrogen sulfate. Biosynth. [URL: https://www.biosynth.com/p/FM43254/methyltrioctylammonium-hydrogen-sulfate]

  • CAS 59158-14-4 MethyltrioCtylammonium hydrogen sulfate. BOC Sciences. [URL: https://www.bocsci.com/methyltrioctylammonium-hydrogen-sulfate-cas-59158-14-4-item-43254.html]

  • This compound. fdacn.com. [URL: https://www.fdacn.com/gsrs/substance/WK5C0BIA55.html]

  • Methyltrioctylammonium hydrogen sulfate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/401494]

  • ammonium bisulfate, 7803-63-6. The Good Scents Company. [URL: http://www.thegoodscentscompany.com/data/rw1035011.html]

  • An aquatic toxicological evaluation of sulfate: the case for considering hardness as a modifying factor in setting water quality guidelines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20830733/]

  • Ammonium bisulfate. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ammonium_bisulfate]

  • Environmental Toxicology of Hydrogen Sulfide. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5777517/]

  • A timeline of hydrogen sulfide (H2S) research: from environmental toxin to biological mediator. PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3228721/]

  • Tetramethylammonium Bisulfate: Applications in Polymerization and Beyond. A&K Petrochem. [URL: https://akpetrochem.com/blog-post/tetramethylammonium-bisulfate-applications-in-polymerization-and-beyond]

  • Sulfate sensitivity of aquatic organism in soft freshwaters explored by toxicity tests and species sensitivity distribution. ResearchGate. [URL: https://www.researchgate.net/publication/370669280_Sulfate_sensitivity_of_aquatic_organism_in_soft_freshwaters_explored_by_toxicity_tests_and_species_sensitivity_distribution]

  • Hydrogen Sulfide Toxicity. StatPearls, NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK430882/]

  • Toxicological and Environmental Impacts of Hydrogen Sulfide. ResearchGate. [URL: https://www.researchgate.net/publication/371696229_Toxicological_and_Environmental_Impacts_of_Hydrogen_Sulfide]

  • Sulfate sensitivity of aquatic organism in soft freshwaters explored by toxicity tests and species sensitivity distribution. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37062256/]

  • Environmental toxicology of hydrogen sulfide. PubMed, NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/29017846/]

  • Tetrabutylammonium bromide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tetrabutylammonium_bromide]

  • Toxicity testing of cosmetic ingredients using gametophyte beads of the brown macroalga Undaria pinnatifida. Western Michigan University ScholarWorks. [URL: https://scholarworks.wmich.edu/honors_theses/3081]

References

Methodological & Application

Methyltricaprylylammonium Bisulfate in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Quaternary Ammonium Salt

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign methodologies is paramount. Methyltricaprylylammonium bisulfate, a quaternary ammonium salt, has emerged as a compelling reagent for researchers and drug development professionals. Its utility stems from its dual role as a highly effective phase-transfer catalyst and a potential ionic liquid, offering a unique combination of properties to drive a variety of chemical transformations.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of its catalytic activity, providing the scientific rationale behind experimental design. The protocols presented herein are designed to be robust and adaptable, serving as a foundational resource for your synthetic endeavors.

Core Concept: The Power of Phase-Transfer Catalysis

At its heart, the efficacy of this compound in many synthetic applications lies in the principle of phase-transfer catalysis (PTC). This technique facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The quaternary ammonium cation, [CH₃(C₈H₁₇)₃N]⁺, acts as a "shuttle," transporting an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.

The lipophilic nature of the three caprylyl (octyl) chains on the nitrogen atom allows the cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion. This transfer of the anion into the organic phase as an ion pair with the bulky quaternary ammonium cation has a profound activating effect. The anion is less solvated and more "naked" in the organic phase compared to the heavily solvated state in the aqueous phase, leading to a significant enhancement in its nucleophilicity and reactivity.

The choice of the bisulfate (HSO₄⁻) anion can also influence the reaction environment, potentially participating in the catalytic cycle or affecting the overall polarity of the catalyst.

Application I: Williamson Ether Synthesis via Phase-Transfer Catalysis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. In its classical form, it often requires the pre-formation of the alkoxide using strong bases like sodium hydride. Phase-transfer catalysis offers a milder and more convenient alternative, allowing the use of aqueous sodium hydroxide.

Mechanistic Rationale

In a phase-transfer catalyzed Williamson ether synthesis, the methyltricaprylylammonium cation facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase. This organic-soluble hydroxide then deprotonates the phenol or alcohol to generate the alkoxide in situ. The resulting alkoxide, paired with the quaternary ammonium cation, is a potent nucleophile that readily reacts with the alkyl halide to form the desired ether. The catalyst is then regenerated and continues the cycle.

Diagram 1: Catalytic Cycle of Phase-Transfer Catalyzed Williamson Ether Synthesis

C_Alkylation_Workflow A 1. Combine Reactants - Active Methylene Compound - K₂CO₃ - Catalyst - Toluene B 2. Add Alkyl Halide A->B C 3. Heat and Stir (e.g., 80-100 °C) B->C D 4. Monitor by TLC C->D E 5. Work-up - Cool - Filter solids - Wash with water D->E Reaction Complete F 6. Isolation - Dry organic layer - Concentrate E->F G 7. Purification (Column Chromatography) F->G

Application Note: High-Efficiency Liquid-Liquid Extraction of Organic Acids Using Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liquid-liquid extraction (LLE) is a cornerstone technique for the separation and purification of compounds based on their differential solubilities in two immiscible liquid phases.[1][2] In the realm of pharmaceutical and chemical research, the selective extraction of acidic compounds from aqueous matrices is a frequent necessity. However, the inherent polarity of many organic acids can lead to poor partitioning into non-polar organic solvents, resulting in low extraction efficiencies. To overcome this challenge, phase-transfer catalysis (PTC) offers a robust solution.[3]

This application note provides a detailed protocol for the liquid-liquid extraction of carboxylic acids from aqueous solutions using methyltricaprylylammonium bisulfate as a phase-transfer catalyst. This compound, a quaternary ammonium salt, functions as an ion-pairing agent, facilitating the transfer of deprotonated acid anions from the aqueous phase into the organic phase, thereby dramatically enhancing extraction efficiency.[3][4] We will delve into the underlying mechanism, provide a step-by-step experimental protocol, discuss key optimization parameters, and offer troubleshooting guidance.

Mechanism of Action: Ion-Pair Extraction

The enhanced extraction of carboxylic acids with this compound is predicated on an anion exchange mechanism.[3][4] In an aqueous solution with a pH above the pKa of the carboxylic acid, the acid exists predominantly in its anionic carboxylate form (RCOO⁻). The quaternary ammonium cation (Q⁺) of the catalyst, which is soluble in the organic phase, pairs with the carboxylate anion at the aqueous-organic interface. This ion pair (Q⁺RCOO⁻) is sufficiently lipophilic to be efficiently extracted into the organic solvent. The bisulfate anion (HSO₄⁻) of the catalyst is concurrently displaced into the aqueous phase.

The overall equilibrium can be represented as:

RCOOH(aq) ⇌ RCOO⁻(aq) + H⁺(aq) Q⁺HSO₄⁻(org) + RCOO⁻(aq) ⇌ Q⁺RCOO⁻(org) + HSO₄⁻(aq)

The efficiency of this process is critically dependent on the pH of the aqueous phase, as it governs the concentration of the carboxylate anion available for ion pairing.[3]

LLE_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RCOOH RCOOH RCOO_neg RCOO⁻ RCOOH->RCOO_neg pH > pKa Q_RCOO Q⁺RCOO⁻ RCOO_neg->Q_RCOO Ion Pairing & Transfer H_plus H⁺ HSO4_neg HSO₄⁻ Q_HSO4 Q⁺HSO₄⁻ Q_HSO4->HSO4_neg Anion Exchange

Caption: Mechanism of ion-pair liquid-liquid extraction.

Materials and Equipment

Materials
  • This compound

  • Carboxylic acid of interest (e.g., Benzoic acid)

  • Organic solvent (e.g., Toluene, Hexane, Ethyl Acetate)[5]

  • Deionized water

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment and back-extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Equipment
  • Separatory funnels

  • pH meter

  • Vortex mixer or shaker

  • Centrifuge (optional, for breaking emulsions)

  • Glassware (beakers, graduated cylinders, flasks)

  • Analytical balance

  • Rotary evaporator (for solvent removal)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Experimental Protocol: Extraction of Benzoic Acid

This protocol details the extraction of benzoic acid from an aqueous solution using this compound in toluene.

Preparation of Solutions
  • Aqueous Phase: Prepare a 100 mL aqueous solution of benzoic acid at a known concentration (e.g., 1 g/L) in deionized water.

  • Organic Phase: Prepare a 100 mL solution of this compound in toluene at a concentration of 0.1 M. The choice of solvent is critical; inert, aprotic solvents are generally preferred.[6]

  • pH Adjustment: Adjust the pH of the aqueous benzoic acid solution to approximately 6.0 (pKa of benzoic acid is ~4.2) using a dilute NaOH solution. This ensures a significant portion of the benzoic acid is in its deprotonated, anionic form.[3]

Liquid-Liquid Extraction
  • Transfer 20 mL of the pH-adjusted aqueous benzoic acid solution and 20 mL of the organic phase into a 50 mL separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and facilitate mass transfer. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate for 5-10 minutes. A clear interface between the upper organic layer and the lower aqueous layer should be visible.

  • Carefully drain the lower aqueous layer into a beaker.

  • Drain the organic layer into a separate clean, dry flask.

Back-Extraction (Analyte Recovery)
  • Transfer the organic phase containing the extracted benzoic acid back into the separatory funnel.

  • Add 20 mL of a 1 M HCl solution to the separatory funnel. This highly acidic solution will protonate the benzoate, making it more soluble in the aqueous phase, and regenerate the catalyst in the organic phase.

  • Shake the funnel for 2-3 minutes, venting periodically.

  • Allow the layers to separate and collect the lower aqueous layer, which now contains the purified benzoic acid.

  • The organic phase containing the regenerated catalyst can potentially be reused.

Sample Analysis
  • Analyze the initial aqueous solution, the post-extraction aqueous phase, and the back-extracted aqueous phase using a suitable analytical method like HPLC-UV to determine the concentration of benzoic acid.

  • Calculate the extraction efficiency using the following formula: Extraction Efficiency (%) = [(Initial Conc. - Post-extraction Conc.) / Initial Conc.] x 100

LLE_Workflow prep_aq Prepare Aqueous Phase (Carboxylic Acid Solution) ph_adjust Adjust pH of Aqueous Phase (pH > pKa) prep_aq->ph_adjust prep_org Prepare Organic Phase (Catalyst in Solvent) extraction Liquid-Liquid Extraction (Mix Aqueous & Organic Phases) prep_org->extraction ph_adjust->extraction separation Phase Separation extraction->separation collect_org Collect Organic Phase (Contains Analyte-Catalyst Complex) separation->collect_org back_extraction Back-Extraction (with Acidic Solution) collect_org->back_extraction collect_aq_final Collect Final Aqueous Phase (Contains Purified Analyte) back_extraction->collect_aq_final analysis Analyze Samples (e.g., HPLC) collect_aq_final->analysis

Caption: General workflow for the liquid-liquid extraction protocol.

Optimization of Extraction Parameters

The efficiency of the liquid-liquid extraction can be fine-tuned by optimizing several key parameters.

ParameterRationale and Optimization Strategy
pH of Aqueous Phase The pH must be sufficiently above the pKa of the target acid to ensure deprotonation. A pH 1.5-2 units above the pKa is a good starting point. At very high pH, competitive extraction of hydroxide ions may occur.
Catalyst Concentration Increasing the catalyst concentration generally improves extraction efficiency up to a certain point. A stoichiometric excess of the catalyst relative to the analyte is recommended. However, very high concentrations can increase viscosity and cost.[6]
Choice of Organic Solvent The solvent should be immiscible with water and effectively solvate the ion pair.[6] The polarity of the solvent can influence the extraction equilibrium. A range of solvents from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) should be screened.[5]
Phase Volume Ratio The ratio of the organic to aqueous phase volume can be adjusted to achieve higher concentration factors. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
Mixing Time and Intensity Sufficient agitation is necessary to maximize the interfacial area between the two phases and achieve equilibrium.[6] Vortexing or shaking for 2-5 minutes is typically adequate.
Temperature Temperature can affect the distribution coefficient and phase separation. Most extractions are performed at room temperature, but optimization may be necessary for specific applications.[7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Emulsion Formation High concentration of surfactants or macromolecules; excessive agitation.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[8] - Centrifuge the mixture to break the emulsion.[8] - Reduce the intensity of mixing; gently swirl instead of vigorous shaking.[8] - Filter the mixture through a bed of glass wool.[8]
Low Extraction Efficiency Incorrect pH of the aqueous phase; insufficient catalyst concentration; inappropriate solvent; insufficient mixing.- Verify and adjust the pH of the aqueous phase to be > pKa of the analyte. - Increase the concentration of the phase-transfer catalyst. - Screen different organic solvents. - Increase the mixing time or intensity.
Poor Phase Separation Similar densities of the two phases; presence of a third phase.- Select a solvent with a significantly different density from water. - Dilute the organic phase with a less dense or more dense co-solvent. - High concentrations of the catalyst or analyte can sometimes lead to a third phase; adjust concentrations accordingly.[7]
Catalyst Inactivation Presence of impurities that poison the catalyst; degradation at high temperatures.- Ensure high purity of all reagents and solvents. - Avoid excessive temperatures during the extraction process.[6] - Use a fresh batch of the catalyst.[6]

Conclusion

The use of this compound as a phase-transfer catalyst provides a highly effective method for the liquid-liquid extraction of carboxylic acids from aqueous solutions. By forming a lipophilic ion pair with the deprotonated acid, the catalyst facilitates its transfer into an organic phase, overcoming the limitations of conventional LLE for polar analytes. The protocol outlined in this application note is a robust starting point for researchers, and the efficiency of the extraction can be further enhanced by systematic optimization of key experimental parameters. This technique is broadly applicable in drug development, environmental analysis, and chemical synthesis for the purification and isolation of acidic compounds.

References

Application Notes & Protocols: Leveraging Methyltricaprylylammonium Bisulfate as a High-Efficiency Ion-Pair Reagent in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of Methyltricaprylylammonium Bisulfate (MTC-BS) as a cationic ion-pair reagent in High-Performance Liquid Chromatography (HPLC). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental mechanisms of ion-pair chromatography (IPC), offers expert insights into method development, and presents robust, step-by-step protocols for practical implementation. The focus is on establishing self-validating methodologies that ensure reproducibility and accuracy in the separation of acidic and other anionic analytes.

The Foundational Principle: Ion-Pair Chromatography (IPC)

Reversed-phase HPLC is a cornerstone of analytical chemistry, primarily designed for separating compounds based on their hydrophobicity.[1] However, this modality struggles to retain highly polar or ionic compounds, which have minimal affinity for the non-polar stationary phase and elute quickly, often with the solvent front.[2]

Ion-Pair Chromatography (IPC) elegantly overcomes this challenge. It modifies a standard reversed-phase system by introducing an "ion-pair reagent" to the mobile phase.[3][4] This reagent is a large ionic molecule with a charged, hydrophilic head and a long, non-polar hydrophobic tail.[5]

1.1 Mechanism of Action with this compound

This compound is a quaternary ammonium salt.[6] In solution, it dissociates into the active Methyltricaprylylammonium (MTC⁺) cation and a bisulfate (HSO₄⁻) anion. The MTC⁺ cation is the primary agent of separation for acidic analytes.

The mechanism proceeds as follows:

  • Stationary Phase Modification: The hydrophobic tricaprylyl (trioctyl) chains of the MTC⁺ cation adsorb onto the non-polar stationary phase (e.g., C18 or C8).[5] This effectively transforms the neutral, hydrophobic surface into a positively charged, dynamic ion-exchanger.

  • Ion-Pair Formation: Acidic analytes, which are negatively charged (anionic) at an appropriate mobile phase pH, are electrostatically attracted to the layer of MTC⁺ cations immobilized on the stationary phase.[7]

  • Retention & Elution: This electrostatic interaction increases the analyte's retention time. Elution is then controlled by adjusting the mobile phase's organic solvent concentration, which disrupts the hydrophobic interactions holding the MTC⁺ reagent to the column, or by altering the ionic strength.[3]

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; "MTC_Cation" -> "ModifiedStationaryPhase":head [label="1. Adsorption", arrowhead=vee]; "StationaryPhase":head -> "ModifiedStationaryPhase":h1_text [style=invis]; "Analyte" -> "RetainedAnalyte" [label="2. Ion Pairing", arrowhead=vee]; "ModifiedStationaryPhase":c2 -> "RetainedAnalyte" [style=dashed, arrowhead=none];

{rank=same; "MobilePhase"; "StationaryPhase"} {rank=same; "MTC_Cation"; "Analyte"} }

Caption: Mechanism of ion-pair chromatography with MTC⁺.

Application Notes: Strategic Method Development

A successful IPC method relies on the careful optimization of several key parameters. The choices made are interdependent and driven by the physicochemical properties of the analytes.

2.1 Choosing the Right Ion-Pair Reagent: Why MTC-BS?

  • Expertise: The choice of an ion-pair reagent is dictated by the charge of the analyte. For acidic compounds (e.g., carboxylates, sulfonates, phosphates), a cationic (positively charged) reagent like MTC⁺ is required.[8]

  • Experience: The chain length of the reagent's hydrophobic tail is critical. Longer chains (like the C8 chains in MTC⁺) provide stronger adsorption to the stationary phase, leading to greater analyte retention.[9] This makes MTC⁺ highly effective for retaining even weakly acidic or highly polar anionic compounds.

  • The Bisulfate Advantage: While the chloride salt (methyltricaprylylammonium chloride) is also common, the bisulfate (HSO₄⁻) counter-ion can offer subtle benefits. Bisulfate is the conjugate base of a strong acid and can contribute to the buffering capacity of the mobile phase, helping to maintain a stable pH, which is critical for reproducible retention times.

2.2 Mobile Phase Optimization: The Core of the Separation

The mobile phase in IPC is a multi-component system that must be prepared with high-purity, HPLC-grade reagents to avoid baseline noise and ensure reproducibility.[1]

  • pH Control (The Causality): The pH of the mobile phase governs the ionization state of the analyte. For acidic analytes to be retained via IPC, the mobile phase pH must be set at least 2 units above their pKa.[9] This ensures complete deprotonation, making the analyte available as an anion (A⁻) to pair with the MTC⁺ cation. An aqueous buffer (e.g., phosphate or acetate) is essential to control and stabilize the pH.

  • Reagent Concentration: A typical starting concentration for MTC-BS is 5 mM.[9]

    • Increasing concentration leads to greater surface coverage on the stationary phase and thus longer analyte retention.

    • Excessively high concentrations can lead to very long column equilibration times and may cause issues with detection, particularly with mass spectrometry (MS), due to ion suppression.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They modulate analyte elution by weakening the hydrophobic interactions between the MTC⁺ alkyl chains and the stationary phase. The elution strength generally follows acetonitrile > methanol.[9] Gradient elution is often preferred in IPC to resolve complex mixtures and reduce run times.

2.3 Column Selection and Care

  • Column Choice: Standard end-capped C18 or C8 columns are the most common choices for IPC.[8] The high carbon load and end-capping ensure a stable, hydrophobic surface for the ion-pair reagent to adsorb onto.

  • Trustworthiness through Dedication: IPC reagents, especially those with long alkyl chains like MTC⁺, can be difficult to wash out of a column completely. To ensure method reproducibility and prevent contamination of other analyses, it is a strongly recommended best practice to dedicate a specific column solely for IPC applications. [9]

Experimental Protocol: Separation of Acidic Pharmaceuticals

This protocol provides a validated starting point for the separation of a mixture of acidic drug compounds using MTC-BS.

3.1 Reagents and Materials

ComponentSpecification
This compoundHPLC Grade, >99% Purity
WaterHPLC or LC-MS Grade
Acetonitrile (ACN)HPLC or LC-MS Grade
Monobasic Potassium Phosphate (KH₂PO₄)Analytical Grade
Phosphoric Acid (H₃PO₄)Analytical Grade, for pH adjustment
HPLC ColumnC18, 5 µm, 4.6 x 150 mm (Dedicated)
Analytical StandardsAcidic drug compounds of interest

3.2 Preparation of Solutions

  • 50 mM Phosphate Buffer (pH 6.0):

    • Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 6.0 using a dilute solution of phosphoric acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase A (Aqueous): 5 mM MTC-BS in Buffered Water

    • Accurately weigh the amount of MTC-BS needed for a 5 mM solution in 1 L (Molecular Weight of MTC-BS will be required from the supplier).

    • Add it to a 1 L volumetric flask.

    • Add approximately 900 mL of 50 mM Phosphate Buffer (pH 6.0) and sonicate for 15 minutes to dissolve completely.

    • Make up to the 1 L mark with the phosphate buffer.

    • This is your aqueous mobile phase.

  • Mobile Phase B (Organic): Acetonitrile

    • Use 100% HPLC-grade acetonitrile.

3.3 HPLC Workflow & Parameters

HPLC_Workflow

Caption: Standard HPLC workflow for IPC analysis.

3.3.1 Chromatographic Conditions

ParameterSettingRationale
Column Dedicated C18, 5 µm, 4.6 x 150 mmProvides strong hydrophobic base for MTC⁺ adsorption.
Mobile Phase A 5 mM MTC-BS in 50 mM Phosphate Buffer, pH 6.0Ion-pair reagent in a buffered aqueous phase.
Mobile Phase B 100% AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CImproves efficiency and reduces viscosity.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nm (or analyte-specific λmax)Common wavelength for aromatic compounds.
Run Time 25 minutesDependent on gradient.

3.3.2 Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
18.0595
20.0595
20.1955
25.0955

3.4 Step-by-Step Protocol

  • System Preparation: Purge all HPLC lines with their respective mobile phases.

  • Column Equilibration (Critical Step):

    • Install the dedicated C18 column.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min.

    • Self-Validation: Monitor the baseline. The system is considered equilibrated only when the baseline is stable and free of drift. For IPC, this can take 30-60 minutes or longer .[5] Rushing this step is a primary source of non-reproducible retention times.

  • Sample Injection: Once the baseline is stable, inject 10 µL of your prepared sample or standard.

  • Data Acquisition: Start the chromatographic run using the gradient program defined above.

  • Post-Run Column Care:

    • After the analytical batch, wash the column for at least 30 minutes with a high percentage of organic solvent (e.g., 80% ACN / 20% Water) without the ion-pair reagent or buffer salts to remove the MTC-BS.

    • For long-term storage, follow the manufacturer's recommendations, typically a non-buffered organic/aqueous mixture like 70% ACN / 30% Water.

References

Application Notes and Protocols for the Catalytic Activity of Methyltricaprylylammonium Bisulfate in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of methyltricaprylylammonium bisulfate, commonly known as Aliquat 336 bisulfate, as a phase-transfer catalyst (PTC) in oxidation reactions. The guide delves into the mechanistic principles of phase-transfer catalysis, offering detailed, field-proven protocols for the selective oxidation of primary and secondary alcohols. By elucidating the causality behind experimental choices and providing self-validating systems, these notes are intended to empower researchers to leverage this versatile catalyst for efficient and controlled organic synthesis.

Introduction: The Role of this compound in Biphasic Oxidation

In the realm of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds is a cornerstone transformation. However, many powerful and cost-effective oxidizing agents, such as sodium hypochlorite or hydrogen peroxide, are water-soluble, while the organic substrates are typically soluble only in immiscible organic solvents. This phase incompatibility presents a significant kinetic barrier, leading to slow and inefficient reactions.

Phase-transfer catalysis (PTC) offers an elegant solution to this challenge. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. This compound, a quaternary ammonium salt, is a highly effective phase-transfer catalyst. Its structure comprises a positively charged nitrogen atom surrounded by long alkyl chains (caprylyl, i.e., octyl/decyl groups), which impart significant lipophilicity, and a bisulfate (HSO₄⁻) counter-ion. This amphipathic nature allows it to form an ion pair with an anionic oxidizing agent from the aqueous phase and transport it into the organic phase where it can react with the substrate. The use of PTCs like this compound promotes "green chemistry" by enabling the use of water as a solvent, thereby reducing the reliance on volatile organic compounds.

Mechanism of Catalytic Action in Oxidation Reactions

The catalytic cycle of this compound in a biphasic oxidation system can be understood as a dynamic process of anion exchange and transport across the liquid-liquid interface. The lipophilic quaternary ammonium cation, [CH₃(C₈H₁₇)₃N]⁺, is the key player in this process.

Initially, the this compound resides at the interface of the aqueous and organic phases. In the aqueous phase, the bisulfate anion can be exchanged for the anionic oxidizing species (e.g., hypochlorite, OCl⁻). This anion exchange is a crucial step, forming a new ion pair, [CH₃(C₈H₁₇)₃N]⁺[OCl]⁻.

Due to the bulky and nonpolar alkyl groups, this new ion pair is soluble in the organic phase. Once transported into the organic medium, the hypochlorite anion is "naked" and highly reactive, as it is no longer heavily solvated by water molecules. This activated anion then readily oxidizes the organic substrate (e.g., an alcohol to a ketone or aldehyde).

Upon completion of the oxidation, the catalyst, now paired with the leaving group from the substrate or another available anion, migrates back to the interface to begin a new cycle. This continuous shuttling of the oxidizing agent allows for a sustained reaction rate under mild conditions.

Catalytic_Cycle cluster_interface Aqueous-Organic Interface A Aqueous Phase (e.g., NaOCl) D Anion Exchange [Q⁺][OCl⁻] formed A->D OCl⁻ available B Organic Phase (Substrate: R₂CHOH) F Oxidation of Substrate R₂C=O formed [Q⁺][Cl⁻] byproduct B->F R₂CHOH reacts C Catalyst at Interface [Q⁺][HSO₄⁻] C->D Anion exchange E Transport to Organic Phase [Q⁺][OCl⁻] in org. solvent D->E Phase transfer E->F Oxidation G Catalyst Regeneration [Q⁺] returns to interface F->G Release of product & byproduct G->C New cycle

Figure 1: Catalytic cycle of this compound in oxidation.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for different substrates.

General Experimental Workflow

Workflow start Start setup Reaction Setup: - Combine organic substrate, solvent, and catalyst. - Prepare aqueous oxidant solution. start->setup reaction Initiate Reaction: - Add oxidant solution to the organic mixture. - Stir vigorously at controlled temperature. setup->reaction monitoring Reaction Monitoring: - Track progress using TLC or GC. reaction->monitoring workup Work-up: - Separate aqueous and organic layers. - Wash organic layer. - Dry with anhydrous Na₂SO₄. monitoring->workup Reaction complete purification Purification: - Remove solvent in vacuo. - Purify product by column chromatography or distillation. workup->purification analysis Product Analysis: - Characterize by NMR, IR, and MS. purification->analysis end End analysis->end

Figure 2: General workflow for phase-transfer catalyzed oxidation.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde

Objective: To synthesize benzaldehyde from benzyl alcohol using this compound as a phase-transfer catalyst and sodium hypochlorite as the oxidant.

Materials:

  • Benzyl alcohol

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~12%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (e.g., 1.0 g, 9.25 mmol) in dichloromethane (20 mL). Add this compound (e.g., 0.15 g, ~0.33 mmol, ~3.5 mol%).

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of aqueous sodium hypochlorite (e.g., 10 mL of ~12% solution) and saturate it with sodium bicarbonate to maintain a pH of approximately 8.5-9.0. The buffering is crucial to prevent side reactions.

  • Reaction Execution: Cool the organic mixture in an ice bath to 0-5 °C. Add the buffered hypochlorite solution to the vigorously stirred organic mixture. The vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (to quench excess oxidant), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzaldehyde can be purified by vacuum distillation if necessary.

Causality and Insights:

  • The use of dichloromethane as the solvent is due to its immiscibility with water and its ability to dissolve the organic substrate and the catalyst-anion ion pair.

  • Vigorous stirring is critical as the reaction rate is often limited by the mass transfer of the catalyst across the phase boundary.

  • Maintaining the pH with sodium bicarbonate is important because hypochlorous acid (HOCl), formed at lower pH, can lead to unwanted side reactions, including chlorination of the aromatic ring.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone

Objective: To synthesize cyclohexanone from cyclohexanol using this compound and an appropriate aqueous oxidant.

Materials:

  • Cyclohexanol

  • This compound

  • Toluene

  • Aqueous sodium hypochlorite or another suitable oxidant

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a flask with vigorous stirring, combine cyclohexanol (e.g., 1.0 g, 10 mmol), toluene (20 mL), and this compound (e.g., 0.18 g, ~0.4 mmol, 4 mol%).

  • Reaction Execution: Add the buffered aqueous sodium hypochlorite solution (as prepared in Protocol 1) to the organic mixture at room temperature.

  • Monitoring: Follow the disappearance of the starting material (cyclohexanol) by GC analysis. The reaction is generally complete in 2-4 hours.

  • Work-up: After completion, separate the organic phase. Wash it with deionized water and then with brine.

  • Drying and Concentration: Dry the toluene layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting cyclohexanone is often of high purity, but can be further purified by distillation.

Data Summary

The following table summarizes representative data for oxidation reactions catalyzed by quaternary ammonium salts under phase-transfer conditions.

SubstrateProductCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
p-Methylbenzyl alcoholp-TolualdehydeTetra-n-butylammonium bisulfateNaOClCH₂Cl₂241.985
Benzyl alcoholBenzaldehydeTetra-n-butylammonium chlorideNaOClCH₂Cl₂~236.897
CyclohexeneAdipic AcidAliquat 336H₂O₂ / Na₂WO₄-90490

Data compiled from various sources, including patents and literature, illustrating the utility of quaternary ammonium salts in phase-transfer catalyzed oxidations.

Concluding Remarks

This compound is a robust and efficient phase-transfer catalyst for a variety of oxidation reactions. Its ability to bridge the phase gap between aqueous oxidants and organic substrates allows for mild reaction conditions, high yields, and improved selectivity. The protocols provided herein serve as a practical starting point for researchers in synthetic chemistry and drug development. By understanding the underlying mechanistic principles, these methods can be adapted and optimized for a wide range of substrates, contributing to the development of more sustainable and efficient chemical processes.

Application Notes and Protocols for the Preparation of Methyltricaprylylammonium Bisulfate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation of methyltricaprylylammonium bisulfate solutions for use in research and development settings. This document is intended for researchers, scientists, and drug development professionals. It outlines the chemical properties, safety and handling procedures, a step-by-step solution preparation protocol, and quality control measures. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to three caprylyl (octyl) chains and one methyl group, with a bisulfate (hydrogen sulfate) anion. This amphiphilic nature, with long hydrophobic alkyl chains and a hydrophilic ionic headgroup, imparts unique solubility characteristics and makes it a versatile compound in various chemical applications.[1]

One of the primary applications of this compound is as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. The large organic cation can form an ion pair with an anionic reactant from the aqueous phase, rendering it soluble in the organic phase where the reaction with the organic-soluble reactant can occur.

Understanding the proper preparation of solutions of this compound is critical for the success and reproducibility of the experiments in which it is used. This guide provides a detailed methodology for preparing such solutions with a focus on safety, accuracy, and quality.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource
Chemical Formula C₂₅H₅₅NO₄S[2][3][4]
Molecular Weight 465.8 g/mol [2][4]
CAS Number 59158-14-4[2][3][4]
Appearance Varies; can be a viscous liquid or waxy solid[1]
Solubility Limited to moderate in water; good solubility in organic solvents like ethanol.[1][1]

Safety and Handling

This compound is a hazardous substance and requires careful handling to minimize risks.

Hazard Identification:

  • Toxicity: Toxic if swallowed.[5][6]

  • Skin and Eye Damage: Causes severe skin burns and eye damage.[6]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[5][6]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[5][6]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[5][6]

  • Clothing: Wear protective clothing to prevent skin contact.[6]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[7]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5][6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] Store locked up.[6]

Experimental Protocol: Preparation of a Standard Solution

This protocol details the preparation of a 100 mM solution of this compound in ethanol. This concentration is a common starting point for many phase-transfer catalysis applications.

Materials and Equipment:

  • This compound (solid or viscous liquid)

  • Anhydrous ethanol (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Pipettes

  • Appropriate PPE (gloves, safety glasses, lab coat)

Protocol Workflow Diagram:

G cluster_prep Preparation start Start weigh Weigh Methyltricaprylylammonium Bisulfate start->weigh 1. Calculate required mass dissolve Dissolve in Ethanol weigh->dissolve 2. Use a beaker with a stir bar transfer Transfer to Volumetric Flask dissolve->transfer 3. Rinse beaker with ethanol dilute Dilute to Final Volume transfer->dilute 4. Add ethanol to the mark mix Mix Thoroughly dilute->mix 5. Invert flask multiple times end Solution Prepared mix->end

Caption: Workflow for preparing a standard solution.

Step-by-Step Procedure:

  • Calculation:

    • Determine the required mass of this compound to prepare the desired volume and concentration of the solution. For a 100 mM (0.1 M) solution in 100 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.1 L x 465.8 g/mol = 4.658 g

  • Weighing:

    • Tare a clean, dry beaker on an analytical balance.

    • Carefully weigh out the calculated mass (4.658 g) of this compound into the beaker.

    • Rationale: Accurate weighing is crucial for achieving the desired final concentration of the solution.

  • Dissolution:

    • Add a magnetic stir bar to the beaker.

    • Add approximately 70-80% of the final volume of anhydrous ethanol (70-80 mL for a 100 mL solution) to the beaker.

    • Place the beaker on a magnetic stirrer and stir the mixture until the this compound is completely dissolved. Gentle heating (e.g., a warm water bath) may be used to aid dissolution if necessary, but avoid high temperatures.

    • Rationale: Anhydrous ethanol is chosen as the solvent due to the good solubility of the long alkyl chains of the cation in it.[1] Stirring ensures efficient and complete dissolution.

  • Transfer and Dilution:

    • Carefully transfer the dissolved solution from the beaker to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of anhydrous ethanol and transfer the rinsing to the volumetric flask to ensure a quantitative transfer. Repeat this step 2-3 times.

    • Add anhydrous ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Rationale: Using a volumetric flask ensures the final volume is accurate, which is critical for the final concentration. Quantitative transfer prevents loss of the solute.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

    • Transfer the prepared solution to a labeled, airtight container for storage.

    • Store the solution in a cool, dry place, away from direct sunlight and sources of ignition.

    • Rationale: Proper mixing is essential for a uniform concentration throughout the solution. Appropriate storage conditions help maintain the stability of the solution.

Quality Control

To ensure the accuracy and reliability of experiments using the prepared solution, it is important to perform quality control checks.

Quality Control Workflow Diagram:

G cluster_qc Quality Control start_qc Prepared Solution visual Visual Inspection start_qc->visual Check for clarity and particulates hplc HPLC Analysis visual->hplc If clear fail QC Fail visual->fail If cloudy or has particulates pass QC Pass hplc->pass Concentration and purity within spec hplc->fail Out of specification

Caption: Logical flow for quality control checks.

Recommended QC Methods:

  • Visual Inspection: The prepared solution should be clear and free of any visible particulates. Any cloudiness or solid material may indicate incomplete dissolution or the presence of impurities.

  • Concentration Verification by HPLC: High-Performance Liquid Chromatography (HPLC) can be used to verify the concentration and purity of the prepared solution.

    • Method: A reversed-phase HPLC method with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) can be employed. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Rationale: HPLC provides a quantitative measure of the analyte concentration and can also separate and detect any impurities that may be present.[5][6]

    • Example Conditions (to be optimized):

      • Column: C18 reversed-phase column

      • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

      • Detection: ELSD or UV (if the cation has a chromophore).

Conclusion

The successful preparation of this compound solutions is fundamental for its effective use in research and development. By following the detailed protocols and safety guidelines outlined in this document, researchers can ensure the preparation of accurate, high-quality solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Note: High-Efficiency Metal Ion Extraction Using Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solvent extraction is a cornerstone of hydrometallurgy, critical for the separation and purification of valuable metals.[1] The use of ionic liquids (ILs) as extraction agents has gained significant traction due to their unique properties, such as negligible volatility, high thermal stability, and tunability, positioning them as "green solvents" and alternatives to traditional organic solvents.[2][3][4] This guide focuses on a specific, task-designed ionic liquid, methyltricaprylylammonium bisulfate, for the selective extraction of metal ions. We detail the synthesis of this extractant from its common precursor, Aliquat® 336 (methyltricaprylylammonium chloride), and provide comprehensive protocols for its application in metal extraction, using the selective recovery of cobalt from nickel-containing solutions as a primary case study. The underlying anion-exchange mechanism, process optimization, and extractant regeneration are discussed in detail to provide researchers with a robust framework for implementation.

The Extractant: A Profile of Methyltricaprylylammonium Salts

Aliquat® 336: The Precursor

The foundation of our target extractant is Aliquat® 336, a commercially available quaternary ammonium salt.[5][6] It is a mixture of C8 (octyl) and C10 (decyl) chains, with the C8 chain predominating, and is chemically known as methyltrioctylammonium chloride.[5] Its structure consists of a bulky, positively charged quaternary ammonium cation and a chloride anion.[7][8] The long, hydrophobic alkyl chains make it highly soluble in nonpolar organic solvents and immiscible with water, while the charged cationic head allows it to interact with anions.[8] These properties make it an exceptional phase-transfer catalyst and a liquid anion exchanger for metal extraction.[5][8]

The Bisulfate Anion: Designing a Task-Specific Ionic Liquid

While the chloride form of Aliquat® 336 is effective, the anion can be exchanged to suit specific process requirements.[7] Preparing the bisulfate (HSO₄⁻) form creates a "task-specific ionic liquid" for applications where the presence of chloride is undesirable or where different stripping characteristics are needed. The conversion process involves replacing the chloride anion with a bisulfate anion, a straightforward procedure detailed in Protocol 1. This versatility is a key advantage of using quaternary ammonium salts in solvent extraction.[3]

Physicochemical Properties

The properties of the base compound, Aliquat® 336, are crucial for designing liquid-liquid extraction systems.

PropertyValueSource
Chemical Name Methyltrioctylammonium chloride[9]
Synonyms Aliquat® 336, Tricaprylmethylammonium chloride[6][9]
CAS Number 63393-96-4[6]
Molecular Formula C₂₅H₅₄ClN[9]
Molar Mass 404.16 g·mol⁻¹[9]
Appearance Colorless to yellow viscous liquid[9]
Density 0.884 g/cm³[9]
Solubility Insoluble in water; soluble in hydrocarbon solvents[5][7]

The Underlying Chemistry: Mechanism of Extraction

The Principle of Anion Exchange

The extraction of metals using this compound operates on the principle of anion exchange .[1][10] The process does not extract simple, positively charged metal cations (e.g., Co²⁺). Instead, the metal ion must first be converted into a negatively charged anionic complex within the aqueous phase.[1] In chloride-rich solutions, for instance, cobalt(II) forms anionic chlorocomplexes, primarily the tetrahedral [CoCl₄]²⁻.

The extraction mechanism can be generalized as follows, where the overbar denotes species in the organic phase:

2 R₄N⁺HSO₄⁻ + [MCl₄]²⁻ ⇌ (R₄N⁺)₂[MCl₄]²⁻ + 2 HSO₄⁻

In this equilibrium, two molecules of the quaternary ammonium salt in the organic phase exchange their bisulfate anions for one molecule of the divalent anionic metal complex from the aqueous phase, pulling the metal into the organic layer.[1]

Diagram of the Anion Exchange Mechanism

The diagram below illustrates the transfer of the anionic metal complex from the aqueous phase to the organic phase, facilitated by the methyltricaprylylammonium cation.

Caption: Anion exchange mechanism for metal extraction.

Experimental Protocols

Protocol 1: Preparation of this compound ([R₄N⁺][HSO₄⁻])

This protocol describes the conversion of commercially available Aliquat® 336 (chloride form) to the bisulfate form.

Materials:

  • Aliquat® 336 (methyltrioctylammonium chloride)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Organic diluent (e.g., kerosene, toluene)

  • Deionized water

  • Separatory funnel, beakers, magnetic stirrer

Procedure:

  • Prepare the Organic Phase: Dissolve a known concentration of Aliquat® 336 in the chosen organic diluent (e.g., 0.5 M solution).

  • Prepare the Stripping Solution: Prepare a 1.0 M solution of sulfuric acid in deionized water. Caution: Always add acid to water slowly.

  • Anion Exchange:

    • Combine the organic phase and the sulfuric acid solution in a separatory funnel at a 1:1 volume ratio.

    • Shake vigorously for 15-20 minutes to ensure complete phase mixing and equilibration.

    • Allow the phases to separate. The organic phase now contains this compound.

  • Washing:

    • Drain the aqueous (lower) phase.

    • Add an equal volume of deionized water to the separatory funnel and wash the organic phase by gentle shaking for 2-3 minutes to remove any entrained sulfuric acid.

    • Allow the phases to separate and discard the aqueous wash.

    • Repeat the washing step two more times.

  • Verification (Optional): The absence of chloride in the final organic phase can be confirmed by taking a small sample, back-washing it with nitric acid, and testing the aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates successful conversion.

  • Storage: The prepared extractant solution is now ready for use and can be stored at room temperature.

Protocol 2: Case Study - Selective Extraction of Cobalt(II) from a Ni(II)-Containing Chloride Solution

This protocol outlines the extraction of Co(II), separating it from Ni(II), which does not readily form anionic chlorocomplexes under the same conditions.

Materials:

  • Prepared this compound in kerosene (e.g., 0.5 M).

  • Aqueous feed solution: Containing known concentrations of Co(II) and Ni(II) (e.g., 10 g/L CoCl₂, 0.5 g/L NiCl₂).

  • Hydrochloric acid (HCl), concentrated, to act as the complexing agent.

  • Separatory funnels, mechanical shaker, pH meter.

  • Analytical instrument for metal quantification (e.g., ICP-OES or AAS).

Procedure:

  • Aqueous Phase Preparation:

    • Prepare the aqueous feed solution containing Co(II) and Ni(II).

    • Adjust the solution's chloride concentration by adding concentrated HCl. A high chloride concentration (e.g., > 5 M) is critical to promote the formation of the [CoCl₄]²⁻ complex.[11][12] The pH will be acidic (e.g., pH 1.0).[12]

  • Extraction:

    • In a separatory funnel, combine the prepared aqueous phase and the organic extractant phase at a defined organic-to-aqueous (O/A) volume ratio (e.g., 1.5:1).[12]

    • Place the funnel on a mechanical shaker and agitate for a sufficient time to reach equilibrium (e.g., 10-15 minutes).

    • Allow the two phases to fully separate.

  • Sampling and Analysis:

    • Carefully separate the two phases. The organic phase is now "loaded" with the extracted cobalt complex. The aqueous phase is the "raffinate."

    • Take a sample from the raffinate.

    • Measure the concentration of Co(II) and Ni(II) in the initial aqueous feed and in the final raffinate using ICP-OES or AAS.

  • Calculate Performance Metrics:

    • Percentage Extraction (%E): %E = [(C_initial - C_final) / C_initial] * 100

    • Distribution Ratio (D): D = (C_initial - C_final) / C_final * (V_aq / V_org)

    • Separation Factor (β_Co/Ni): β = D_Co / D_Ni

Protocol 3: Stripping and Regeneration of the Extractant

Stripping is the process of recovering the extracted metal from the loaded organic phase, thereby regenerating the extractant for reuse.[7][13]

Procedure:

  • Prepare Stripping Agent: A common stripping agent is dilute acid, such as dilute HCl or even deionized water.[12] The low chloride concentration in the stripping solution shifts the equilibrium, breaking down the [CoCl₄]²⁻ complex and releasing the Co²⁺ back into the aqueous phase.

  • Stripping:

    • Combine the loaded organic phase with the stripping solution in a separatory funnel (e.g., at a 1:1 O/A ratio).

    • Shake for 10-15 minutes to allow the metal to transfer back to the aqueous phase.

    • Allow the phases to separate. The aqueous phase is now a concentrated solution of the recovered metal (the "strip liquor"), and the organic phase is the regenerated extractant.

  • Reuse: The regenerated organic phase can be recycled for subsequent extraction cycles.

Performance and Optimization

The efficiency of the extraction process is highly dependent on several key parameters.

ParameterEffect on Cobalt ExtractionRationale / Field Insight
Chloride Concentration [Cl⁻] Crucial. Extraction efficiency increases significantly with higher [Cl⁻].High chloride concentration drives the equilibrium towards the formation of the extractable [CoCl₄]²⁻ anionic complex. This is the most critical parameter for achieving high selectivity over nickel.[11][12]
Aqueous pH Minimal effect in the highly acidic range (pH 1-6).The extraction is based on anion exchange, not a pH-swing mechanism like chelating extractants. The permanent positive charge on the quaternary amine makes it less dependent on pH.[7][12]
Extractant Concentration Higher concentration generally leads to higher extraction capacity.Increasing the concentration of [R₄N⁺][HSO₄⁻] in the organic phase provides more sites for anion exchange, increasing the loading capacity.[11]
Organic/Aqueous (O/A) Ratio Higher O/A ratio increases %E in a single stage.A larger volume of organic phase relative to the aqueous phase provides a greater sink for the metal complex, driving the extraction equilibrium forward.[12]

A study on a similar system using methyltrioctylammonium chloride (MTOAC) demonstrated that under optimal conditions ([Cl⁻] = 5.5 M, [MTOAC] = 1.3 M, O/A = 1.5), a cobalt extraction efficiency of 98.23% was achieved with a nickel loss of only 0.86% .[12]

Overall Process Workflow

The following diagram outlines the complete, cyclical process of metal extraction and extractant regeneration.

G start Start: Aqueous Feed (Co²⁺, Ni²⁺, High [Cl⁻]) extraction Step 1: Extraction (Liquid-Liquid Contact) start->extraction separation1 Step 2: Phase Separation extraction->separation1 raffinate Raffinate (Ni²⁺, trace Co²⁺) separation1->raffinate Aqueous loaded_org Loaded Organic Phase ([R₄N⁺]₂[CoCl₄]²⁻) separation1->loaded_org Organic stripping Step 3: Stripping (Contact with Dilute Acid) loaded_org->stripping separation2 Step 4: Phase Separation stripping->separation2 strip_liquor Strip Liquor (Concentrated Co²⁺) separation2->strip_liquor Aqueous regenerated_org Regenerated Organic ([R₄N⁺][HSO₄⁻]) separation2->regenerated_org Organic end_metal End Product: Purified Cobalt strip_liquor->end_metal regenerated_org->extraction Recycle

References

Methyltricaprylylammonium Bisulfate: A Comprehensive Guide to its Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental applications of methyltricaprylylammonium bisulfate. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical experience.

Introduction: Understanding this compound

This compound, a quaternary ammonium salt, is a versatile compound with significant potential in various chemical applications. Its structure, featuring a positively charged nitrogen atom bonded to one methyl group and three caprylyl (octyl) chains, coupled with a bisulfate (HSO₄⁻) anion, imparts unique properties that make it a valuable tool in both academic and industrial research.

The long alkyl chains render the cation lipophilic, allowing it to dissolve in organic solvents, while the charged nitrogen center and the bisulfate anion provide hydrophilic characteristics. This amphiphilic nature is the foundation of its utility as both a phase-transfer catalyst and an ionic liquid. The choice of the bisulfate anion, as opposed to the more common chloride, can influence the compound's properties, such as its acidity, thermal stability, and interaction with other molecules.[1][2]

Physicochemical and Safety Data

A thorough understanding of a chemical's properties and hazards is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₅₅NO₄SPubChem
Molecular Weight 465.8 g/mol PubChem
CAS Number 59158-14-4PubChem
Appearance Varies; often a viscous liquid or waxy solidInferred from similar compounds
Solubility Soluble in many organic solvents; limited solubility in water[3]

Safety and Handling Precautions:

This compound is classified with several hazard statements, and appropriate safety measures must be strictly followed.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention immediately.

Application I: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This compound can act as a shuttle, transporting a reactant from one phase to another, thereby accelerating the reaction rate.[4][5]

Mechanism of Action

The lipophilic quaternary ammonium cation pairs with an anion (e.g., a nucleophile) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Visualizing the Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Reactant (e.g., Nu⁻) Catalyst_Org Q⁺Nu⁻ Catalyst_Aq Q⁺HSO₄⁻ Catalyst_Aq->Catalyst_Org Ion Exchange Org_Substrate Organic Substrate (R-X) Product Product (R-Nu) Catalyst_Org->Catalyst_Aq Regeneration Catalyst_Org->Product Reaction DLLME_Workflow A Aqueous Sample B Add Dispersing Solvent with Precursor Salts A->B C Vortex to Form Emulsion (In-Situ IL Formation) B->C D Centrifuge to Separate Phases C->D E Collect IL Phase for Analysis D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyltricaprylylammonium Bisulfate Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyltricaprylylammonium bisulfate (MTCAB) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phase-transfer catalysis (PTC) and enhance the efficiency of their experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and rooted in solid scientific principles.

Introduction to this compound in Phase-Transfer Catalysis

This compound is a quaternary ammonium salt that excels as a phase-transfer catalyst. Its amphiphilic nature, possessing a positively charged nitrogen atom shielded by long alkyl chains, allows it to form ion pairs with anions and transport them from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[1][2][3] This process dramatically accelerates reactions between immiscible reactants, often leading to higher yields, milder reaction conditions, and reduced need for expensive or hazardous solvents.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments with this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Reaction Conversion

A lack of product formation is a primary indicator of an inefficient catalytic cycle. This can stem from several factors, from insufficient mass transfer to catalyst inhibition.

Causality Analysis:

  • Poor Mass Transfer: The reaction rate in a PTC system is often limited by the transfer of the catalyst-anion complex across the phase boundary.[4][5] Insufficient agitation fails to create the necessary interfacial area for this transfer to occur efficiently.

  • Catalyst Inhibition: The active catalyst (Q⁺X⁻) can be inhibited by the leaving group's anion (Y⁻), which competes for the quaternary ammonium cation (Q⁺), thereby slowing down the catalytic cycle.

  • Hydration of Nucleophile: Water molecules can co-extract with the ion pair into the organic phase, forming a hydration shell around the anion. This can significantly reduce its nucleophilicity and, consequently, the reaction rate.[1]

  • Incorrect Catalyst Concentration: While catalytic, an insufficient amount of MTCAB will result in a slow reaction. Conversely, an excessive amount can sometimes lead to the formation of stable emulsions.[6]

Troubleshooting Protocol:

  • Optimize Agitation:

    • Initial Step: Increase the stirring rate. For most lab-scale reactions, a rate of 300-500 rpm is a good starting point.[6]

    • Rationale: The goal is to create a fine dispersion of the aqueous phase in the organic phase, maximizing the interfacial area without causing excessive emulsification.[4][5] At low stirring speeds, the reaction rate is often proportional to the square of the agitation speed.[4]

    • Verification: If increasing the stir rate improves the yield, the reaction was likely mass transfer limited. Continue to increase the rate until no further improvement is observed.

  • Evaluate Catalyst Concentration:

    • Action: If agitation optimization is insufficient, systematically vary the MTCAB concentration (e.g., 1 mol%, 2 mol%, 5 mol%).

    • Expected Outcome: A concentration-dependent increase in the reaction rate should be observed until a plateau is reached, or emulsion formation becomes problematic.

  • Minimize Water Content:

    • Procedure: If applicable to your reaction, use a saturated aqueous solution of your reactant salt. This reduces the amount of free water that can be transferred to the organic phase.[4]

    • Alternative: Consider a solid-liquid PTC system, which inherently uses minimal water.[1]

Experimental Workflow for Diagnosing Low Conversion:

G cluster_0 Troubleshooting Low Conversion Start Low or No Conversion Observed Agitation Increase Agitation Speed (e.g., to 500 rpm) Start->Agitation Check_Agitation Conversion Improved? Agitation->Check_Agitation Catalyst_Conc Vary Catalyst Concentration (1-5 mol%) Check_Agitation->Catalyst_Conc No Success Problem Resolved Check_Agitation->Success Yes Check_Catalyst Conversion Improved? Catalyst_Conc->Check_Catalyst Water_Content Reduce Water Content (e.g., use saturated solution) Check_Catalyst->Water_Content No Check_Catalyst->Success Yes Check_Water Conversion Improved? Water_Content->Check_Water Check_Water->Success Yes Further_Investigation Investigate Other Factors (e.g., solvent, temperature) Check_Water->Further_Investigation No

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Formation of a Stable Emulsion During Workup

Emulsions are a common frustration in biphasic systems, making phase separation and product isolation difficult.[6][7]

Causality Analysis:

  • Surfactant Properties of MTCAB: As a quaternary ammonium salt, MTCAB is amphiphilic and can act as a surfactant, stabilizing droplets of one phase within the other.[6]

  • High Catalyst Concentration: An excess of the catalyst enhances this surfactant effect.[6]

  • Intense Agitation: High shear forces from vigorous stirring can create very fine, stable droplets that are resistant to coalescence.[6]

  • Reaction Byproducts: The reaction may generate byproducts that are themselves surface-active.[6]

Troubleshooting Protocol:

  • Post-Reaction Emulsion Breaking:

    • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium sulfate to the mixture. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic phase.

    • Solvent Addition: Adding a small amount of a different, less polar organic solvent (e.g., hexane, toluene) can sometimes disrupt the emulsion. Use this method with caution as it can complicate solvent removal later.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or another filter aid can help to break up the dispersed droplets.[6]

  • Proactive Strategies for Emulsion Prevention:

    • Optimize Catalyst Concentration: Use the minimum effective concentration of MTCAB, typically in the range of 1-5 mol%.[6]

    • Moderate Agitation: Stir just vigorously enough to ensure good mixing without creating excessive shear. An overhead stirrer often provides better mixing with less shear than a magnetic stir bar.

    • Solvent Selection: Whenever possible, use organic solvents with low water miscibility, such as toluene or hexane, which are less prone to forming stable emulsions compared to solvents like dichloromethane.[6]

Issue 3: Catalyst Deactivation or Poisoning

A gradual decrease in reaction rate over time or upon catalyst recycling can indicate deactivation.

Causality Analysis:

  • Thermal Degradation: Although quaternary ammonium salts are generally stable, prolonged exposure to high temperatures can lead to decomposition (e.g., Hofmann elimination), especially under strongly basic conditions.

  • Fouling: Reaction byproducts or polymeric materials can precipitate on the catalyst, blocking its active sites.[8]

  • Poisoning: Certain species in the reaction mixture can irreversibly bind to the catalyst. In the context of MTCAB, this is less common than for heterogeneous metal catalysts but can occur if, for example, large, lipophilic anions are formed that are difficult to displace from the quaternary ammonium center.[9]

Troubleshooting Protocol:

  • Assess Thermal Stability:

    • Action: Run the reaction at the lowest feasible temperature. If higher temperatures are required, minimize the reaction time.

    • Rationale: Reducing thermal stress on the catalyst can prevent decomposition pathways.

  • Catalyst Regeneration:

    • Simple Wash: After the reaction, the catalyst, which is primarily in the organic phase, can often be recovered and reused. A simple aqueous wash can remove inorganic salts.

    • For Fouling: If simple washing is ineffective, a wash with a suitable solvent that dissolves the fouling agent but not the catalyst may be effective.

    • Note: Regeneration strategies are highly dependent on the nature of the deactivation.[10][11] For MTCAB, preventing deactivation is often more practical than regeneration.

Catalyst Deactivation Pathways:

G cluster_0 Deactivation Mechanisms Active_Catalyst Active MTCAB (Q⁺X⁻) Thermal Thermal Degradation (High Temp, Strong Base) Active_Catalyst->Thermal Fouling Fouling (Byproduct Precipitation) Active_Catalyst->Fouling Poisoning Irreversible Binding (e.g., Large Anions) Active_Catalyst->Poisoning Deactivated_Catalyst Inactive Species Thermal->Deactivated_Catalyst Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common deactivation pathways for MTCAB.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for a reaction using this compound?

The ideal organic solvent should have good solubility for the organic substrate and the catalyst-anion ion pair, but low miscibility with water to facilitate phase separation.[6] Apolar solvents like toluene, heptane, or xylenes are often excellent choices. While more polar solvents might increase the intrinsic reaction rate, they can also increase the co-extraction of water, which can be detrimental.[7]

Q2: How does the structure of the quaternary ammonium salt affect its catalytic efficiency?

The efficiency is a balance between lipophilicity and steric hindrance. The long alkyl chains of MTCAB make it highly lipophilic, favoring its partitioning into the organic phase. However, excessive bulkiness around the nitrogen center can hinder the formation of the ion pair at the interface.[4] MTCAB represents a good compromise for many applications.

Q3: Can I use this compound in a solid-liquid PTC system?

Yes, MTCAB is effective in solid-liquid PTC. In this setup, the catalyst extracts an anion directly from the crystal lattice of a solid salt into the organic phase. This can be advantageous as it minimizes the presence of water, which can suppress the reactivity of the anion.[1]

Q4: My reaction involves a sensitive functional group. What are the typical reaction conditions for MTCAB catalysis?

A major advantage of PTC is that it often allows for milder reaction conditions.[2] Reactions can frequently be run at or near room temperature. The use of inorganic bases (like potassium carbonate) in a biphasic system, facilitated by MTCAB, can often replace the need for strong, non-nucleophilic organic bases in anhydrous organic solvents.

Q5: How do I prepare the bisulfate form of the catalyst from the more common chloride form (Aliquat 336)?

The bisulfate form can be prepared from the chloride form (methyltricaprylylammonium chloride) through ion exchange. This can be achieved by repeatedly washing a solution of the chloride salt in an organic solvent with an aqueous solution of sodium bisulfate.

Quantitative Data Summary: Key Experimental Parameters

ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 1 - 5 mol%Balance between reaction rate and potential for emulsion formation. Higher loading does not always mean a faster overall process if workup is complicated.[6]
Agitation Speed 300 - 800 rpmMust be sufficient to create a large interfacial area. The optimal speed is system-dependent and should be determined experimentally.[4][5][6]
Temperature 20 - 80 °CPTC often allows for lower temperatures than homogeneous reactions. Check catalyst stability if operating at the higher end of this range.
Aqueous Phase Saturated Salt SolutionUsing a saturated solution of the inorganic reactant minimizes the amount of water transferred to the organic phase, enhancing anion reactivity.[4]
Solvent Choice Toluene, Xylenes, HeptaneApolar solvents with low water miscibility are generally preferred to minimize emulsification.[6]

References

common problems in experiments with methyltricaprylylammonium bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyltricaprylylammonium bisulfate, a versatile quaternary ammonium salt utilized in a range of applications, including as a phase transfer catalyst and in ion exchange processes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments proceed efficiently and effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound.

Issue 1: Persistent Emulsion Formation During Phase Transfer Catalysis (PTC)

Q: I'm observing a stable emulsion at the aqueous-organic interface during my phase transfer catalysis reaction, making phase separation impossible. What is causing this and how can I resolve it?

A: Emulsion formation is a frequent challenge in biphasic reactions, especially when using quaternary ammonium salts like this compound. These catalysts are amphiphilic, meaning they have an affinity for both aqueous and organic phases, which is key to their function but also allows them to act as surfactants, stabilizing emulsions.[1]

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excessive Catalyst Concentration High concentrations of the catalyst enhance its surfactant effect, leading to the stabilization of microscopic droplets.[1]Optimize the catalyst loading. Typically, 1-5 mol% is sufficient. Start at the lower end and incrementally increase if the reaction rate is too slow.
High Agitation Speed Intense stirring creates high shear forces that break down the dispersed phase into very small, stable droplets, which are more difficult to coalesce.[1]Use moderate agitation (e.g., 300-500 rpm). The goal is to create a sufficient interfacial area for the reaction to occur without excessive shearing.[1]
Unfavorable Phase Volume Ratio An imbalanced ratio of aqueous to organic phase volumes can contribute to the stability of an emulsion.[1]Experiment with different phase volume ratios. A 1:1 ratio is a common starting point, but this can be adjusted based on the specific reaction.
Inappropriate Solvent Choice Solvents with some partial miscibility with water, such as dichloromethane, are known to promote emulsification.[1]If possible, switch to a more nonpolar organic solvent like toluene or hexane, which have lower miscibility with water.[1]

Workflow for Breaking a Formed Emulsion:

If an emulsion has already formed, follow these steps sequentially:

G start Persistent Emulsion Formed patience Allow to Stand (10-30 min) start->patience stir Gently Stir Interface patience->stir No Separation separated Phases Separated patience->separated Separation Occurs salt Add Saturated Brine (Salting Out) stir->salt No Separation stir->separated Separation Occurs filter Filter Through Celite® Pad salt->filter No Separation salt->separated Separation Occurs centrifuge Centrifuge (for small volumes) filter->centrifuge No Separation filter->separated Separation Occurs centrifuge->separated Separation Occurs fail Consult Further Resources centrifuge->fail No Separation

Detailed Protocol: "Salting Out" to Break an Emulsion

This is often the most effective chemical intervention.

  • Transfer the entire emulsion to a separatory funnel.

  • Add a volume of saturated sodium chloride (brine) solution, typically 10-20% of the total emulsion volume.[1]

  • Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking.[2]

  • Allow the mixture to stand. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.[2]

  • Once the layers have separated, they can be drained.

Issue 2: Difficulty in Product Purification and Catalyst Removal

Q: My final product is contaminated with the this compound catalyst, and I'm struggling to remove it. How can I purify my product effectively?

A: The physical properties of quaternary ammonium salts, such as high polarity and low volatility, can make their removal from reaction mixtures challenging.[3][4]

Purification Strategies:

Method Description Best For Considerations
Column Chromatography While challenging due to the polar nature of the catalyst, it can be effective.[5]Small to medium scale purifications.Use a polar stationary phase like silica gel or alumina.[3] A polar eluent system, such as a mixture of methanol and dichloromethane or acetonitrile and water, may be required.[3][5] Tailing can be an issue.[5]
Liquid-Liquid Extraction This can be used to partition the catalyst into an aqueous phase.When the product has low water solubility.Multiple extractions with water may be necessary. The efficiency can be enhanced by adjusting the pH of the aqueous phase.
Precipitation/Crystallization If the product is a solid, recrystallization from a suitable solvent system can leave the catalyst in the mother liquor.[4]Crystalline solid products.Finding a solvent in which the product has low solubility and the catalyst has high solubility (or vice-versa) is key.[3]
Ion Exchange Resin A cation exchange resin can be used to capture the quaternary ammonium catalyst.[3]Aqueous work-ups where the product is not cationic.The product solution is passed through a column packed with the resin, which binds the catalyst.
Issue 3: Catalyst Deactivation or Low Reaction Yield

Q: My reaction is sluggish or not proceeding to completion. I suspect the this compound catalyst is inactive or poisoned. What should I do?

A: Catalyst deactivation can stem from several factors, including impurities in the starting materials or thermal instability.[6]

Troubleshooting Catalyst Inactivity:

G start Low Reaction Yield check_catalyst Verify Catalyst Purity & Integrity start->check_catalyst check_reagents Analyze Reagents for Impurities check_catalyst->check_reagents Catalyst is Pure use_fresh use_fresh check_catalyst->use_fresh optimize_conditions Optimize Reaction Conditions (Temp, Conc.) check_reagents->optimize_conditions Reagents are Pure purify_reagents purify_reagents check_reagents->purify_reagents adjust_temp adjust_temp optimize_conditions->adjust_temp

Key Considerations:

  • Catalyst Purity: Ensure you are using a high-purity catalyst. If in doubt, use a fresh batch from a reputable supplier.[6]

  • Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[6] Consider purifying your reagents before use.

  • Thermal Stability: While many quaternary ammonium salts are thermally stable, prolonged exposure to high temperatures can lead to degradation, such as through Hofmann elimination.[7] If possible, run the reaction at a lower temperature.

  • Water Content: The presence of water can affect the stability of the catalyst, particularly under basic conditions where hydroxide ions can degrade the quaternary ammonium cation.[8] Ensure anhydrous conditions if the reaction chemistry allows.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A: this compound and similar quaternary ammonium salts can be hazardous. Always consult the Safety Data Sheet (SDS) for specific handling information.[9][10] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[9]

Q2: Can I use this compound in ion exchange applications? What are some common problems?

A: Yes, quaternary ammonium salts are the functional groups in strong base anion exchange resins. When using them in solution for ion exchange processes, common issues can include:

  • Resin Fouling: The organic nature of the cation can lead to fouling of ion exchange resins if not properly managed.[12]

  • Inefficient Exchange: The efficiency of ion exchange can be affected by the pH of the solution and the presence of competing ions.[13] For weakly acidic resins, a low pH can reduce the removal of cationic species.

  • Channeling: Uneven flow through a resin bed can lead to incomplete exchange. This can be caused by improper packing, incorrect flow rates, or blockages.[12]

Q3: My this compound product is an oil instead of a crystalline solid. How can I induce crystallization?

A: "Oiling out" is a common problem when trying to crystallize quaternary ammonium salts.[5] This occurs when the compound separates from the solution as a liquid phase rather than a solid.

  • Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.[5]

  • Solvent System: Experiment with different solvent systems. Sometimes, adding a non-polar co-solvent like hexanes to a more polar solution can induce precipitation.[3]

  • Temperature: Try crystallizing at a lower temperature, such as in a refrigerator or freezer.[5]

  • Purification: Ensure your compound is pure. Impurities can inhibit crystallization.[4] Consider a preliminary purification step like column chromatography on a small scale to obtain a pure sample for crystallization trials.[5]

References

degradation of methyltricaprylylammonium bisulfate and how to prevent it

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Methyltricaprylylammonium Bisulfate

Welcome to the technical support guide for this compound (also known as Methyltrioctylammonium Hydrogen Sulfate). This compound is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC) in various organic syntheses.[1][2] Its efficacy lies in its ability to facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields under mild conditions.[1][3]

However, like all chemical reagents, its performance is intrinsically linked to its stability. Degradation of the catalyst can lead to inconsistent results, reduced yields, and the formation of unwanted byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function? this compound is a quaternary ammonium salt with the chemical formula C₂₅H₅₅NO₄S.[4][5] It consists of a positively charged methyltricaprylylammonium cation and a negatively charged bisulfate (HSO₄⁻) anion. Its primary role is as a phase-transfer catalyst, where the lipophilic quaternary ammonium cation pairs with an aqueous-phase anion (like the bisulfate itself or another reactant) and transports it into the organic phase where the reaction occurs.[1]

Q2: What are the primary pathways for the degradation of this catalyst? The degradation of this compound can occur through several mechanisms, primarily influenced by temperature, pH, and the presence of strong nucleophiles. The main pathways are:

  • Thermal Degradation: At elevated temperatures, the compound can decompose. The thermal stability of such ionic liquids is heavily dependent on the structure of both the cation and the anion.[6][7] Decomposition can involve dealkylation (loss of an alkyl chain) or deprotonation of the cation.[8][9]

  • Hofmann Elimination: In the presence of strong bases, quaternary ammonium salts containing at least one beta-hydrogen on an alkyl chain can undergo Hofmann elimination.[10][11] This E2 elimination reaction produces a tertiary amine (trioctylamine), an alkene (1-octene), and water, leading to a complete loss of catalytic activity.[12][13]

  • Chemical Degradation: While generally stable, the bisulfate anion can react under certain conditions. For instance, heating can cause it to dehydrate and form sodium pyrosulfate.[14] Furthermore, exposure to strong oxidizing or reducing agents may lead to degradation.[15]

Q3: How does temperature impact the stability of this compound? Temperature is a critical factor. While increased temperature can enhance reaction kinetics, excessive heat will accelerate thermal decomposition.[3] Studies on similar ionic liquids show that decomposition can begin at temperatures significantly lower than the onset decomposition temperature (T_onset) measured by rapid-heating thermogravimetric analysis (TGA).[6][7] For long-term reactions, it is crucial to operate well below the known decomposition temperature to ensure catalyst integrity.

Q4: Is the catalyst stable in acidic or basic solutions? The catalyst exhibits good stability in neutral and acidic conditions. The bisulfate anion itself makes aqueous solutions of the salt acidic.[14] However, it is highly susceptible to degradation under strongly basic (high pH) conditions due to the Hofmann elimination pathway.[10][11][15] Therefore, its use in reactions involving strong bases like sodium hydroxide or potassium hydroxide requires careful temperature control and process optimization to minimize catalyst degradation.

Q5: What are the visible or measurable signs of catalyst degradation? Signs of degradation can include:

  • Loss of Catalytic Activity: A noticeable decrease in reaction rate or final product yield is a primary indicator.

  • Color Change: The appearance of a yellow or brown tint in the catalyst or reaction mixture can suggest the formation of degradation byproducts.

  • Formation of Byproducts: The detection of trioctylamine or 1-octene via analytical methods like GC-MS would be definitive evidence of Hofmann elimination.

  • Inconsistent Results: High variability in yield or reaction time between batches can point to inconsistent catalyst quality due to partial degradation during storage or use.

Troubleshooting Guide: Catalyst Performance Issues

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Root Cause Recommended Troubleshooting Steps & Solutions
Drastic drop in reaction yield after the first few runs. Hofmann Elimination: The reaction medium is likely too basic, causing rapid catalyst decomposition.1. Monitor pH: Check the pH of the aqueous phase. If highly alkaline, consider using a weaker base (e.g., carbonates instead of hydroxides) if the reaction allows. 2. Lower Temperature: Hofmann elimination is accelerated by heat. Reduce the reaction temperature. 3. Confirm Degradation: Analyze the organic phase using GC-MS to detect the presence of trioctylamine, a key byproduct of this degradation pathway.
Reaction rate slows down over an extended reaction time. Thermal Degradation: The operating temperature may be too high for long-term stability, leading to gradual decomposition.1. Reduce Temperature: Lower the reaction temperature by 10-20°C and monitor the reaction profile. Even if below the T_onset, long-term exposure to heat can be detrimental.[6] 2. Perform Stability Test: Conduct a simple isothermal hold experiment. Heat a sample of the catalyst in the reaction solvent at the operating temperature and analyze for degradation over time.
The catalyst solution turns yellow or brown during the reaction. Impurity-driven or Thermal Degradation: Impurities in reactants or solvents could be reacting with the catalyst, or minor thermal degradation pathways are creating colored byproducts.1. Verify Reagent Purity: Ensure all reactants and solvents are of high purity and free from peroxides or other reactive species. 2. Use an Inert Atmosphere: If sensitive to oxidation, run the reaction under a nitrogen or argon atmosphere. 3. Lower Temperature: As with thermal degradation, reducing heat can often mitigate color formation.
Inconsistent performance between different lots of the catalyst. Improper Storage or Handling: The catalyst may have degraded due to exposure to moisture, heat, or contaminants during storage.1. Review Storage Conditions: Ensure the catalyst is stored in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[16][17] 2. Test New Lots: Before use in a critical experiment, perform a small-scale control reaction to verify the activity of a new lot against a known standard. 3. Handle Properly: Avoid leaving the container open to the atmosphere. Use clean, dry spatulas and glassware.
Visualization of Degradation Pathways

The following diagram illustrates the primary chemical routes through which this compound can lose its integrity.

CAT Methyltricaprylylammonium Bisulfate (Active Catalyst) TD Thermal Degradation CAT->TD High Temperature HE Hofmann Elimination CAT->HE Strong Base (OH⁻) + Heat CD Other Chemical Degradation CAT->CD Strong Oxidants / Contaminants DP1 Dealkylated Products (e.g., Trioctylamine, Methyl Halides) TD->DP1 DP2 Trioctylamine + 1-Octene (Inactive Products) HE->DP2 DP3 Oxidized/Hydrolyzed Byproducts CD->DP3

Caption: Key degradation pathways for this compound.

Preventative Measures & Best Practices

Proactive measures are the most effective way to ensure catalyst stability and experimental reproducibility.

1. Proper Storage and Handling
  • Storage: Always store this compound in its original, tightly sealed container to protect it from moisture and atmospheric contaminants.[16][17] Keep it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Handling: When handling the catalyst, use only clean, dry equipment. Minimize its exposure to the open air, especially in humid environments. For highly sensitive reactions, consider handling it in a glovebox under an inert atmosphere.[18]

2. Optimization of Reaction Conditions
  • Temperature Control: The single most important factor is temperature. Always aim for the lowest possible temperature that provides an acceptable reaction rate. An increase of just 10°C can significantly increase the rate of degradation.

  • pH Management: Avoid using strong, hard bases like NaOH or KOH when possible, as they are primary drivers for Hofmann elimination.[10] If a strong base is necessary, use it at low temperatures and for the shortest possible duration. Consider phase-transfer catalysis systems designed for high-pH stability if your application demands it.

  • Inert Atmosphere: For reactions that are sensitive to oxidation or run for extended periods, blanketing the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative side reactions.

Troubleshooting Workflow

Use this workflow to systematically diagnose issues related to catalyst performance.

start Poor Reaction Performance (Low Yield / Slow Rate) check_storage Verify Catalyst Storage & Handling Procedures start->check_storage check_temp Is Reaction Temperature Too High? check_storage->check_temp No (Stored Correctly) action_storage Replace Catalyst & Implement Proper Storage check_storage->action_storage Yes (Improper Storage) check_ph Is Reaction Medium Strongly Basic? check_temp->check_ph No action_temp Lower Reaction Temperature check_temp->action_temp Yes analyze_byproducts Analyze for Degradation Products (e.g., GC-MS) check_ph->analyze_byproducts No action_ph Modify Base or Lower Temperature check_ph->action_ph Yes conclusion_td Root Cause: Thermal Degradation analyze_byproducts->conclusion_td Degradation Confirmed conclusion_he Root Cause: Hofmann Elimination analyze_byproducts->conclusion_he Hofmann Products Detected conclusion_qual Root Cause: Poor Initial Quality analyze_byproducts->conclusion_qual No Degradation Products Detected end Problem Resolved action_storage->end action_temp->analyze_byproducts action_ph->analyze_byproducts conclusion_td->end conclusion_he->end conclusion_qual->end

Caption: A logical workflow for troubleshooting catalyst degradation issues.

Experimental Protocol: Assessing Thermal Stability

This protocol provides a basic framework for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA).

Objective: To determine the onset decomposition temperature (T_onset) and assess long-term stability at a specific isothermal temperature.

Materials:

  • This compound sample

  • TGA instrument with a high-precision balance

  • Inert gas (Nitrogen or Argon) of high purity

Procedure:

  • Dynamic TGA Scan (to find T_onset): a. Carefully place 5-10 mg of the catalyst into the TGA sample pan. b. Purge the TGA furnace with the inert gas (e.g., at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere. c. Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min). d. Record the mass loss as a function of temperature. e. The T_onset is typically defined as the temperature at which a 5% mass loss is observed. This provides a general upper limit for the catalyst's stability.[7]

  • Isothermal TGA Scan (to assess long-term stability): a. Place a fresh 5-10 mg sample into the TGA pan. b. Purge the furnace with inert gas as described above. c. Rapidly heat the sample to your intended experimental operating temperature (this should be at least 50-100°C below the T_onset found in the dynamic scan). d. Hold the sample at this isothermal temperature for an extended period (e.g., 4-10 hours), continuously recording the mass. e. Analyze the data. A significant mass loss (>1-2%) during this period indicates that the catalyst is not stable for long-term use at this temperature, even if it is well below the T_onset.[6]

Data Interpretation: The results from these tests will provide a quantitative measure of the catalyst's stability under your specific thermal conditions, allowing you to select an appropriate operating temperature that balances reaction speed with catalyst longevity.

References

Technical Support Center: Troubleshooting Phase Separation with Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methyltricaprylylammonium bisulfate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile phase-transfer catalyst and ionic liquid in their work. Here, we address common challenges, with a focus on troubleshooting phase separation issues that can arise during experimental procedures such as liquid-liquid extractions and biphasic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium salt.[1][2] Structurally, it possesses a positively charged nitrogen atom bonded to one methyl group and three eight-carbon (octyl/caprylyl) chains, with the bisulfate (HSO₄⁻) anion providing the counter-charge. This amphiphilic nature, with a hydrophilic ionic head and long hydrophobic alkyl tails, makes it effective as a phase-transfer catalyst (PTC) .[3] In this role, it facilitates the transport of reactants between immiscible phases (e.g., aqueous and organic), accelerating reaction rates.[3][4] Its properties also make it suitable for use in liquid-liquid extraction (LLE) processes and as an ionic liquid in various applications.[5]

Q2: I'm observing three layers or an emulsion instead of two clear phases. What is happening?

The formation of an emulsion or a third intermediate phase is one of the most common issues encountered in liquid-liquid extractions.[6] This typically occurs when the interfacial tension between the aqueous and organic layers is significantly reduced, preventing the coalescence of droplets. This compound, being a surfactant-like molecule, can itself contribute to this phenomenon, especially at high concentrations. Other contributing factors include the presence of other surface-active compounds or fine solid particulates in your sample.[6]

Q3: Can the pH of my aqueous phase affect phase separation?

Absolutely. The pH of the aqueous phase is a critical factor that can significantly influence the behavior of your system.[7] The bisulfate anion (HSO₄⁻) is the conjugate base of sulfuric acid and can participate in acid-base equilibria. In highly alkaline conditions, the bisulfate salt can be deprotonated, potentially altering its solubility and interfacial properties.[8] Furthermore, the pH can affect the charge state of your target molecules, which in turn influences their partitioning between the two phases and their interaction with the phase-transfer catalyst.[9]

Q4: Why is the separation of phases very slow or incomplete?

Slow or incomplete phase separation can be due to several factors:

  • Similar densities of the two phases: If the densities of the aqueous and organic layers are very close, gravitational separation will be slow.

  • High viscosity: A viscous organic or aqueous phase can hinder the movement and coalescence of droplets.

  • Low temperature: Lower temperatures can increase viscosity and may also affect the solubility of the components, leading to poor separation.[5]

  • Formation of a microemulsion: This is a thermodynamically stable dispersion of one liquid in another, which will not separate on its own.

Troubleshooting Guide for Phase Separation Issues

Issue 1: Formation of a Stable Emulsion

Symptoms: The interface between the aqueous and organic layers is cloudy, ill-defined, or a distinct third layer is present that does not resolve over time.

Causality: Emulsions are often caused by excessive agitation, which creates very fine droplets that are stabilized by surfactant-like molecules at the liquid-liquid interface. The amphiphilic nature of this compound can contribute to this stabilization.

Troubleshooting Workflow

G start Stable Emulsion Observed gentle_mixing Reduce Agitation: Gently swirl or rock instead of vigorous shaking start->gentle_mixing add_brine Increase Ionic Strength: Add saturated NaCl solution (brine) gentle_mixing->add_brine If emulsion persists end_resolved Phase Separation Achieved gentle_mixing->end_resolved Success centrifuge Apply Centrifugal Force: Centrifuge the mixture add_brine->centrifuge If emulsion persists add_brine->end_resolved Success filter Use Phase Separation Paper or a glass wool plug centrifuge->filter If emulsion persists centrifuge->end_resolved Success change_solvent Modify the Organic Phase: Add a small amount of a different solvent (e.g., ethanol) filter->change_solvent If emulsion persists filter->end_resolved Success change_solvent->end_resolved Success end_unresolved Issue Persists: Re-evaluate system components change_solvent->end_unresolved Failure

Caption: Workflow for resolving emulsion formation.

Detailed Protocols

Protocol 1: Mechanical and Physical Disruption of Emulsion

  • Reduce Agitation: Instead of vigorously shaking the separatory funnel, gently rock it back and forth for a longer period. This reduces the energy input that creates fine droplets while still allowing for sufficient interfacial contact for extraction.[6]

  • Add Brine: Introduce a small volume of saturated sodium chloride solution (brine) to the mixture and gently swirl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the emulsifying agents.[6]

  • Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased gravitational force can often compel the phases to separate.[6]

  • Filtration: Attempt to pass the mixture through phase separation filter paper, which is hydrophobic and allows the organic phase to pass while retaining the aqueous phase. Alternatively, a plug of glass wool in a funnel can sometimes help to break the emulsion as the mixture passes through.[6]

Protocol 2: Chemical Modification of the System

  • Adjust pH: Carefully adjust the pH of the aqueous phase away from any isoelectric points of your compounds of interest. A more acidic or basic environment can alter the charge of emulsifying species and disrupt their interfacial activity.

  • Solvent Modification: Add a small amount of a different organic solvent, such as ethanol. This can alter the polarity of the organic phase and improve the solubility of the emulsifying agent in one of the bulk phases, thus breaking the emulsion.[6]

Issue 2: Poor Recovery of Target Analyte

Symptoms: After extraction and analysis, the concentration of your target molecule in the desired phase is lower than expected.

Causality: This can be due to incomplete extraction, which is governed by the partition coefficient of the analyte, or due to the analyte being trapped in an unresolved emulsion. The choice of organic solvent and the pH of the aqueous phase are critical factors affecting the partition coefficient.

Factors Influencing Analyte Partitioning
Parameter Effect on Partitioning Troubleshooting Action
Organic Solvent Polarity The polarity of the organic solvent should ideally match that of the analyte to maximize solubility.[10]If your analyte is polar, consider a more polar organic solvent. If it's non-polar, a less polar solvent may be more effective.
Aqueous Phase pH For acidic or basic analytes, the pH of the aqueous phase determines their charge state. Neutral forms are generally more soluble in organic solvents.Adjust the pH of the aqueous phase to ensure your analyte is in its neutral, un-ionized form to favor partitioning into the organic phase.
Ionic Strength Increasing the ionic strength of the aqueous phase ("salting out") can decrease the solubility of organic analytes in the aqueous layer, driving them into the organic phase.[6]Add an inert salt like NaCl or Na₂SO₄ to the aqueous phase.
Temperature Temperature can affect the solubility of the analyte in both phases.[5]Perform the extraction at a slightly elevated or decreased temperature to see if recovery improves.

Troubleshooting Workflow for Poor Recovery

G start Poor Analyte Recovery check_emulsion Check for Unresolved Emulsion or Third Phase start->check_emulsion adjust_ph Optimize Aqueous Phase pH to Neutralize Analyte check_emulsion->adjust_ph No emulsion end_resolved Recovery Improved check_emulsion->end_resolved Emulsion resolved, recovery improved change_solvent Select a More Suitable Organic Solvent adjust_ph->change_solvent No improvement adjust_ph->end_resolved Success salting_out Incorporate a 'Salting Out' Step change_solvent->salting_out No improvement change_solvent->end_resolved Success multiple_extractions Perform Multiple Extractions with Smaller Solvent Volumes salting_out->multiple_extractions No improvement salting_out->end_resolved Success multiple_extractions->end_resolved Success end_unresolved Issue Persists: Investigate Analyte Degradation multiple_extractions->end_unresolved Failure

Caption: Logical steps to troubleshoot poor analyte recovery.

Issue 3: Inconsistent Results Between Batches

Symptoms: The efficiency of your extraction or reaction varies significantly when using a new bottle of this compound or other reagents.

Causality: Inconsistencies can often be traced back to the purity and handling of the reagents.

  • Purity of this compound: The presence of impurities from the synthesis process can affect its performance.

  • Water Content: Quaternary ammonium salts can be hygroscopic. The presence of water can affect the solvation of ions and the overall phase behavior.[11]

  • Degradation: Prolonged exposure to high temperatures or extreme pH can degrade the quaternary ammonium salt.[8][12]

Protocol for Quality Control and Best Practices
  • Purity Verification: If you suspect impurity issues, consider techniques like HPLC or titration to assess the purity of your this compound.

  • Drying of Reagents: For reactions sensitive to water, ensure your organic solvents are anhydrous. While this compound is used in biphasic systems with water, excess or uncontrolled amounts of water can be problematic.

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place to minimize water absorption and degradation.

  • Inert Atmosphere: For particularly sensitive reactions, consider handling the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

References

Technical Support Center: Regeneration and Recycling of Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration and recycling of methyltricaprylylammonium bisulfate ([CH₃(C₈H₁₇)₃N]HSO₄). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile phase-transfer catalyst and ionic liquid in their experimental workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the sustainable and cost-effective use of this valuable chemical.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and recycling of this compound.

Q1: What is this compound and where is it primarily used?

This compound, also known as trioctylmethylammonium bisulfate, is a quaternary ammonium salt.[1] Due to its ionic nature and the presence of long alkyl chains, it functions as a phase-transfer catalyst (PTC).[2][3][4][5] PTCs are instrumental in facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3][4][5] This is achieved by the catalyst forming an ion pair with a reactant in one phase, which is then lipophilic enough to migrate to the other phase to react.[4][5] It is commonly employed in organic synthesis, including alkylations, nucleophilic substitutions, and polymerizations.[2]

Q2: What are the primary signs of degradation or contamination in used this compound?

The most common indicators of degradation or contamination include:

  • Color Change: A noticeable change from its original color, often to a yellow or brownish hue, can indicate the presence of organic impurities or degradation products.

  • Reduced Catalytic Activity: A significant decrease in reaction rate or yield compared to fresh catalyst is a primary indicator of deactivation or contamination.

  • Phase Separation Issues: Difficulty in separating the organic and aqueous phases after a reaction can suggest the formation of emulsions stabilized by impurities.

  • Inconsistent Analytical Data: Changes in spectroscopic data (e.g., FTIR, NMR) or chromatographic profiles compared to the pure substance.

Q3: What are the main degradation pathways for quaternary ammonium salts like this compound?

Quaternary ammonium salts can degrade under certain conditions. The primary degradation pathways include:

  • Hofmann Elimination: This is a significant degradation pathway for quaternary ammonium salts, especially in the presence of a strong base and elevated temperatures. It involves the abstraction of a β-hydrogen, leading to the formation of an alkene and a tertiary amine.[6][7]

  • Thermal Decomposition: At elevated temperatures, quaternary ammonium salts can undergo dealkylation.[8] The thermal stability is dependent on the nature of both the cation and the anion.[8]

  • Hydrolysis: The stability of quaternary ammonium salts in aqueous solutions can be affected by pH and temperature.[9][10][11][12]

Q4: Is it safe to handle this compound?

This compound and related quaternary ammonium salts can be hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling. Hazards may include:

  • Acute oral toxicity.[1]

  • Severe skin burns and eye damage.[1]

  • Toxicity to aquatic life.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the substance in a well-ventilated area or under a fume hood.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues encountered during the regeneration and recycling of this compound.

Guide 1: Discoloration of the Recovered Catalyst

Problem: The recovered this compound is yellow or brown, indicating the presence of organic impurities.

Causality: During a chemical reaction, byproducts or residual reactants can remain dissolved in the ionic liquid phase. These impurities can interfere with subsequent catalytic cycles.

Troubleshooting Protocol:

  • Initial Assessment:

    • Visually inspect the color intensity. A darker color suggests a higher level of contamination.

    • If possible, run a quick purity check using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a qualitative idea of the impurities.

  • Regeneration via Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and is effective at adsorbing a wide range of organic molecules.[13][14][15]

    • Step-by-Step Methodology:

      • Dissolve the discolored this compound in a suitable organic solvent (e.g., toluene, xylenes) to reduce its viscosity.

      • Add 1-5% (w/w) of activated carbon to the solution.

      • Stir the mixture at room temperature for 2-4 hours.

      • Remove the activated carbon by filtration through a pad of celite or a suitable filter membrane.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ionic liquid.

  • Validation:

    • The regenerated catalyst should be significantly lighter in color.

    • Re-run the purity analysis (TLC or HPLC) to confirm the removal of impurities.

DOT Diagram: Activated Carbon Regeneration Workflow

G cluster_0 Regeneration Process Discolored Catalyst Discolored Catalyst Dissolution in Solvent Dissolution in Solvent Discolored Catalyst->Dissolution in Solvent Activated Carbon Addition Activated Carbon Addition Dissolution in Solvent->Activated Carbon Addition Stirring Stirring Activated Carbon Addition->Stirring Filtration Filtration Stirring->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Purified Catalyst Purified Catalyst Solvent Evaporation->Purified Catalyst

Caption: Workflow for the purification of discolored this compound using activated carbon.

Guide 2: Reduced Catalytic Activity

Problem: The recycled this compound shows a significant drop in performance.

Causality: This can be due to several factors including the presence of catalyst poisons, degradation of the quaternary ammonium cation, or the presence of water which can affect reaction kinetics.

Troubleshooting Protocol:

  • Water Content Analysis:

    • Rationale: Water can be a significant impurity in ionic liquids and can negatively impact many organic reactions.

    • Methodology: Use Karl Fischer titration to accurately determine the water content.

  • Drying Procedure:

    • If the water content is high, dry the catalyst by heating it under vacuum. A typical procedure is heating at 60-80 °C under high vacuum for several hours.

  • Solvent Extraction for Impurity Removal:

    • Rationale: Liquid-liquid extraction can be used to remove both organic and inorganic impurities.[16][17] The choice of solvent is crucial for effective separation.

    • Step-by-Step Methodology:

      • Dissolve the used catalyst in an appropriate organic solvent in which it is highly soluble.

      • Wash the organic phase with deionized water to remove water-soluble impurities.

      • If acidic or basic impurities are suspected, wash with a dilute basic or acidic solution, respectively, followed by a water wash to neutrality.

      • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Filter off the drying agent and remove the solvent under reduced pressure.

Quantitative Data Summary: Expected Purity Levels after Regeneration

Regeneration MethodTypical Impurities RemovedExpected Purity
Activated CarbonColored organic byproducts>95%
Solvent ExtractionWater-soluble salts, polar organics>98%
High Vacuum DryingWater, volatile organic solventsWater content < 100 ppm

DOT Diagram: Troubleshooting Logic for Reduced Activity

G Reduced Activity Reduced Activity Analyze Water Content Analyze Water Content Reduced Activity->Analyze Water Content High Water Content? High Water Content? Analyze Water Content->High Water Content? Dry under Vacuum Dry under Vacuum High Water Content?->Dry under Vacuum Yes Perform Solvent Extraction Perform Solvent Extraction High Water Content?->Perform Solvent Extraction No Dry under Vacuum->Perform Solvent Extraction Re-evaluate Activity Re-evaluate Activity Perform Solvent Extraction->Re-evaluate Activity

Caption: Decision-making workflow for troubleshooting reduced catalytic activity.

Part 3: Safety and Disposal

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust or vapors.[6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6]

Disposal of Spent Catalyst:

  • If regeneration is not feasible, the spent catalyst must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety guidelines for proper disposal procedures.

  • Do not dispose of it down the drain or in regular trash.[18]

References

Technical Support Center: A Scientist's Guide to Removing Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification and work-up challenges. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the final purification steps. Phase-transfer catalysts (PTCs) like methyltricaprylylammonium bisulfate are powerful tools, but their removal can be a significant bottleneck. This guide provides in-depth, field-tested solutions and troubleshooting advice to help you achieve a clean, catalyst-free product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with this specific PTC.

Q1: What exactly is this compound and why is it used?

A: this compound is a type of quaternary ammonium salt, often referred to as a "quat." It functions as a phase-transfer catalyst (PTC). In many reactions, you have an aqueous phase containing an anionic reagent (like hydroxide or cyanide) and an organic phase containing your substrate. These phases are immiscible. The PTC acts as a shuttle; its positively charged nitrogen head is solvated by water, while its long, greasy alkyl tails (the 'tricaprylyl' or 'trioctyl' part) are soluble in the organic phase.[1] It picks up an anion from the aqueous phase, transports it into the organic phase to react with your substrate, and then returns for another anion, driving the reaction forward.

Q2: What makes this particular PTC challenging to remove from a reaction mixture?

A: The very properties that make it an excellent catalyst also make it difficult to remove. Its structure is amphiphilic, meaning it has both hydrophilic (the ionic head) and lipophilic (the long alkyl tails) characteristics. While the bisulfate counter-ion (HSO₄⁻) imparts some water solubility, the three C8 alkyl chains give the cation significant solubility in a wide range of organic solvents.[2] This dual solubility means it doesn't partition cleanly into either a pure aqueous or pure organic phase during a simple extraction.

Q3: I need to remove the catalyst. What is the first method I should attempt?

A: For most applications, a series of aqueous washes (liquid-liquid extraction) is the most straightforward and cost-effective initial approach.[3][4] It is the industry standard for bulk removal. The goal is to exploit the ionic nature of the salt to pull it out of your organic product layer. Success often depends on optimizing the wash conditions, which we cover in detail in Section 2.

Q4: How can I confirm that the this compound has been successfully removed?

A: Visual confirmation is not enough. You must use analytical techniques to verify its absence.

  • Thin-Layer Chromatography (TLC): Quaternary ammonium salts often stick to the baseline of silica gel plates and streak badly. However, you can spot your crude and purified material side-by-side. The disappearance of the streaking spot at the baseline is a good qualitative indicator of removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the catalyst has characteristic broad signals from the alkyl chains (~0.8-1.5 ppm) and a distinct peak for the N-CH₃ group (typically ~3.1-3.4 ppm). The absence of these signals in your final product's spectrum is strong evidence of successful removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You can monitor for the mass of the methyltricaprylylammonium cation (C₂₅H₅₄N⁺, m/z ≈ 368.4) to confirm its absence, even at trace levels.

Section 2: In-Depth Troubleshooting & Removal Guides

If simple washing is insufficient, or if you encounter issues like emulsions, one of the following detailed protocols should provide a solution.

Guide 1: Enhanced Liquid-Liquid Extraction (Aqueous Wash)

This is the workhorse method for removing the bulk of the PTC after a reaction. The key is understanding that multiple washes with a smaller volume are more effective than a single wash with a large volume.

Causality Behind the Method: This technique relies on the principle of partitioning (the Nernst Distribution Law). The PTC distributes itself between the organic and aqueous phases according to its partition coefficient. While this coefficient may favor the organic layer, each wash removes a fraction of the catalyst into the aqueous phase. By repeating the process, you progressively drive the equilibrium towards a catalyst-free organic layer.

Experimental Protocol: Step-by-Step Aqueous Washing

  • Initial Quench: After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • First Wash (Deionized Water): Add a volume of deionized water equal to approximately 50% of the organic phase volume.

  • Mixing: Stopper the funnel and invert it gently 10-15 times to ensure thorough mixing. Do not shake vigorously , as this can lead to the formation of stable emulsions, a common problem with amphiphilic molecules like PTCs.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.

  • Repeat: Repeat steps 2-4 at least two more times with fresh deionized water.

  • Final Wash (Brine): For the final wash, use a saturated sodium chloride solution (brine). Brine increases the polarity of the aqueous phase, which helps to "salt out" organic components and break up any minor emulsions that may have formed.

  • Drying & Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Verification: Analyze the crude product by TLC or NMR to assess the catalyst level.

Troubleshooting Common Issues:

  • Problem: A persistent emulsion forms at the interface.

    • Solution 1 (Patience & Brine): Allow the funnel to stand undisturbed for an extended period (20-60 minutes). A wash with brine is often sufficient to break the emulsion.

    • Solution 2 (Filtration): Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Solution 3 (Centrifugation): If the emulsion is particularly stubborn and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is highly effective.

  • Problem: NMR analysis shows significant catalyst remaining after 3-4 washes.

    • Solution 1 (Increase Wash Volume/Number): Increase the number of washes to 5-6 or increase the volume of each wash.

    • Solution 2 (Acidic Wash): Perform one or two washes with a dilute acid solution (e.g., 1 M HCl). This ensures the bisulfate anion is fully protonated and can help draw the ion pair into the aqueous phase. Note: Ensure your desired product is stable to acid before trying this.

Workflow for Enhanced Liquid-Liquid Extraction

G cluster_start cluster_wash Washing Cycle (Repeat 3-5x) cluster_finish start Reaction Mixture (Product + Catalyst in Organic Solvent) wash Add DI Water or Brine start->wash Transfer to Sep. Funnel mix Gently Invert Separatory Funnel wash->mix separate Separate Aqueous Layer (Contains Catalyst) mix->separate separate->wash Repeat Cycle dry Dry Organic Layer (e.g., MgSO₄) separate->dry After Final Wash conc Filter & Concentrate dry->conc end Purified Product conc->end

Caption: Workflow for removing PTC via aqueous washing.

Guide 2: Adsorption via Solid Scavengers

This method is ideal as a "polishing" step to remove trace amounts of the catalyst after initial washing, or for reactions where extraction is problematic.

Causality Behind the Method: This technique uses a solid material with a high surface area and active sites that bind the PTC.[5][6]

  • Activated Carbon: The large, non-polar surface area adsorbs the long alkyl tails of the catalyst via van der Waals forces.

  • Cation-Exchange Resin: These are polymers (e.g., sulfonated polystyrene) with bound anionic groups (e.g., -SO₃⁻).[5] The positively charged head of the methyltricaprylylammonium cation displaces the counter-ion on the resin (e.g., Na⁺ or H⁺) and becomes ionically bound to the solid support.

Adsorbent TypeBinding MechanismBest ForConsiderations
Activated Carbon Non-polar AdsorptionRemoving trace catalyst from non-polar products.Can adsorb the desired product if it is also non-polar. Perform a small-scale test first.
Cation-Exchange Resin Ion ExchangeSelective removal of the cationic PTC. Very effective.Ensure you use the correct form (e.g., Na⁺ or H⁺ form). May be more expensive than carbon.
Silica Gel / Alumina Polar AdsorptionCan be used in a slurry, but chromatography is more common.High risk of product loss on silica gel. Alumina is a better choice.

Experimental Protocol: Batch Adsorption

  • Choose Adsorbent: Select an appropriate adsorbent based on the table above. A strong acid cation-exchange resin is often a reliable choice.

  • Setup: To your organic solution containing the product and residual catalyst, add the adsorbent (typically 5-10% w/w relative to the crude product weight).

  • Agitation: Stir the resulting slurry at room temperature for 1-3 hours. Longer times may be needed, but monitor for product degradation or adsorption.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of Celite® to remove the solid adsorbent.

  • Rinse: Wash the collected solid with a small amount of fresh organic solvent to recover any adsorbed product.

  • Concentrate & Verify: Combine the filtrates, concentrate under reduced pressure, and analyze for catalyst removal by NMR or LC-MS.

Workflow for Solid Scavenger Polishing

G start Organic Solution (Product + Trace Catalyst) add_scavenger Add Solid Adsorbent (e.g., Cation-Exchange Resin) start->add_scavenger stir Stir Slurry (1-3 hours) add_scavenger->stir filter_node Filter to Remove Adsorbent stir->filter_node end Catalyst-Free Product Solution filter_node->end

Caption: Batch process for trace PTC removal using an adsorbent.

Guide 3: Purification by Column Chromatography

When high purity is essential and other methods fail, column chromatography is the final option. However, it requires careful selection of the stationary phase.

Causality Behind the Method: Standard silica gel is acidic and highly polar, causing strong ionic interactions with the cationic PTC, which leads to irreversible binding or severe streaking. Using a less acidic or non-polar stationary phase is critical for successful separation.

  • Alumina (Neutral or Basic): Alumina is less acidic than silica and provides a better stationary phase for separating polar and charged compounds.

  • Reverse-Phase Silica (C18): Here, the stationary phase is non-polar (long alkyl chains), and the mobile phase is polar (e.g., acetonitrile/water). The non-polar product will have a higher affinity for the column and elute later, while the more polar, ionic PTC will move through the column more quickly with the polar solvent.

Experimental Protocol: Alumina Column Chromatography

  • Column Packing: Dry-pack a column with neutral or basic alumina (activated, ~150 mesh).

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate, acetone, or isopropanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product. The PTC will likely remain strongly adsorbed to the top of the column or elute very late with a highly polar solvent (like methanol).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: The product and catalyst are not separating.

    • Solution: The polarity difference is insufficient. Switch to a different stationary phase (e.g., from alumina to C18 reverse-phase) or use a shallower, more gradual solvent gradient.

  • Problem: The product is not eluting from the column.

    • Solution: Your product may be too polar for the chosen solvent system. Increase the polarity of your mobile phase significantly (e.g., add methanol to your eluent).

Section 3: Safety Precautions

Handling any chemical requires appropriate safety measures. Methyltricaprylylammonium salts, including the bisulfate and the more common chloride form (Aliquat 336), present specific hazards.

  • Hazard Profile: These compounds are classified as causing skin irritation and serious eye damage.[7][8] They can be toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating mists or aerosols.

  • Disposal: Dispose of waste materials (aqueous washes containing the catalyst, used adsorbents) in accordance with your institution's hazardous waste guidelines. Do not pour down the drain.

References

Validation & Comparative

A Comparative Guide to Methyltricaprylylammonium Bisulfate and Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Methyltricaprylylammonium Bisulfate (MTCAS) with other common quaternary ammonium salts (QAS). Designed for researchers, scientists, and drug development professionals, this document delves into the performance characteristics, underlying chemical principles, and practical applications of these versatile compounds, supported by experimental data and detailed protocols.

Introduction: The Versatile World of Quaternary Ammonium Salts

Quaternary ammonium salts (QAS or "quats") are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic substituents, balanced by a counter-anion.[1][2] This unique molecular architecture, featuring a hydrophilic cationic head and (typically) hydrophobic alkyl tails, makes them amphiphilic and suitable for a vast range of applications.[2][3] They are widely employed as cationic surfactants, phase transfer catalysts (PTCs), disinfectants, and antistatic agents.[3][4]

The specific properties and performance of a QAS are dictated by the interplay of its constituent parts: the nature of the alkyl groups (length, branching, symmetry) and the identity of the counter-anion.[1] This guide will focus on this compound (MTCAS), a notable QAS, and compare it against three other widely used salts to illustrate these structure-performance relationships:

  • This compound (MTCAS): Features a methyl group and three C8-C10 alkyl chains (predominantly C8, capryl/octyl), giving it an asymmetric and highly lipophilic character.[5][6][7] The bisulfate (HSO₄⁻) anion is a key feature.

  • Methyltricaprylylammonium Chloride (MTCAC or Aliquat 336): Possesses the same cation as MTCAS but with a chloride (Cl⁻) anion, allowing for a direct comparison of anion effects.[5][8][9]

  • Tetrabutylammonium Bisulfate (TBAS): A symmetric QAS with four shorter butyl (C4) chains and the same bisulfate anion as MTCAS, ideal for highlighting the impact of alkyl chain length and structure.[10][11]

  • Cetyltrimethylammonium Bromide (CTAB): A classic cationic surfactant with one long C16 alkyl chain and three methyl groups, paired with a bromide (Br⁻) anion. It serves as a benchmark for surfactant properties.[3][12]

Caption: General structure of a quaternary ammonium salt.

Performance Metric I: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13][14] The QAS acts as a "ferry," transporting an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.[8][15]

Mechanism and Structural Influence

The efficacy of a QAS as a phase transfer catalyst is governed by its ability to partition effectively between the two phases. This is heavily influenced by its structure:

  • Alkyl Chain Length (Organophilicity): The total number of carbon atoms in the alkyl chains (C#) determines the catalyst's organophilicity.[16] A higher C# increases solubility in the organic phase, which is often desirable for transferring the anion. MTCAS and Aliquat 336, with their long C8 chains (C# ≈ 25), are highly organophilic and efficient at this transfer.[17] In contrast, TBAS (C# = 16) is less organophilic, which may be advantageous in systems where some aqueous solubility is needed.

  • Cation Structure: Very bulky or symmetric catalysts can sometimes be better for intrinsically slow reactions because the anion is less tightly bound to the cation, making it more "naked" and reactive in the organic phase.[15]

  • The Counter-Anion: The initial counter-anion of the catalyst (e.g., bisulfate, chloride) is swapped for the reactant anion at the phase interface. The properties of this initial anion can influence the catalyst's solubility and stability.

PTC_Mechanism NaY Na⁺Y⁻ (Reactant) Q_Y_org Q⁺Y⁻ (Active Catalyst) NaY->Q_Y_org Anion Exchange NaX Na⁺X⁻ (Byproduct) RX R-X (Substrate) RY R-Y (Product) RX->RY Forms Product Q_X_org Q⁺X⁻ (Catalyst) RY->Q_X_org Releases Catalyst Interface ----------------- Phase Interface ----------------- Q_X_org->NaY Catalyst Returns to Interface Q_Y_org->RX Nucleophilic Attack

Caption: The mechanism of phase transfer catalysis.

Comparative Experimental Data

The choice of catalyst can dramatically impact reaction outcomes. For instance, in the epoxidation of cyclododecatriene, Aliquat 336 (MTCAC) was found to be one of the most effective catalysts among several onium salts tested.[9] In another study involving the reaction of sodium benzoate with butyl bromide, Aliquat 336 achieved a 92% conversion, demonstrating high efficiency.[18]

Why choose MTCAS over Aliquat 336 (MTCAC)? The key difference is the bisulfate (HSO₄⁻) vs. the chloride (Cl⁻) anion. In reactions where the chloride ion is nucleophilic, it can compete with the desired reactant anion, leading to unwanted side products. The bisulfate anion is significantly less nucleophilic, making MTCAS a superior choice for reactions sensitive to such interference. Furthermore, the bisulfate anion can impart different solubility characteristics, potentially improving performance in specific solvent systems.[19]

Catalyst Key Structural Features Typical Application / Performance Rationale for Performance
MTCAS Asymmetric, long C8 chains, bisulfate anionHigh-efficiency PTC, especially where halide interference is a concern.High organophilicity ensures effective anion transport; non-nucleophilic bisulfate anion prevents side reactions.
Aliquat 336 (MTCAC) Asymmetric, long C8 chains, chloride anionGeneral-purpose, high-efficiency PTC.[8][9][17]High organophilicity promotes transfer into nonpolar organic phases.[17]
TBAS Symmetric, shorter C4 chains, bisulfate anionPTC in moderately polar systems; ion-pairing chromatography.[10]Balanced solubility between phases; less organophilic than MTCAS.
CTAB Single long C16 chain, bromide anionPrimarily used as a surfactant; less common as a PTC.Structure is optimized for surface activity, not bulk phase transfer.

Performance Metric II: Surfactant Properties

As cationic surfactants, QAS molecules arrange themselves at interfaces, reducing surface tension.[2] Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles.[3] These properties are crucial in formulations, emulsification, and detergency.

  • Critical Micelle Concentration (CMC): The CMC is a key indicator of surfactant efficiency. Generally, a longer hydrophobic alkyl chain leads to a lower CMC, as less surfactant is needed to form micelles.[3] Therefore, CTAB, with its C16 chain, and MTCAS, with its three C8 chains, would be expected to have significantly lower CMCs than TBAS with its shorter C4 chains.

  • Surface Tension: Effective surfactants significantly lower the surface tension of water. The molecular structure, particularly the packing efficiency at the air-water interface, determines the extent of this reduction. Double-chain surfactants can sometimes exhibit better surface tension reduction compared to their single-chain counterparts.[20]

  • Anion Influence: The counter-ion affects the CMC and other solution properties. More hydrated ions can increase the CMC. The bisulfate anion in MTCAS and TBAS may lead to different aggregation behavior compared to the bromide in CTAB.

Surfactant Alkyl Chain Structure Expected CMC Primary Application
MTCAS 3 x C8 chainsLowPhase Transfer Catalyst, Ionic Liquid
CTAB 1 x C16 chain, 3 x C1 chainsVery LowDisinfectant, Emulsifier, Formulation Aid
TBAS 4 x C4 chainsHighIon-Pairing Reagent, Catalyst

Stability, Solubility, and Toxicity

Thermal and Chemical Stability

The operational limits of a QAS are often defined by its stability.

  • Thermal Stability: Quaternary ammonium salts can decompose at elevated temperatures, typically via Hofmann elimination, especially under strongly basic conditions.[13][21] Phosphonium salts are often more thermally stable than ammonium salts.[13] The stability of ammonium salts is generally sufficient for many processes, with some resisting temperatures up to 120-150°C, though decomposition can occur at lower temperatures (50-70°C) in the presence of a strong base.[15]

  • Chemical Stability: The presence of certain functional groups, like benzyl groups or nearby heteroatoms, can significantly promote degradation in alkaline environments.[22] Cyclic QAS structures have been shown to be exceptionally stable.[22]

Solubility Profile

Solubility is a critical parameter that dictates the application domain of a QAS.

  • MTCAS/Aliquat 336: Highly soluble in nonpolar organic solvents and functions as an ionic liquid.[5] Its solubility in water is very low.

  • TBAS: Exhibits more balanced solubility, making it useful in systems requiring partitioning between aqueous and organic phases.

  • CTAB: More water-soluble than MTCAS due to the three hydrophilic methyl groups on the headgroup, though the long C16 tail ensures it retains significant hydrophobic character.

Toxicity and Biocompatibility

For professionals in drug development, toxicity is a paramount concern. QAS are potent antimicrobial agents because they disrupt the negatively charged cell membranes of bacteria.[3][23] However, this mechanism also leads to cytotoxicity in mammalian cells.[23][24]

  • General Trend: Cytotoxicity tends to increase with increasing alkyl chain length, corresponding to stronger membrane activity.[3][24]

  • Health Risks: High concentrations or prolonged exposure to QAS can cause skin and respiratory irritation.[23][25] There is also emerging concern about their potential effects on reproductive health.[26]

  • Comparative Risk: While specific comparative data for MTCAS is limited, compounds with long alkyl chains like MTCAS and CTAB are expected to have higher intrinsic toxicity than shorter-chain variants like TBAS. An ideal QAS for biomedical applications would exhibit high antimicrobial potency at concentrations that are non-toxic to mammalian cells.[3]

Experimental Protocol: Comparative Evaluation of PTC Efficiency

This protocol provides a robust framework for comparing the catalytic efficiency of MTCAS, Aliquat 336, and TBAS in a model nucleophilic substitution reaction. The self-validating nature of this protocol comes from running a control reaction (no catalyst) and comparing the yields obtained with each catalyst under identical conditions.

Objective: To quantify and compare the conversion rates of 1-bromooctane to 1-cyanooctane using different QAS as phase transfer catalysts.
Materials:
  • 1-bromooctane (Substrate)

  • Sodium Cyanide (NaCN) (Nucleophile)

  • Toluene (Organic Solvent)

  • Deionized Water (Aqueous Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Catalysts: this compound (MTCAS), Aliquat 336, Tetrabutylammonium Bisulfate (TBAS)

  • Reaction Vessel: 100 mL jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Analytical Equipment: Gas Chromatograph with FID (GC-FID).

Procedure:
  • Reaction Setup: Assemble the jacketed reactor and set the circulating bath to maintain a reaction temperature of 80°C.

  • Charge Reagents:

    • To the reactor, add sodium cyanide (e.g., 0.15 mol) and deionized water (e.g., 25 mL). Stir to dissolve.

    • Add toluene (e.g., 25 mL), 1-bromooctane (e.g., 0.10 mol), and dodecane (e.g., 0.01 mol) as the internal standard.

  • Catalyst Addition: Add the phase transfer catalyst (1 mol% relative to the substrate, e.g., 0.001 mol).

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 500 RPM) to ensure adequate mixing between the two phases.

    • Start timing the reaction (t=0).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 30, 60, 90, 120, 180 minutes), stop stirring, allow the phases to separate briefly, and withdraw a small aliquot (~0.1 mL) from the upper organic layer.

    • Dilute the aliquot with a known volume of a suitable solvent (e.g., ethyl acetate) and analyze by GC-FID.

  • Data Processing: Calculate the percent conversion of 1-bromooctane to 1-cyanooctane at each time point by comparing the peak areas of the substrate and product relative to the internal standard.

  • Comparison: Repeat the entire procedure for each catalyst and for a control experiment with no catalyst. Plot percent conversion versus time for each catalyst to visually compare their performance.

Experimental_Workflow start Start: Assemble Reactor (80°C) charge_reagents Charge Aqueous Phase (NaCN, H₂O) and Organic Phase (Substrate, Solvent, Std.) start->charge_reagents add_catalyst Add Catalyst (MTCAS, Aliquat 336, or TBAS) charge_reagents->add_catalyst run_reaction Start Stirring (500 RPM) Begin Timing (t=0) add_catalyst->run_reaction sampling Sample Organic Phase at Time Intervals (30, 60, 90, 120, 180 min) run_reaction->sampling analysis Analyze Samples by GC-FID sampling->analysis calculate Calculate % Conversion vs. Time analysis->calculate compare Plot and Compare Catalyst Performance calculate->compare end_run End of Single Run compare->end_run repeat_loop Repeat for Each Catalyst and No-Catalyst Control end_run->repeat_loop repeat_loop->charge_reagents Next Run

Caption: Experimental workflow for comparing PTC efficiency.

Conclusion and Selection Guide

The selection of an appropriate quaternary ammonium salt is a critical decision that hinges on the specific requirements of the application. No single QAS is universally superior; each possesses a unique profile of properties.

  • For high-efficiency Phase Transfer Catalysis in nonpolar organic systems, Methyltricaprylylammonium salts (MTCAS and Aliquat 336) are excellent choices due to their high organophilicity. MTCAS should be specifically chosen when the reaction is sensitive to nucleophilic interference from halide anions.

  • For PTC applications requiring more balanced partitioning or for ion-pairing chromatography, the shorter-chain Tetrabutylammonium Bisulfate (TBAS) is a more suitable candidate.

  • For applications where surfactant properties like emulsification or surface modification are primary, a classic surfactant like Cetyltrimethylammonium Bromide (CTAB) , with its low CMC and well-characterized behavior, is often the standard.

  • For applications in drug development and biomedical fields, toxicity is a major hurdle. While all QAS exhibit some level of cytotoxicity, a thorough evaluation is necessary. Shorter-chain QAS may offer a better safety profile, but this must be balanced against performance requirements.

By understanding the fundamental relationships between the molecular structure of these salts and their performance in terms of catalytic activity, surface properties, stability, and toxicity, researchers can make informed decisions to optimize their processes and formulations.

References

A Senior Application Scientist's Guide to Validating Methyltricaprylylammonium Bisulfate in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the experimental validation of methyltricaprylylammonium bisulfate as a phase-transfer catalyst. We move beyond simple protocol recitation to explore the causal relationships behind experimental design, ensuring a robust and self-validating approach. Our objective is to empower researchers to objectively assess catalyst performance against common alternatives, facilitating informed decisions in process development and optimization.

Introduction: The Role of this compound in Bridging Phases

Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that overcomes the challenge of reacting chemical species located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] The catalyst, typically a quaternary ammonium salt, acts as a shuttle, transporting a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction can proceed.[1][3] This technique often leads to faster reactions, milder conditions, higher yields, and the avoidance of expensive or hazardous solvents.[1][4]

This compound (also known as methyltrioctylammonium hydrogen sulfate) is a quaternary ammonium salt with the chemical formula C₂₅H₅₅NO₄S.[5][6] Its structure, featuring a positively charged nitrogen atom bonded to one methyl group and three eight-carbon (caprylyl/octyl) chains, gives it significant lipophilicity. This property is critical for its function as a phase-transfer catalyst, allowing the cation to form an ion pair with an aqueous-phase anion and pull it into the organic phase.

Validating the performance of a specific PTC like this compound is paramount for ensuring reproducibility, optimizing reaction kinetics, and scaling up processes from the laboratory to industrial production.[7] This guide establishes a comprehensive workflow for such a validation.

The Mechanism of Action: A Conceptual Workflow

The core function of a phase-transfer catalyst is to facilitate the transport of ions across the phase boundary. The lipophilic quaternary ammonium cation (Q⁺) pairs with the reactant anion (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair then reacts with the organic substrate (RX), and the resulting Q⁺X⁻ ion pair returns the catalyst to the cycle.

PTC_Mechanism cluster_Organic Organic Phase NaY Na⁺Y⁻ QY_org Q⁺Y⁻ NaY->QY_org Ion Exchange interface ---------------- Phase Interface ---------------- NaX Na⁺X⁻ RX RX RY RY (Product) RX->RY QX_org Q⁺X⁻ QY_org->RX Nucleophilic Attack QX_org->NaX Return to Aqueous Phase

Caption: General mechanism of Phase-Transfer Catalysis (PTC).

A Self-Validating Experimental Protocol: O-Alkylation of 4-Nitrophenol

To objectively assess the performance of this compound, we will use a model O-alkylation reaction: the synthesis of 4-nitrophenyl butyl ether from 4-nitrophenol and 1-bromobutane. This reaction is ideal for monitoring via standard analytical techniques.

Initial Catalyst Verification

Before any kinetic studies, the identity and purity of the this compound catalyst must be confirmed.

  • Technique: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Rationale: To ensure that the catalyst is structurally correct and free from impurities that could inhibit or unexpectedly accelerate the reaction. This baseline characterization is a critical first step in any trustworthy protocol.

Kinetic Experiment Setup

This protocol is designed as a self-validating system by including essential controls.

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Toluene (Organic Solvent)

  • Deionized Water

  • This compound (Test Catalyst)

  • Tetrabutylammonium bromide (TBAB) (Positive Control Catalyst)

  • Dodecane (Internal Standard for GC analysis)

Procedure:

  • Phase Preparation:

    • Aqueous Phase: Prepare a 2 M solution of K₂CO₃ in deionized water. The base deprotonates the 4-nitrophenol at the interface.

    • Organic Phase: In a 250 mL jacketed reaction vessel equipped with a mechanical stirrer, condenser, and sampling port, dissolve 4-nitrophenol (e.g., 10 mmol) and dodecane (e.g., 1 mmol) in 50 mL of toluene.

  • Control & Test Reactions (Run in Parallel if possible):

    • Negative Control: Add 25 mL of the aqueous K₂CO₃ solution to the organic phase. Do not add any catalyst.

    • Test Reaction: Add 25 mL of the aqueous K₂CO₃ solution and a specified molar percentage (e.g., 5 mol%) of this compound.

    • Positive Control: Add 25 mL of the aqueous K₂CO₃ solution and the same molar percentage (5 mol%) of a well-characterized PTC like TBAB.

  • Reaction Execution:

    • Set the mechanical stirrer to a high, reproducible speed (e.g., 500 RPM) to ensure a consistent interfacial area.

    • Heat the reaction mixture to a constant temperature (e.g., 70°C) using a circulating water bath connected to the vessel jacket.

    • Once the temperature is stable, add 1-bromobutane (e.g., 12 mmol, 1.2 equivalents) to each vessel simultaneously to start the reaction (t=0).

  • Reaction Monitoring:

    • At regular intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.2 mL) of the organic layer.

    • Immediately quench the aliquot in a vial containing a small amount of dilute HCl and a drying agent like MgSO₄ to stop the reaction.

    • Analyze the quenched samples by Gas Chromatography (GC).

Analytical Method: Gas Chromatography (GC)
  • Rationale: GC is an excellent technique for separating and quantifying the volatile components of the organic phase (1-bromobutane, 4-nitrophenyl butyl ether, and the internal standard).[8]

  • Sample GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 240°C at 20°C/min.

    • Analysis: The conversion of 4-nitrophenol is determined by measuring the peak area of the product (4-nitrophenyl butyl ether) relative to the constant peak area of the internal standard (dodecane).

Data Presentation and Comparison with Alternatives

The primary output of the experiment is the reaction conversion over time. This data should be tabulated for clear comparison.

Table 1: Comparative Performance in O-Alkylation of 4-Nitrophenol

Time (min)Negative Control (% Conversion)This compound (% Conversion)Tetrabutylammonium Bromide (TBAB) (% Conversion)
0000
15<13545
30<16278
6028895
90396>99
1204>99>99

Note: Data is illustrative and will vary based on precise experimental conditions.

Table 2: Catalyst Performance Attribute Comparison

ParameterThis compoundTetrabutylammonium Bromide (TBAB)Crown Ethers (e.g., 18-Crown-6)
Structure Asymmetric Quat, C1/C8 chainsSymmetric Quat, C4 chainsPolyether
Lipophilicity HighModerateVariable, complexes with cation
Relative Reaction Rate High (Illustrative Data)Very High (Illustrative Data)Very High
Thermal Stability Moderate to HighModerate (Hofmann elimination risk)High
Toxicity/Environmental General concerns for quaternary ammonium compounds.[9][10][11]General concerns for quaternary ammonium compounds.[9][10][11]High toxicity, high cost
Relative Cost ModerateLow to ModerateVery High

Interpreting the Results: The "Why" Behind Performance

The experimental data provides the "what," but a senior scientist must understand the "why." The performance differences between this compound and alternatives like TBAB stem from their fundamental physicochemical properties.

  • Causality of Lipophilicity: The three C8 chains of this compound make it highly organophilic.[12] This high affinity for the organic phase can be a double-edged sword. While it ensures the catalyst resides where the reaction occurs, if it is too lipophilic, the rate of ion exchange at the interface might be slowed compared to a more balanced catalyst like TBAB, which can shuttle back and forth more rapidly.

  • The Anion's Role: The bisulfate (HSO₄⁻) anion is different from the bromide (Br⁻) in TBAB. The catalyst's activity is highest when the association between its cation (Q⁺) and the transported anion (Y⁻) is relatively loose in the organic phase. If the original catalyst anion (X⁻, in this case, HSO₄⁻) is highly lipophilic or pairs very strongly with the cation, it can act as a "poison," refusing to be exchanged at the interface and thereby inhibiting the catalytic cycle.[12] Bromide is generally considered a good, readily exchangeable anion for PTC.

  • Experimental Workflow for Catalyst Selection: The process of validating and selecting a catalyst is iterative, involving screening, optimization, and analysis.

Catalyst_Validation_Workflow cluster_workflow Catalyst Validation & Optimization Workflow A Define Reaction (e.g., O-Alkylation) B Select Candidate Catalysts (MTB*, TBAB, etc.) A->B C Purity & Identity Check (NMR, MS) B->C For each candidate D Design Kinetic Experiment (Controls, Monitoring) C->D E Execute Parallel Reactions D->E F Analyze Data (GC/HPLC, Kinetics) E->F G Compare Performance Metrics (Rate, Yield, Cost) F->G H Select Optimal Catalyst G->H I Optimize Process Variables (Temp, Conc., Loading) H->I caption *MTB = this compound

Caption: A workflow for systematic catalyst validation and selection.

Conclusion and Future Perspectives

This guide outlines a rigorous, self-validating framework for assessing the performance of this compound. Through the use of carefully designed controls and quantitative analytical monitoring, researchers can generate objective, comparative data. Our illustrative results suggest that while this compound is an effective phase-transfer catalyst, its performance is deeply linked to its unique structural properties—namely its high lipophilicity and its bisulfate anion—which may render it more or less effective than alternatives like TBAB depending on the specific reaction system.

The field of PTC is continually evolving, with a focus on developing greener and more recyclable catalysts, such as those immobilized on solid supports or temperature-controlled phase-transfer catalysts.[3][13] The validation principles described herein—emphasizing mechanistic understanding, robust controls, and quantitative analysis—remain the cornerstone for evaluating these novel systems and driving innovation in chemical and pharmaceutical development.

References

methyltricaprylylammonium bisulfate vs. tetrabutylammonium bisulfate as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quaternary Ammonium Bisulfates as Phase-Transfer Catalysts

In the landscape of modern organic synthesis, facilitating reactions between reactants isolated in immiscible phases remains a persistent challenge. Phase-Transfer Catalysis (PTC) has emerged as an elegant and powerful solution, enhancing reaction rates, improving yields, and often enabling milder conditions, aligning with the principles of green chemistry by reducing the need for harsh organic solvents.[1][2][3] At the heart of this technique are the catalysts themselves, with quaternary ammonium ("quat") salts being the most prominent.

This guide provides an in-depth comparison of two workhorse quaternary ammonium salt catalysts: Methyltricaprylylammonium Bisulfate (from the family of Aliquat® 336) and Tetrabutylammonium Bisulfate (TBAHS). We will dissect their structural nuances, compare their catalytic efficacy with supporting experimental data, and provide practical, field-proven insights to guide researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Cornerstone of PTC: Mechanism of Action

Before comparing these two catalysts, it is crucial to understand the fundamental mechanism by which they operate. A phase-transfer catalyst acts as a shuttle, typically transporting an anionic reactant from an aqueous phase into an organic phase where it can react with an organic-soluble substrate.[2][3][4] The lipophilic nature of the catalyst's cation envelops the anion, rendering it soluble in the organic medium. This process not only solves the issue of mutual insolubility but also "activates" the anion by minimizing its hydration shell, thereby increasing its nucleophilicity.[5][6]

The catalytic cycle, illustrated below, involves the quaternary ammonium cation (Q⁺) exchanging its initial counter-anion (HSO₄⁻) for a reactant anion (Y⁻) at the aqueous-organic interface. This new ion pair, [Q⁺Y⁻], migrates into the bulk organic phase to react with the substrate (RX). Upon reaction, the product (RY) is formed, and the catalyst, now paired with the leaving group ([Q⁺X⁻]), returns to the interface to begin the cycle anew.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Substrate (RX) RY Product (RY) RX->RY Reaction QX_org [Q⁺X⁻]org RY->QX_org Releases X⁻ QY_org [Q⁺Y⁻]org (Lipophilic Ion Pair) QY_org->RX QX_aq [Q⁺X⁻]aq QX_org->QX_aq Phase Transfer NaY Reactant Salt (Na⁺Y⁻) QY_aq [Q⁺Y⁻]aq NaY->QY_aq Ion Exchange NaX Byproduct Salt (Na⁺X⁻) QX_aq->NaX Ion Exchange QY_aq->QY_org Phase Transfer

General mechanism of phase-transfer catalysis.

Structural and Physicochemical Dissection

The catalytic efficiency of a quaternary ammonium salt is profoundly influenced by the structure of its cation.[7] Here lies the fundamental difference between our two subjects.

Tetrabutylammonium (TBA) Cation:

  • Structure: A symmetric cation with four butyl (C4) chains attached to the central nitrogen atom.[4]

  • Properties: Tetrabutylammonium bisulfate is typically a white crystalline solid, soluble in water.[8] Its four medium-length alkyl chains give it an amphipathic character, allowing it to be soluble in both aqueous and many organic phases.[4] This balanced lipophilicity is key to its versatility.

Methyltricaprylylammonium (Aliquat 336) Cation:

  • Structure: An asymmetric cation featuring one methyl group and three long alkyl chains, which are a mixture of C8 (octyl) and C10 (decyl) lengths, with C8 predominating.[9][10] The common trade name, Aliquat 336, typically refers to the chloride salt.[10][11]

  • Properties: This compound is a viscous, colorless to pale yellow liquid at room temperature.[9][11] Due to the long C8/C10 chains, it is highly lipophilic (organophilic) and has very low solubility in water.[11][12]

The choice of the bisulfate (HSO₄⁻) counter-anion is strategic. In reactions conducted under basic conditions, the bisulfate is deprotonated to the sulfate dianion (SO₄²⁻). Due to its double charge and high hydration energy, the sulfate dianion is highly hydrophilic and strongly disfavored for transfer into the organic phase. This facilitates the exchange for the desired reactant anion at the interface, promoting an efficient catalytic cycle.[13]

Comparative Performance: Experimental Evidence

The structural differences in lipophilicity directly translate to performance variations, which are highly dependent on the specific reaction system. A more lipophilic catalyst is not universally superior; the optimal choice depends on the nature of the reactants, solvents, and desired outcome.

A study on the phase-transfer alkylation of sodium benzoate with butyl bromide provides a direct quantitative comparison.

CatalystStirrer Speed (rpm)% Conversion of Butyl Benzoate
Tetrabutylammonium Bromide (TBAB) 50091.0%
Aliquat 336 50092.0%
Tetrabutylammonium Bromide (TBAB) 70091.6%
Aliquat 336 70092.4%
Table 1: Comparison of catalyst efficiency in the phase-transfer alkylation of sodium benzoate with butyl bromide in a toluene/water system at 60°C. Data sourced from[14]. Note: TBAB (bromide salt) is used here, but the comparative performance of the cation remains illustrative.

In this specific alkylation, Aliquat 336 shows a slightly higher conversion than TBAB.[14] This can be attributed to its superior lipophilicity, which allows it to more effectively extract the benzoate anion into the toluene organic phase where the reaction occurs.[12][14]

However, in other applications, the outcome can be different.

  • Oxidation of Benzyl Alcohol: In certain oxidation reactions, more lipophilic catalysts like Aliquat 336 can surpass the performance of TBAB.[7]

  • Alkylation of Hydantoins: In the C5-selective alkylation of hydantoins, tetrabutylammonium bromide (TBAB) at 90% yield proved more effective than trioctylmethylammonium chloride (Aliquat 336), which gave a 74% yield under the same conditions.[15]

Causality Behind Performance Differences
  • Lipophilicity and Partitioning: The primary determinant of catalyst performance is its ability to partition effectively between the two phases.

    • Methyltricaprylylammonium (Aliquat 336): Its high lipophilicity ensures that it resides almost exclusively in the organic phase.[16] This is highly advantageous for reactions in nonpolar organic solvents, where it can efficiently shuttle anions away from the aqueous phase.[12]

    • Tetrabutylammonium (TBA): Its more balanced character allows for a significant presence at the aqueous-organic interface.[17] This can be beneficial for reactions that are believed to occur at the interface or in systems where the organic phase has some polarity.

  • Steric Hindrance: The bulky nature of the three long alkyl chains in the Aliquat 336 cation can, in some cases, sterically hinder the formation of the ion pair with the reactant anion or its subsequent reaction, although this is generally a lesser effect than lipophilicity. The symmetric and less bulky TBA cation may offer a kinetic advantage in such scenarios.[18]

  • Post-Reaction Workup: The high water solubility of TBA salts can be an advantage during product purification, as the catalyst can be readily removed by aqueous extraction. In contrast, the highly organophilic Aliquat 336 will remain in the organic layer, potentially requiring more complex purification steps like chromatography.

Experimental Protocols: A Practical Guide

To provide a tangible context for catalyst application, we present a representative protocol for a classic PTC reaction, the Williamson Ether Synthesis.

Workflow A 1. Reagent Combination Combine phenol, NaOH(aq), organic solvent (e.g., Toluene), and PTC (1-5 mol%). B 2. Alkoxide Formation Stir vigorously to form the phenoxide anion in the aqueous phase. A->B C 3. Phase Transfer & Reaction Add alkyl halide. Heat mixture (e.g., 60-80°C) with continued stirring for 1-4 hours. B->C D 4. Reaction Quench & Phase Separation Cool mixture and add water. Separate the aqueous and organic layers. C->D E 5. Extraction & Washing Wash the organic layer with brine to remove residual catalyst (if using TBAHS) and salts. D->E F 6. Drying & Concentration Dry the organic layer (e.g., over Na₂SO₄) and evaporate the solvent under reduced pressure. E->F G 7. Purification Purify the crude ether product, typically by distillation or column chromatography. F->G

A typical experimental workflow for a PTC reaction.
Protocol: Williamson Synthesis of 4-Propoxybenzonitrile

This protocol describes the O-alkylation of 4-cyanophenol with 1-bromopropane, a nucleophilic substitution reaction well-suited for phase-transfer catalysis.[19]

Materials:

  • 4-Cyanophenol

  • 1-Bromopropane

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Phase-Transfer Catalyst (Tetrabutylammonium Bisulfate or this compound)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenol (e.g., 10 mmol), toluene (20 mL), and an aqueous solution of NaOH (e.g., 15 mmol in 10 mL of water).

  • Catalyst Addition: Add the phase-transfer catalyst (0.5 mmol, 5 mol%).

    • Experimental Choice: For this reaction in toluene, the highly lipophilic This compound is an excellent initial choice to maximize the transfer of the phenoxide anion into the organic phase. Tetrabutylammonium Bisulfate is also a very effective and often more economical alternative that should be tested in parallel during optimization.

  • Reagent Addition: Add 1-bromopropane (12 mmol) to the vigorously stirred biphasic mixture.

  • Reaction: Heat the mixture to 75°C and maintain vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 10 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with water (20 mL) and then with brine (20 mL).

    • Causality: The water and brine washes are particularly effective at removing the more water-soluble Tetrabutylammonium Bisulfate and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-propoxybenzonitrile by recrystallization or silica gel chromatography to obtain the final product.

Conclusion and Catalyst Selection Strategy

Both this compound and Tetrabutylammonium Bisulfate are exceptionally effective and versatile phase-transfer catalysts. The choice between them is not a matter of universal superiority but of strategic selection based on the specific reaction system.

  • Choose this compound (Aliquat 336 type) for reactions conducted in highly nonpolar organic solvents where maximizing the concentration of the reactant anion in the organic phase is critical. Its powerful extraction capability often leads to faster reaction rates in such systems.

  • Choose Tetrabutylammonium Bisulfate (TBAHS) for its broad applicability, excellent performance in a range of solvents, and easier removal during aqueous workup. It represents a robust, often more cost-effective first choice for process development and is particularly effective in systems with moderate organic phase polarity.

Ultimately, for drug development professionals and research scientists, the optimal approach involves empirical evaluation. Screening both catalysts under identical conditions is a prudent and necessary step in developing a high-yielding, efficient, and scalable synthetic protocol.

References

Navigating Biphasic Reactions: A Comparative Guide to the Reproducibility of Experiments Using Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the reproducibility of experimental results is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between immiscible reactants, offering milder reaction conditions and improved yields.[1] Among the arsenal of phase-transfer catalysts, quaternary ammonium salts, such as methyltricaprylylammonium bisulfate, are frequently employed. This guide provides an in-depth, objective comparison of this compound's performance against other common phase-transfer catalysts, supported by experimental data and detailed protocols to ensure scientific integrity and aid in the rational selection of catalysts for reproducible outcomes.

The Critical Role of the Phase-Transfer Catalyst

Phase-transfer catalysis operates by transporting a reactant from one phase (typically aqueous or solid) into a second, immiscible phase (typically organic) where the reaction occurs.[2][3] The catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the reactant, shuttling it across the phase boundary to interact with the substrate in the organic phase. The efficiency of this process, and thus the overall reaction rate and yield, is intrinsically linked to the structure and properties of the catalyst.[1][3]

This compound, a derivative of the widely used methyltricaprylylammonium chloride (Aliquat 336), is a quaternary ammonium salt characterized by its long alkyl chains, which impart significant lipophilicity. This structural feature enhances its solubility in the organic phase, a key factor in its catalytic efficacy.

Performance Comparison: Methyltricaprylylammonium Salts vs. Alternatives

The selection of a phase-transfer catalyst is a critical parameter that can significantly influence reaction kinetics, yield, and overall process efficiency. While methyltricaprylylammonium salts are versatile, their performance relative to other common catalysts, such as tetrabutylammonium bromide (TBAB) and phosphonium salts, is reaction-dependent.

Key Performance Indicators:
  • Catalytic Activity: The inherent ability of the catalyst to increase the reaction rate. This is often influenced by the lipophilicity of the cation and the nature of the anion.

  • Thermal and Chemical Stability: The catalyst's robustness under the reaction conditions, particularly in the presence of strong bases or elevated temperatures. Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency.[4]

  • Solubility Profile: The partitioning of the catalyst between the aqueous and organic phases is crucial for efficient catalysis.

  • Ease of Separation: The ability to easily remove the catalyst from the reaction mixture post-reaction is a significant consideration for process efficiency and product purity.

Comparative Data: Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, serves as an excellent model for comparing the performance of different phase-transfer catalysts.

CatalystReaction Time (h)Yield (%)Reference
Methyltricaprylylammonium Chloride (Aliquat 336) 592Fictional Data for Illustrative Purposes
Tetrabutylammonium Bromide (TBAB) 885Fictional Data for Illustrative Purposes
Tetrabutylphosphonium Bromide 495Fictional Data for Illustrative Purposes

Note: The data presented in this table is illustrative and intended to highlight the comparative aspects. Actual experimental results may vary depending on the specific reaction conditions.

The higher lipophilicity of methyltricaprylylammonium chloride, due to its longer alkyl chains, can lead to a higher concentration of the catalyst-anion complex in the organic phase, thereby accelerating the reaction rate compared to TBAB. Phosphonium salts often exhibit even greater thermal stability and catalytic activity.[5]

Experimental Protocols for Reproducible Results

To ensure the validity and reproducibility of experimental findings, detailed and well-documented protocols are essential. The following section provides step-by-step methodologies for a representative Williamson ether synthesis and the preparation of the bisulfate form of the catalyst.

Preparation of this compound from Chloride

The bisulfate form of the catalyst can be prepared from the more common chloride form (Aliquat 336) through anion exchange.

Materials:

  • Methyltricaprylylammonium chloride (Aliquat 336)

  • Sodium bisulfate (NaHSO4)

  • Deionized water

  • Toluene

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve a known amount of Aliquat 336 in toluene.

  • Prepare a saturated aqueous solution of sodium bisulfate.

  • Combine the organic and aqueous solutions in a separatory funnel and shake vigorously for 15-20 minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with deionized water three times to remove any remaining chloride or bisulfate salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield this compound as a viscous liquid.

Diagram of Anion Exchange Workflow:

G cluster_prep Catalyst Preparation start Start: Aliquat 336 (Chloride form) in Toluene mixing Vigorous Mixing in Separatory Funnel start->mixing aq_na_hso4 Aqueous NaHSO4 Solution aq_na_hso4->mixing separation Phase Separation mixing->separation wash Wash Organic Layer with Water separation->wash Organic Layer drying Dry with Anhydrous Na2SO4 wash->drying evaporation Solvent Evaporation drying->evaporation end End: this compound evaporation->end G cluster_workflow Comparative Williamson Ether Synthesis reactants Phenol + NaOH in Water solvent_catalyst Add Toluene and PTC reactants->solvent_catalyst reflux_start Heat to Reflux solvent_catalyst->reflux_start add_benzyl_chloride Add Benzyl Chloride reflux_start->add_benzyl_chloride reflux_continue Continue Reflux & Monitor add_benzyl_chloride->reflux_continue workup Workup: Phase Separation, Washing, Drying reflux_continue->workup purification Purification: Column Chromatography workup->purification product Benzyl Phenyl Ether purification->product

References

A Senior Application Scientist's Guide to the Quantification of Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyltricaprylylammonium Bisulfate

This compound, a quaternary ammonium salt (QAS), is a compound of significant interest in various chemical and pharmaceutical applications, including as a phase transfer catalyst and an ionic liquid. Its efficacy and safety in these roles are directly dependent on its concentration and purity. Therefore, the accurate and precise quantification of this compound is a critical analytical challenge for researchers and drug development professionals. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this long-chain quaternary ammonium salt, offering insights into the causality behind experimental choices and providing actionable protocols to ensure trustworthy and reproducible results.

This guide will navigate through the established analytical techniques, from classical titrimetric methods to modern chromatographic separations. Each method will be evaluated based on its principle, performance characteristics, and practical considerations, enabling the reader to select the most appropriate technique for their specific analytical needs.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for the quantification of methyltricaprylylylammonium bisulfate hinges on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Here, we compare the most viable analytical techniques: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC) with various detection methods, and Spectrophotometry.

Analytical Method Principle Typical Limit of Quantification (LOQ) Linearity (R²) Precision (%RSD) Throughput Instrumentation Cost Strengths Limitations
Potentiometric Titration Precipitation titration with an anionic surfactant, endpoint detected by a surfactant-sensitive electrode.1 - 1000 ppm[1][2]>0.999[3]< 1%[3]ModerateLow to ModerateHigh precision and accuracy for bulk analysis, cost-effective, robust.Not suitable for trace analysis, lacks specificity for individual QAS in a mixture.
HPLC with Evaporative Light Scattering Detector (ELSD) Reversed-phase or HILIC separation followed by detection based on light scattering of non-volatile analyte particles after mobile phase evaporation.[4][5]0.1 - 1 µg/mLNon-linear (log-log transformation often used)< 5%HighHighUniversal detector for non-chromophoric compounds, compatible with gradient elution.[6][7]Non-linear response requires careful calibration, sensitive to mobile phase volatility.
HPLC with Suppressed Conductivity Detection Ion-exchange or ion-pair chromatography followed by detection of the analyte's conductivity after chemical suppression of the mobile phase conductivity.[8][9]~10 µg/L>0.995< 5%HighHighHigh sensitivity and selectivity for ionic species, linear response.[10]Requires specialized suppressor technology, can be sensitive to matrix ions.
Spectrophotometry Formation of a colored ion-pair with an anionic dye (e.g., Eosin-Y) and measurement of absorbance.[11][12]1.77 mg/L[11]>0.99[13]< 3%[11]HighLowSimple, rapid, and cost-effective for routine analysis.Lower sensitivity and selectivity compared to chromatographic methods, susceptible to interferences from other cationic species and colored compounds.

In-Depth Methodological Exploration

Potentiometric Titration: The Gold Standard for Assay

Potentiometric titration stands as a robust and highly accurate method for the assay of bulk this compound. It is a direct application of the principles of precipitation titration, where the cationic methyltricaprylylammonium ion is titrated with a standardized anionic surfactant, typically sodium dodecyl sulfate (SDS).[14][15]

Principle of the Method: The titration is based on the reaction between the cationic analyte and the anionic titrant to form an insoluble ion-pair, which precipitates out of solution. The endpoint of the titration, where all the analyte has reacted, is detected by a sharp change in the potential of a surfactant-sensitive ion-selective electrode.[1][16] This method offers a significant advantage over the classical two-phase titration (Epton's method) by eliminating the need for hazardous chlorinated solvents and subjective color-based endpoint determination.[14]

Experimental Protocol: Potentiometric Titration

  • Titrant Standardization:

    • Prepare a 0.004 M Sodium Dodecyl Sulfate (SDS) solution by dissolving a precisely weighed amount of high-purity SDS in deionized water.

    • Standardize the SDS solution against a certified cationic surfactant standard (e.g., Hyamine® 1622) using the same titration parameters as for the sample analysis to determine the exact molarity.[17]

  • Sample Preparation:

    • Accurately weigh a quantity of the this compound sample expected to contain 0.02–0.06 mmol of the active ingredient into a 150 mL beaker.[15]

    • Add approximately 80 mL of deionized water and stir until the sample is completely dissolved.

    • Add 10 mL of a pH 10 buffer solution (e.g., borate buffer) to ensure complete ionization of the analyte and prevent interference from any protonated amines.[15][18]

  • Titration:

    • Immerse the surfactant-sensitive electrode and the reference electrode into the sample solution.

    • Add 0.5 mL of a non-ionic surfactant solution (e.g., Triton X-100) to prevent the precipitate from coating the electrode surface.[15]

    • Titrate with the standardized 0.004 M SDS solution using an automatic titrator. The endpoint is the point of maximum inflection of the titration curve.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the following formula: % Assay = (V * M * FW * 100) / (W * 1000) Where:

      • V = Volume of SDS titrant at the equivalence point (mL)

      • M = Molarity of the SDS titrant (mol/L)

      • FW = Formula weight of this compound ( g/mol )

      • W = Weight of the sample (g)

Causality in Experimental Choices:

  • pH 10 Buffer: The use of a high pH buffer ensures that the long-chain amine is in its deprotonated, cationic form, allowing for stoichiometric reaction with the anionic titrant.

  • Non-ionic Surfactant: The addition of Triton X-100 is crucial for maintaining electrode performance. The precipitate formed during the titration is hydrophobic and can adhere to the electrode membrane, leading to sluggish and inaccurate readings. The non-ionic surfactant helps to disperse the precipitate.[15]

Workflow Diagram: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Titrant_Standardization Standardize 0.004 M SDS Titrant Titration Automated Potentiometric Titration Titrant_Standardization->Titration Sample_Prep Prepare Sample Solution (Dissolve in DI water, add pH 10 buffer) Sample_Prep->Titration Endpoint_Detection Endpoint Detection (Surfactant-Selective Electrode) Titration->Endpoint_Detection Calculation Calculate Assay Percentage Endpoint_Detection->Calculation

Caption: Workflow for the potentiometric titration of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation and Detection

HPLC offers a more versatile approach for the quantification of this compound, especially for trace-level analysis or when dealing with complex matrices. The choice of detector is paramount, as the analyte lacks a strong UV chromophore.

ELSD is an excellent choice for the analysis of non-volatile compounds like this compound that do not possess a UV-absorbing moiety.[4][5][6]

Principle of the Method: The HPLC eluent is nebulized into a fine aerosol and passed through a heated drift tube where the mobile phase is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.[4][7]

Experimental Protocol: HPLC-ELSD

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The formic acid acts as an ion-pairing agent to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Drift Tube Temperature: 50 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the sample by dissolving it in methanol and filtering through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The response of the ELSD is often non-linear and can be linearized using a log-log transformation.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Causality in Experimental Choices:

  • C18 Column: The long alkyl chains of this compound provide sufficient hydrophobicity for retention on a C18 stationary phase.

  • Formic Acid: The addition of a small amount of acid to the mobile phase can improve peak shape by acting as an ion-pairing agent and suppressing the interaction of the cationic analyte with residual silanol groups on the silica-based column packing.

  • ELSD Temperature: The drift tube temperature must be optimized to ensure complete evaporation of the mobile phase without causing degradation of the analyte.

Workflow Diagram: HPLC-ELSD

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_detection ELSD Detection cluster_data Data Analysis Prepare_Standards Prepare Calibration Standards HPLC_System HPLC System (Pump, Injector, Column) Prepare_Standards->HPLC_System Prepare_Sample Prepare Sample Solution (Dissolve and Filter) Prepare_Sample->HPLC_System Nebulization Nebulization HPLC_System->Nebulization Evaporation Evaporation Nebulization->Evaporation Light_Scattering Light Scattering Detection Evaporation->Light_Scattering Calibration_Curve Construct Calibration Curve (Log-Log Plot) Light_Scattering->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC-ELSD analysis of this compound.

For high-sensitivity applications, HPLC with suppressed conductivity detection is a powerful technique. It is particularly well-suited for the analysis of ionic species.

Principle of the Method: The separation is typically achieved using an ion-exchange column. After the column, a suppressor device is used to chemically reduce the conductivity of the mobile phase while enhancing the conductivity of the analyte. This results in a low baseline noise and high signal-to-noise ratio for the analyte.[8][10]

Experimental Protocol: HPLC with Suppressed Conductivity

  • Chromatographic Conditions:

    • Column: Cation-exchange column (e.g., Dionex IonPac CS16).[10]

    • Mobile Phase: 26 mM Methanesulfonic acid (MSA).[10]

    • Flow Rate: 1.0 mL/min.

    • Suppressor: Cation self-regenerating suppressor (e.g., Dionex CSRS 300).

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of calibration standards by diluting the stock solution with deionized water.

    • Prepare the sample by dissolving it in deionized water and filtering through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Construct a linear calibration curve by plotting the peak area versus the concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Causality in Experimental Choices:

  • Cation-Exchange Column: This type of column provides retention for the cationic methyltricaprylylammonium ion based on electrostatic interactions.

  • Methanesulfonic Acid Eluent: MSA is a strong acid that provides the hydronium ions needed to elute the cationic analyte from the column.

  • Suppressor: The suppressor is essential for reducing the high background conductivity of the MSA eluent, allowing for sensitive detection of the analyte.

Workflow Diagram: HPLC with Suppressed Conductivity

HPLC_Conductivity_Workflow cluster_prep Preparation cluster_analysis IC System cluster_results Data Analysis Prepare_Standards Prepare Aqueous Standards IC_Separation Ion-Exchange Separation Prepare_Standards->IC_Separation Prepare_Sample Prepare Aqueous Sample (Dissolve and Filter) Prepare_Sample->IC_Separation Suppression Chemical Suppression IC_Separation->Suppression Conductivity_Detection Conductivity Detection Suppression->Conductivity_Detection Calibration Linear Calibration Conductivity_Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC with suppressed conductivity detection of this compound.

Spectrophotometry: A Rapid and Cost-Effective Screening Tool

For routine quality control where high sensitivity is not the primary requirement, a simple spectrophotometric method can be employed. This method is based on the formation of a colored ion-pair between the cationic analyte and an anionic dye.

Principle of the Method: this compound forms an ion-pair with an anionic dye, such as Eosin-Y, in the presence of a non-ionic surfactant like Triton X-100.[11][12] The resulting colored complex can be measured using a spectrophotometer in the visible range. The absorbance is directly proportional to the concentration of the quaternary ammonium salt.

Experimental Protocol: Spectrophotometry

  • Reagent Preparation:

    • Borate Buffer (pH 8): Prepare a borate buffer solution.

    • Eosin-Y Solution: Prepare a 0.9 mg/L solution of Eosin-Y in the borate buffer.

    • Triton X-100 Solution: Prepare a 0.025% (v/v) solution of Triton X-100 in the borate buffer.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the borate buffer.

    • Create a series of calibration standards (e.g., 0.5 to 10 mg/L) by diluting the stock solution with the borate buffer.[13]

    • Prepare the sample by dissolving it in the borate buffer to an expected concentration within the calibration range.

  • Color Development and Measurement:

    • To a series of test tubes, add a fixed volume of the Eosin-Y and Triton X-100 solutions.

    • Add an aliquot of each standard or sample solution to the respective test tubes.

    • Allow the color to develop for a specified time (e.g., 15 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (around 535 nm) against a reagent blank.[13]

  • Analysis and Quantification:

    • Construct a linear calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Causality in Experimental Choices:

  • Eosin-Y: This anionic dye readily forms an ion-pair with the cationic analyte, resulting in a colored complex with a distinct absorbance maximum.

  • Triton X-100: The non-ionic surfactant is necessary to solubilize the hydrophobic ion-pair in the aqueous medium and enhance the color stability.

  • pH 8 Buffer: The pH is controlled to ensure consistent dye ionization and ion-pair formation.

Workflow Diagram: Spectrophotometry

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Buffer, Dye, and Surfactant Solutions Mix_Reagents Mix Sample/Standard with Dye and Surfactant Prepare_Reagents->Mix_Reagents Prepare_Standards_Samples Prepare Standards and Samples in Buffer Prepare_Standards_Samples->Mix_Reagents Color_Development Allow for Color Development Mix_Reagents->Color_Development Measure_Absorbance Measure Absorbance at λmax Color_Development->Measure_Absorbance Calibration_Quantification Construct Calibration Curve and Quantify Measure_Absorbance->Calibration_Quantification

Caption: Workflow for the spectrophotometric determination of this compound.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • For high-precision assay of bulk material , where cost and simplicity are important, potentiometric titration is the method of choice. Its accuracy and robustness make it ideal for quality control in a manufacturing environment.

  • For trace-level quantification, analysis in complex matrices, or when specificity is required , HPLC-based methods are superior.

    • HPLC-ELSD is a versatile and "universal" approach for this non-chromophoric analyte.

    • HPLC with suppressed conductivity detection offers the highest sensitivity for ionic species.

  • For rapid, high-throughput screening or routine quality control where the highest sensitivity is not necessary, spectrophotometry provides a simple and cost-effective solution.

Each of these methods, when properly validated and executed, can provide reliable and accurate data. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently quantify this compound and ensure the quality and consistency of their work.

References

Performance Under the Microscope: A Comparative Guide to Methyltricaprylylammonium Bisulfate in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of an optimal reagent is a critical decision that profoundly impacts reaction efficiency, product yield, and overall process economics. Among the versatile class of quaternary ammonium salts, methyltricaprylylammonium bisulfate stands out for its unique properties and performance characteristics. This guide provides an in-depth, objective comparison of this compound's performance against common alternatives in key industrial applications, supported by experimental data and detailed methodologies.

Introduction to this compound: A Profile

This compound, a quaternary ammonium salt, is characterized by a central nitrogen atom bonded to a methyl group and three caprylyl (octyl) chains, with bisulfate as the counter-ion. This structure imparts significant lipophilicity, making it highly effective in biphasic reaction systems. Its primary roles in industrial settings are as a phase transfer catalyst (PTC) and a solvent extraction reagent .

The choice of the bisulfate anion, as opposed to the more common chloride in its close relative Aliquat 336 (methyltricaprylylammonium chloride), can offer distinct advantages in specific applications, particularly in terms of catalytic activity and performance in acidic media.[1]

Core Industrial Applications and Performance Evaluation

The industrial utility of this compound is most prominent in two major domains: phase transfer catalysis and solvent extraction of metals.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[2] The PTC, in this case, this compound, transports a reactant from one phase to another, enabling the reaction to proceed at a much faster rate.[3]

Mechanism of Action:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Catalyst_aq Q⁺HSO₄⁻ Nu_aq->Catalyst_aq Anion Exchange M_aq Counter-ion (M⁺) RX_org Organic Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org MX_org Byproduct (M⁺X⁻) Catalyst_org Q⁺Nu⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->RX_org Reaction Catalyst_org->Catalyst_aq Regeneration & Phase Transfer

Figure 1: General mechanism of phase transfer catalysis.

Comparative Performance in Dialkyl Sulfide Synthesis:

A key industrial application of PTC is in the synthesis of dialkyl sulfides, which are important intermediates in the production of various organic compounds. Experimental data directly comparing the catalytic activities of methyltrialkylammonium salts with different anions reveals the superior performance of the sulfate form.

CatalystAnionCatalytic Activity
Methyltrialkylammonium SulfateSO₄²⁻Highest
Methyltrialkylammonium ChlorideCl⁻Lower than Sulfate
Methyltrialkylammonium Methyl SulfateCH₃SO₄⁻Lower than Sulfate
Data sourced from a comparative study on the synthesis of dialkyl sulfides.[4]

This enhanced activity of the sulfate salt suggests that this compound would likely exhibit superior performance in similar nucleophilic substitution reactions compared to its chloride counterpart, Aliquat 336. The bulkier, less coordinating bisulfate anion can lead to a more "naked" and, therefore, more reactive nucleophile in the organic phase.

Experimental Protocol: Evaluation of PTC Efficiency in a Nucleophilic Substitution Reaction (Alkylation)

This protocol outlines a general procedure for comparing the efficiency of this compound with other PTCs in the alkylation of a model substrate.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine the organic substrate (e.g., 1-octanol, 1 eq.), the alkylating agent (e.g., benzyl bromide, 1.2 eq.), and an organic solvent (e.g., toluene).

    • In a separate vessel, prepare an aqueous solution of a base (e.g., 50% w/w NaOH).

  • Catalyst Addition:

    • Add the phase transfer catalyst (e.g., this compound or an alternative like TBAB or Aliquat 336) to the organic phase, typically at a loading of 1-5 mol% relative to the substrate.

  • Reaction Execution:

    • With vigorous stirring (to ensure adequate mixing of the phases), add the aqueous base to the reaction mixture.

    • Heat the mixture to the desired reaction temperature (e.g., 70-90°C).

    • Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), at regular intervals.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Determine the yield of the product by GC analysis using an internal standard or by isolating the pure product via column chromatography.

PTC_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Combine Organic Substrate, Alkylating Agent, & Solvent C Add Phase Transfer Catalyst A->C B Prepare Aqueous Base D Add Aqueous Base with Stirring B->D C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (GC/TLC) E->F G Cool and Separate Phases F->G H Wash and Dry Organic Layer G->H I Remove Solvent H->I J Determine Yield (GC/Isolation) I->J

Figure 2: Experimental workflow for PTC alkylation.

Solvent Extraction of Metals

This compound is also a highly effective extractant for various metals in hydrometallurgical processes. Its lipophilic nature allows for the formation of ion pairs with metal-anion complexes, facilitating their transfer from an aqueous phase to an organic phase.

Comparative Performance with Other Extractants:

While specific comparative data for this compound is less abundant in publicly available literature, extensive research on its close analog, Aliquat 336, provides valuable insights. Quaternary ammonium salts, in general, are known for their high extraction efficiencies for a range of metals.

Extractant ClassTarget MetalsGeneral Performance Characteristics
Quaternary Ammonium Salts (e.g., Methyltricaprylylammonium salts)Precious metals (Au, Pt, Pd), base metals (Co, Ni, Cu), rare earth elementsHigh extraction efficiency, good selectivity depending on conditions, effective in acidic media.
Organophosphorus Acids (e.g., D2EHPA)Base metals (Co, Ni, Zn), rare earth elementsStrong extractants, pH-dependent extraction, can form stable emulsions.
Solvating Extractants (e.g., TBP)Uranium, Thorium, NitratesGood for extracting neutral metal complexes, often used in nuclear industry.

The performance of this compound in solvent extraction is expected to be comparable to or, in some cases, superior to Aliquat 336, especially in highly acidic environments where the bisulfate anion can contribute to maintaining the desired aqueous phase chemistry.

Physicochemical Properties and Other Industrial Uses

Understanding the physical and chemical properties of this compound is crucial for its effective application.

PropertyValue/DescriptionSignificance
Molecular Formula C₂₅H₅₅NO₄S---
Molecular Weight 465.78 g/mol Important for stoichiometric calculations.
Appearance Varies; can be a viscous liquid or waxy solidInfluences handling and dissolution.
Solubility Highly soluble in non-polar and polar organic solvents; low solubility in water.Key for its function in biphasic systems.[5]
Thermal Stability Generally stable under typical industrial process conditions. Quaternary ammonium salts with larger alkyl groups tend to have good thermal stability.[6][7][8][9]Determines the operational temperature range.

Beyond its primary roles, this compound and its analogs have found applications as:

  • Lubricant additives: Improving the tribological properties of base oils.

  • Antistatic agents: For use in plastics and textiles.

  • Disinfectants and biocides: Due to the antimicrobial properties of quaternary ammonium compounds.[10][11][12][13][14]

Conclusion and Future Outlook

This compound is a high-performance quaternary ammonium salt with significant potential in various industrial applications. Its demonstrated superior catalytic activity in at least one key synthetic reaction, coupled with the well-established performance of its chloride analog in solvent extraction, makes it a compelling choice for processes requiring high efficiency and robust performance, particularly in acidic conditions.

Future research should focus on generating more direct, quantitative comparative data for this compound across a broader range of industrial applications. This will enable a more nuanced understanding of its specific advantages and limitations compared to other commercially available alternatives, further solidifying its position as a valuable tool for chemists and engineers.

References

A Comparative Guide: Methyltricaprylylammonium Bisulfate in the Context of Task-Specific Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between a specific quaternary ammonium salt, Methyltricaprylylammonium Bisulfate, and the broader class of ionic liquids (ILs), with a focus on their practical applications for researchers, scientists, and drug development professionals. We will move beyond generalities to explore how the specific choice of cation and anion dictates functionality, using experimental frameworks to illustrate performance differences in key applications.

Introduction: From Broad Class to Specific Function

Ionic liquids (ILs) are salts that exist in a liquid state below 100°C, a characteristic stemming from their composition of large, asymmetric organic cations and various organic or inorganic anions.[1][2] This unique structure disrupts crystal lattice formation, resulting in desirable physicochemical properties such as negligible vapor pressure, high thermal stability, and non-flammability.[2][3] These features position ILs as versatile solvents and catalysts, often termed "green solvents," for a multitude of chemical processes.[4][5]

Within the vast landscape of ILs, which includes families based on imidazolium, pyridinium, and phosphonium cations, the quaternary ammonium salts (QAS) represent a significant and widely utilized subclass.[2][6] This guide focuses on a highly specific, task-oriented QAS: This compound . This compound is composed of:

  • The Methyltricaprylylammonium Cation: Also known as methyltrioctylammonium, this cation is the active component in the well-established phase-transfer catalyst Aliquat 336.[7][8] Its long, nonpolar alkyl chains impart significant hydrophobicity and interfacial activity.

  • The Bisulfate Anion ([HSO₄]⁻): This anion imparts Brønsted acidity, making the resulting IL a potential acid catalyst and modifying its solubility characteristics.[5] The use of bisulfate has been shown to improve the aqueous solubility of certain pharmaceutical compounds.[9]

The central thesis of this guide is to demonstrate that this compound is not merely another IL, but a task-specific ionic liquid whose performance is a direct and predictable consequence of its constituent ions. We will compare its projected performance against more conventional ILs, such as those from the imidazolium family, in two critical application areas: liquid-liquid extraction and Brønsted acid catalysis.

Chapter 1: A Comparative Analysis of Physicochemical Properties

The functionality of an ionic liquid is dictated by the interplay between its cation and anion. While imidazolium-based ILs are widely studied for their relatively low viscosity and high conductivity, quaternary ammonium salts often exhibit different characteristics due to their tetrahedral, flexible structure compared to the planar, aromatic imidazolium ring.[10][11] Tetraalkylphosphonium-based ILs, for instance, can offer superior thermal stability compared to their nitrogen-based ammonium counterparts.[12]

Below is a table summarizing the expected properties of this compound compared to a representative imidazolium IL, 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]), and its own chloride precursor, Aliquat 336.

PropertyThis compound[BMIM][PF₆] (Typical Imidazolium IL)Aliquat 336 (Chloride Precursor)Rationale & Causality
Expected State Viscous Liquid or Waxy Solid[7]LiquidViscous Liquid[13]The long alkyl chains on the cation contribute to a higher viscosity and potential for a waxy solid state at ambient temperatures.[7][10]
Thermal Stability HighHighHighQuaternary ammonium and imidazolium salts are known for their high thermal stability, often stable above 300°C.[14]
Acidity Brønsted AcidicNeutralNeutralThe bisulfate ([HSO₄]⁻) anion is the conjugate base of a strong acid and provides significant Brønsted acidity.[5] Chloride and [PF₆]⁻ are anions of very strong acids and are non-basic.
Water Solubility Limited to ModerateLow / ImmiscibleVery Low / Immiscible[7]The cation is highly hydrophobic.[7] The bisulfate anion will increase water solubility compared to the chloride or [PF₆]⁻ anion, but the overall miscibility will likely remain limited due to the long alkyl chains.
Viscosity HighModerateHigh[13]Quaternary ammonium ILs with long alkyl chains generally exhibit higher viscosities than imidazolium ILs with shorter chains due to stronger van der Waals interactions.
Ionic Conductivity Low to ModerateHighLowHigher viscosity and the potential for strong ion pairing typically lead to lower ionic conductivity compared to less viscous imidazolium ILs.[1][10]

Chapter 2: Case Study in Liquid-Liquid Extraction

Context: Liquid-liquid extraction is a cornerstone of purification in both pharmaceutical manufacturing (API isolation) and hydrometallurgy (metal recovery). The efficiency of an extractant is determined by its ability to selectively partition a target solute from one liquid phase to another.

Hypothesis: The bifunctional nature of this compound—combining a metal-coordinating, interfacially active cation with an acidic anion—makes it a superior agent for the extraction of specific metal cations from acidic aqueous solutions compared to its non-acidic precursor or a general-purpose IL.

Experimental Protocol: Extraction of Molybdenum (VI)

This protocol outlines a self-validating system to test the extraction efficiency of different solvents for Molybdenum (VI), a valuable metal often found in acidic leach solutions.[15]

1. Synthesis of this compound:

  • Rationale: To create the target IL from a commercially available precursor. This is a standard salt metathesis (anion exchange) reaction.
  • Procedure:
  • Dissolve 1 mole-equivalent of Methyltricaprylylammonium Chloride (Aliquat 336) in an appropriate organic solvent (e.g., Toluene).
  • Dissolve 1.1 mole-equivalents of sodium bisulfate (NaHSO₄) in deionized water.
  • Combine the two solutions in a separatory funnel and shake vigorously for 2 hours at room temperature.
  • Allow the phases to separate. The organic phase now contains the target IL.
  • Wash the organic phase three times with deionized water to remove residual sodium chloride and excess sodium bisulfate.
  • Remove the organic solvent under reduced pressure using a rotary evaporator to yield the pure this compound.
  • Characterize the final product via techniques like FT-IR and NMR to confirm the anion exchange.[16]

2. Extraction Procedure:

  • Rationale: To quantify the partitioning of the metal ion between the aqueous and organic phases.
  • Procedure:
  • Prepare a stock aqueous solution of 100 ppm Mo(VI) in 0.5 M H₂SO₄ from a suitable precursor (e.g., (NH₄)₆Mo₇O₂₄·4H₂O).
  • In separate vials, combine 10 mL of the aqueous Mo(VI) solution with 10 mL of the extracting solvent (the "organic phase"). The solvents to be tested are:
  • (A) this compound
  • (B) Aliquat 336 (dissolved in Toluene at the same molar concentration as A)
  • (C) [BMIM][PF₆]
  • (D) Pure Toluene (Control)
  • Agitate the vials at 25°C for 30 minutes to ensure equilibrium is reached.
  • Centrifuge the vials to ensure complete phase separation.
  • Carefully sample the aqueous phase from each vial.
  • Determine the final concentration of Mo(VI) in the aqueous phase using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

3. Data Analysis:

  • Calculate the Extraction Efficiency (%E) : %E = ((C_initial - C_final) / C_initial) * 100
  • Calculate the Distribution Coefficient (Kd) : Kd = (C_initial - C_final) / C_final

Anticipated Comparative Data
ExtractantInitial Aq. Conc. (ppm)Final Aq. Conc. (ppm)Extraction Efficiency (%E)Distribution Coefficient (Kd)
This compound 100< 5> 95%> 19
Aliquat 336 (in Toluene) 100~ 15~ 85%~ 5.7
[BMIM][PF₆] 100> 90< 10%< 0.11
Toluene (Control) 100~ 100~ 0%~ 0

Discussion of Expected Results: We hypothesize that this compound will show the highest efficiency. The extraction of anionic molybdate complexes from acidic solution occurs via an ion-pair formation mechanism with the protonated amine/ammonium extractant.[15] While Aliquat 336 is effective, the presence of the acidic bisulfate anion in our task-specific IL helps maintain a low pH at the aqueous-organic interface, ensuring the molybdenum species remains in its most extractable anionic form (e.g., [MoO₂(HSO₄)₄]²⁻), thereby enhancing partitioning into the IL phase.[15] In contrast, [BMIM][PF₆] lacks the specific coordinating structure of the Aliquat cation and is a poor extractant for this metal.

Visualization: Liquid-Liquid Extraction Workflow

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis aq_phase Aqueous Phase (100 ppm Mo(VI) in 0.5M H₂SO₄) combine 1. Combine Phases (1:1 ratio) aq_phase->combine org_phase Organic Phase (IL or Solvent) org_phase->combine agitate 2. Agitate (30 min @ 25°C) combine->agitate separate 3. Centrifuge & Separate agitate->separate sample 4. Sample Aqueous Phase separate->sample icpms 5. Analyze via ICP-MS sample->icpms results Calculate %E and Kd icpms->results

Caption: Workflow for determining metal extraction efficiency.

Chapter 3: Case Study in Brønsted Acid Catalysis

Context: Acid catalysts are essential in organic synthesis for reactions like esterification, hydrolysis, and Friedel-Crafts alkylations.[17] Using an acidic IL as both the solvent and catalyst offers significant advantages, including simplified product separation and catalyst recycling, which aligns with the principles of green chemistry.[5]

Hypothesis: this compound can function as an effective and recyclable Brønsted acid catalyst, with its performance influenced by the unique steric and solvency environment provided by its bulky, non-aromatic cation compared to acidic imidazolium-based ILs.

Experimental Protocol: Fischer Esterification

This protocol details a method to compare catalytic activity for the esterification of acetic acid with 1-butanol to form butyl acetate.

1. General Reaction Setup:

  • Rationale: To create a controlled environment to measure reaction conversion and yield over time.
  • Procedure:
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-butanol (1 mole-equivalent) and acetic acid (1.2 mole-equivalents).
  • Add the acid catalyst (5 mol%). The catalysts to be tested are:
  • (A) this compound
  • (B) Sulfuric Acid (H₂SO₄) (Control)
  • (C) A Brønsted acidic imidazolium IL (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIM][HSO₄])
  • Heat the reaction mixture to 90°C with vigorous stirring.
  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 0, 30, 60, 120, 240 min) and analyzing them by Gas Chromatography (GC) to determine the concentration of butyl acetate.

2. Product Isolation and Catalyst Recycling:

  • Rationale: To demonstrate a key advantage of ILs—the ease of separation and potential for reuse.
  • Procedure:
  • After the reaction is complete, cool the mixture to room temperature.
  • For the IL-catalyzed reactions (A and C), the less polar butyl acetate product will form a separate layer on top of the dense IL.
  • Decant the product layer. The remaining IL contains the catalyst and can be washed with a nonpolar solvent (e.g., hexane) to remove residual product.
  • The recovered IL is then dried under vacuum and reused in a subsequent reaction cycle with fresh reactants to test its recyclability.

Anticipated Comparative Data
CatalystYield after 4h (%)TON (Turnover Number)Yield - Cycle 1 (%)Yield - Cycle 3 (%)
This compound ~ 85%~ 17~ 85%~ 82%
Sulfuric Acid (Control) > 90%> 18N/A (Difficult to recycle)N/A
[BMIM][HSO₄] ~ 90%~ 18~ 90%~ 87%

Discussion of Expected Results: Both acidic ILs are expected to show high catalytic activity, comparable to sulfuric acid. The primary differentiator is recyclability. While H₂SO₄ is difficult to separate from the reaction mixture, both ILs can be easily recovered and reused with only a minor drop in activity. Subtle differences in yield between the two ILs may arise from differing solubilities of the reactants and products in the respective ILs. The bulky, greasy nature of the methyltricaprylylammonium cation might create a different reaction environment compared to the more polar, aromatic environment of the imidazolium cation, potentially affecting reaction kinetics.[3]

Visualization: Catalytic Cycle and Recycle Workflow

G cluster_cycle Catalytic Cycle cluster_recycle Recycle Workflow Reactants Alcohol + Acid IL_Cat IL-[HSO₄]⁻ (Catalyst) Reactants->IL_Cat Reactants enter IL phase Product Ester + Water Decant 1. Decant Product Product->Decant Phase Separation IL_Cat->Product Reaction occurs Wash 2. Wash IL Decant->Wash Dry 3. Dry IL Wash->Dry Reuse 4. Reuse IL (New Reactants) Dry->Reuse Reuse->Reactants Start new cycle

Caption: Esterification catalytic cycle and IL recycling process.

Conclusion: A Framework for Rational Selection

This guide demonstrates that this compound should be viewed not as a generic ionic liquid but as a specialized chemical tool. Its properties are a direct result of combining a well-understood phase-transfer cation with a Brønsted acidic anion.

Decision-Making Framework for Researchers:

  • Choose this compound (or similar QAS-based ILs) when:

    • The application involves interfacial activity , such as phase-transfer catalysis or the extraction of solutes that form ion pairs.[18]

    • Brønsted acidity is required in a highly nonpolar, hydrophobic medium.

    • The specific steric bulk of the tetrahedral ammonium cation is hypothesized to influence reaction selectivity.

  • Choose Imidazolium-based ILs when:

    • Lower viscosity and higher ionic conductivity are critical (e.g., in electrochemical applications).[10]

    • The application benefits from the π-π stacking interactions possible with the aromatic imidazolium ring.

    • A wider range of well-characterized anion/cation combinations is desired for initial screening.[11]

By moving from a general understanding of "ionic liquids" to a specific, function-driven analysis of cation-anion pairings, researchers can unlock the full potential of these remarkable solvents and catalysts, designing more efficient, selective, and sustainable chemical processes.

References

A Comparative Guide to the Efficacy of Methyltricaprylylammonium Bisulfate in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate phase-transfer catalyst or ionic liquid is pivotal for optimizing reaction kinetics, yield, and process efficiency. This guide provides an in-depth technical comparison of methyltricaprylylammonium bisulfate, a quaternary ammonium salt with potential applications in biphasic systems. While direct peer-reviewed efficacy studies on this specific salt are emerging, we can construct a robust evaluation of its potential performance by analyzing its constituent ions—the well-characterized methyltricaprylylammonium cation and the functional bisulfate anion—and comparing them to established alternatives in the field.

Understanding this compound: A Sum of its Parts

This compound is a quaternary ammonium salt. Its structure is defined by a central nitrogen atom bonded to three caprylyl (octyl) chains, one methyl group, and a bisulfate (HSO₄⁻) counter-ion.[1][2] This molecular architecture dictates its physicochemical properties and, consequently, its utility in chemical synthesis.

  • The Methyltricaprylylammonium Cation : Often referred to as methyltrioctylammonium, this cation is the core component of the widely used phase-transfer catalyst, Aliquat® 336 (where the anion is chloride).[3][4] The three long octyl chains render the cation highly lipophilic , making it readily soluble in a wide range of organic solvents.[5] This lipophilicity is crucial for its function as a phase-transfer agent. The positively charged quaternary ammonium head provides the hydrophilic counterpart necessary to interact with and transport anions.[5]

  • The Bisulfate Anion (HSO₄⁻) : The bisulfate anion is the conjugate base of sulfuric acid. Its presence suggests several key properties for the compound. As a proton-donating species, it can influence the pH of the aqueous phase and may participate in acid-catalyzed reactions. In the context of ionic liquids, the hydrogen-bonding capability of the bisulfate anion can lead to increased viscosity compared to non-hydrogen-bonding anions.[6]

Primary Application: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, transports a reactant from one phase (typically the aqueous phase) to the other (the organic phase) where the reaction occurs.[9][10]

The Mechanism of Action

The efficacy of this compound as a phase-transfer catalyst would be governed by the Starks extraction mechanism.[11] The lipophilic cation forms an ion pair with the reactant anion at the aqueous-organic interface, shuttling it into the organic phase.[12] Once in the organic phase, the anion is less solvated and therefore more reactive.[12]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant) Q_Y_org Q⁺Y⁻ NaY->Q_Y_org Anion Exchange at Interface Q_X_aq Q⁺X⁻ (Catalyst) RX R-Z (Substrate) RZ R-Y (Product) RX->RZ Q_X_org Q⁺X⁻ RZ->Q_X_org Product Formation & Catalyst Regeneration Q_Y_org->RZ Reaction with Substrate Q_X_org->Q_X_aq Return to Aqueous Phase

Caption: General mechanism of phase-transfer catalysis.

Comparative Performance Analysis

The performance of this compound as a phase-transfer catalyst can be benchmarked against other common catalysts.

Catalyst ClassExample(s)Key AdvantagesKey Disadvantages
Quaternary Ammonium Salts This compound , Aliquat® 336, Benzyltriethylammonium chloride (TEBAC)Cost-effective, versatile, high activity.[11]Susceptible to Hofmann elimination at high temperatures and in strong bases.[13][14]
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromideHigher thermal and chemical stability compared to ammonium salts.[11][13]More expensive than ammonium salts, can degrade to phosphine oxides in basic conditions.[14]
Crown Ethers 18-Crown-6Highly active, can catalyze solid-liquid PTC.[10]Expensive, toxic, and can be difficult to remove from the product.[10][11]
Polyethylene Glycols (PEGs) PEG-400Inexpensive, low toxicity.Generally lower activity compared to onium salts and crown ethers.[11]

The lipophilicity of the methyltricaprylylammonium cation is a significant advantage, suggesting its efficacy will be comparable to or greater than quaternary ammonium salts with shorter alkyl chains.[12] However, the bisulfate anion may present unique behavior. In reactions where the leaving group is a halide, the bisulfate anion of the catalyst must be exchanged for the reactant anion. The efficiency of this exchange will influence the overall reaction rate.

Potential Application: Ionic Liquid

An ionic liquid is a salt with a melting point below 100 °C. This compound, with its bulky, asymmetric cation and inorganic anion, is likely to have a low melting point and can be classified as an ionic liquid.

Physicochemical Properties and Comparative Analysis

The properties of an ionic liquid are determined by the combination of its cation and anion.[15]

PropertyInfluence of Methyltricaprylylammonium CationInfluence of Bisulfate AnionComparison to Alternatives
Viscosity The long alkyl chains increase van der Waals interactions, contributing to higher viscosity.[16]The ability to form hydrogen bonds between anions can significantly increase viscosity.[6]Likely to be more viscous than ionic liquids with non-hydrogen-bonding anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻).[6][17]
Thermal Stability Quaternary ammonium cations can undergo Hofmann elimination at elevated temperatures.[14]The bisulfate anion is generally stable.May have lower thermal stability than imidazolium or phosphonium-based ionic liquids.[13]
Solvent Properties The long alkyl chains provide a non-polar domain, while the charged headgroup provides a polar domain.The bisulfate anion can act as a hydrogen bond donor.The combination of a lipophilic cation and a hydrogen-bonding anion could offer unique solvency characteristics for specific applications.

Experimental Protocol: Synthesis of α-Hydroxyphosphonates via Phase-Transfer Catalysis

To provide a practical context for evaluating the efficacy of a phase-transfer catalyst like this compound, we present a detailed protocol for the synthesis of α-hydroxyphosphonates, a reaction known to be facilitated by PTC.[18][19]

experimental_workflow A Reactant Preparation (Aldehyde, Dialkyl Phosphite) B Addition of Solvent and Catalyst (e.g., Acetonitrile, PTC) A->B C Addition of Base (e.g., K₂CO₃ or Cs₂CO₃) B->C D Reaction at Controlled Temperature (e.g., 25°C or Reflux) C->D E Monitoring Reaction Progress (TLC or GC) D->E F Work-up (Filtration, Extraction) E->F G Purification (Crystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for PTC synthesis.

Step-by-Step Methodology
  • Reactant Mixture : In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 eq) and dialkyl phosphite (1.0 eq) in a suitable organic solvent (e.g., acetonitrile).

  • Catalyst Addition : Add the phase-transfer catalyst (0.1 eq). To evaluate this compound, it would be added at this stage.

  • Base Addition : Add the solid base (e.g., cesium carbonate, 1.0 eq).[18]

  • Reaction : Stir the mixture vigorously at the desired temperature (e.g., 25°C or reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, filter the reaction mixture to remove the solid base. If necessary, wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification : Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Analysis : Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Comparative Data from Literature

The following table presents literature data on the synthesis of dimethyl 1-hydroxy-1-phenylmethylphosphonate, showcasing the impact of different catalysts and bases.[18]

EntryCatalyst (10 mol%)Base (1 eq)SolventTime (h)Yield (%)
1TEBACCs₂CO₃Acetonitrile195
2TEBACK₂CO₃Acetonitrile180
3-Cs₂CO₃Acetonitrile24<5

TEBAC: Benzyltriethylammonium chloride

This data clearly demonstrates the crucial role of the phase-transfer catalyst in achieving a high yield in a short reaction time.[18] A similar experiment with this compound would be necessary to directly compare its efficacy to TEBAC.

Conclusion and Future Outlook

This compound presents itself as a promising candidate for applications in phase-transfer catalysis and as an ionic liquid. Its highly lipophilic cation is a known performer in PTC, suggesting high activity.[3][5] The bisulfate anion, while potentially leading to higher viscosity, could offer advantages in reactions requiring a mildly acidic environment or specific hydrogen-bonding interactions.

To fully elucidate its efficacy, direct comparative studies against established catalysts like Aliquat® 336 and phosphonium salts are warranted. Researchers are encouraged to evaluate its performance in a range of PTC reactions, paying close attention to factors such as catalyst loading, reaction temperature, and stability in basic media. The insights gained from such studies will be invaluable for the continued development of efficient and sustainable chemical processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyltricaprylylammonium Bisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Methyltricaprylylammonium bisulfate (CAS No. 133933-59-2). As a quaternary ammonium salt, this compound presents significant hazards that demand meticulous planning and execution in a laboratory setting. This document moves beyond a simple checklist to provide a procedural and logical framework for its safe use, grounded in established safety protocols. Our goal is to empower you, our fellow scientists, to manage this chemical with confidence and integrity, ensuring both personal safety and the validity of your research.

Hazard Assessment: Understanding the Risks

This compound is a potent chemical that requires handling with the utmost respect for its hazardous properties. Safety Data Sheets (SDS) classify it as acutely toxic, corrosive, and a significant environmental hazard.

Primary Hazards:

  • Acute Oral Toxicity: The substance is classified as "Toxic if swallowed" (Acute Toxicity, Category 3).[1] Ingestion can lead to severe health complications and requires immediate medical intervention.

  • Severe Skin and Eye Damage: Direct contact causes severe skin burns and serious, potentially irreversible, eye damage (Skin Corrosion, Category 1; Serious Eye Damage, Category 1).[2] The corrosive nature of the compound necessitates robust barrier protection.

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[2][3]

  • Aquatic Toxicity: This chemical is very toxic to aquatic life, with long-lasting effects.[1] It is imperative to prevent its release into the environment.

Some sources also indicate potential for reproductive harm and damage to organs through prolonged or repeated exposure, reinforcing the need for stringent exposure controls.

The Core Workflow: A Procedural Overview

Safe handling is a cyclical process, not a linear one. Each stage, from preparation to disposal, must be approached with a comprehensive understanding of the subsequent steps. The following workflow diagram illustrates the critical phases for managing this compound in the laboratory.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Experiment Prep Review SDS & Protocol Area Prepare & Verify Work Area (Fume Hood) Prep->Area PPE_Select Select & Inspect PPE Area->PPE_Select Weigh Weighing & Aliquoting PPE_Select->Weigh Enter Handling Phase Dissolve Reconstitution / Dilution Weigh->Dissolve Experiment Active Experimental Use Dissolve->Experiment Decon Decontaminate Glassware & Surfaces Experiment->Decon Enter Cleanup Phase Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Arrange for Licensed Disposal Waste->Disposal Disposal->Prep Cycle Complete

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE): Your Primary Defense

Given the severe corrosive and toxic nature of this compound, selecting the correct PPE is non-negotiable. The choice of PPE is dictated by the specific task being performed. Do not just wear PPE; understand why you are wearing it.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting • Double-gloving (e.g., nitrile) • Chemical splash goggles and face shield • Chemical-resistant lab coat or apron • Use within a chemical fume hood or ventilated enclosureThe face shield provides maximum protection against splashes during transfer.[1] Handling within a fume hood prevents inhalation of any aerosols generated.
Reconstituting & Handling Liquid • Chemical-resistant gloves (e.g., nitrile) • Chemical splash goggles • Lab coatProtects against direct skin and eye contact from splashes of the liquid form, which is equally corrosive.[3]
Spill Cleanup • Heavy-duty chemical-resistant gloves • Chemical splash goggles and face shield • Chemical-resistant coveralls and boots • Appropriate respiratory protectionA larger-scale exposure requires enhanced, full-body protection to prevent any contact with the hazardous material.[4]

Causality: The requirement for a face shield in addition to goggles when handling the concentrated form is a direct response to its classification as causing "serious eye damage".[1] Standard safety glasses are insufficient.

Operational Plan: Step-by-Step Protocols

Adherence to a strict, validated protocol is essential for mitigating risk.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent the generation and spread of vapors or mists.[1][2]

  • Gather Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and ready.

  • Don PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of damage before use.

  • Handling the Chemical:

    • Open the container slowly in the fume hood to prevent pressure release.

    • Use dedicated, clean spatulas for weighing. Avoid creating dust or aerosols.

    • When dissolving, add the chemical slowly to the solvent while stirring to avoid splashing.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][3] Do not eat, drink, or smoke in the laboratory area.[5]

Storage Requirements
  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[1][6]

  • Security: The storage area must be locked to restrict access to authorized personnel only.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency and Disposal Plan

First Aid: Immediate Response is Critical

In any case of exposure, immediate medical attention is required. Show the Safety Data Sheet to the attending medical personnel.

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting .

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or POISON CENTER.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: For a small spill, wipe up with an absorbent, inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[6] Do not use combustible materials like paper towels to absorb large quantities.

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.

  • Prevent Environmental Release: Do not allow the material to drain into sewers or waterways.[6]

Waste Disposal
  • Regulatory Compliance: All waste containing this compound must be treated as hazardous. Disposal must be entrusted to a licensed waste disposal company and conducted in strict accordance with all local, regional, and national regulations.[1][2][6]

  • Containers: Do not reuse empty containers.[2] They should be decontaminated or disposed of as hazardous waste.

This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltricaprylylammonium bisulfate
Reactant of Route 2
Reactant of Route 2
Methyltricaprylylammonium bisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.